Pyrithiobac-sodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
123343-16-8 |
|---|---|
Molecular Formula |
C13H11ClN2NaO4S |
Molecular Weight |
349.75 g/mol |
IUPAC Name |
sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate |
InChI |
InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18); |
InChI Key |
UALFPVHPUAEMKU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |
Isomeric SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |
Canonical SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC.[Na] |
melting_point |
248.0 °C |
Other CAS No. |
123343-16-8 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
pyrithiobac sodium pyrithiobac sodium salt sodium 2-chloro-6-(4,6-dimethoxypyrimidin-2-ylthio)benzoate |
Origin of Product |
United States |
Foundational & Exploratory
Pyrithiobac-sodium's Mechanism of Action on Acetolactate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrithiobac-sodium is a selective, systemic, post-emergence herbicide belonging to the pyrimidinyl-thiobenzoate (PTB) chemical family. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants and microorganisms.[1] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to a deficiency in BCAAs, ultimately causing growth cessation and plant death.[2] Animals lack the ALS enzyme, rendering them immune to the direct effects of this compound, which contributes to its low mammalian toxicity.[3] This guide provides an in-depth technical overview of the mechanism of action of this compound on acetolactate synthase, including its binding kinetics, the downstream physiological consequences of ALS inhibition, and detailed experimental protocols for its study.
Introduction to Acetolactate Synthase (ALS)
Acetolactate synthase (EC 2.2.1.6) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the first committed step in the biosynthesis of valine, leucine, and isoleucine.[4] Specifically, it catalyzes the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate.[5] These reactions are crucial for protein synthesis and, consequently, for cell growth and division. The enzyme is found in plants, bacteria, fungi, and archaea, but is absent in animals, making it an ideal target for herbicides.[4][6]
Mechanism of Inhibition by this compound
This compound acts as a non-competitive or uncompetitive inhibitor of ALS.[3] It does not bind to the active site where the substrates (pyruvate and α-ketobutyrate) bind. Instead, it binds to a separate, allosteric site on the enzyme. This binding event induces a conformational change in the enzyme that prevents the substrate from accessing the active site, thereby inhibiting enzyme activity.[3][7] The inhibitor binding site is located at the entrance of the substrate access channel.[8]
Binding Kinetics and Affinity
The inhibition of ALS by this compound is characterized by slow, tight-binding kinetics.[9] This means that the inhibitor binds to the enzyme relatively slowly, but forms a very stable enzyme-inhibitor complex with a slow dissociation rate. The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
Quantitative Inhibition Data
The following table summarizes the inhibitory activity of this compound against ALS from various plant species.
| Plant Species | Biotype | IC50 (µM) | Reference |
| Amaranthus retroflexus (Redroot Pigweed) | Susceptible (RRPW-S) | 0.062 | [10] |
| Amaranthus retroflexus (Redroot Pigweed) | Resistant (RRPW-R, W574L mutation) | 208.33 | [10] |
| Amaranthus tuberculatus (Tall Waterhemp) | Susceptible (TW-S) | 0.072 | [10] |
| Amaranthus tuberculatus (Tall Waterhemp) | Resistant (TW-R, W574L mutation) | 87.4 | [10] |
| Glycine max (Soybean) | Als1 only | 0.074 (g AI ha⁻¹) | [11] |
| Glycine max (Soybean) | Als2 only | 0.049 (g AI ha⁻¹) | [11] |
| Glycine max (Soybean) | Als1 + Als2 | 0.450 (g AI ha⁻¹) | [11] |
Downstream Signaling and Physiological Effects
The inhibition of ALS by this compound leads to a rapid depletion of the branched-chain amino acids valine, leucine, and isoleucine. This starvation for essential amino acids triggers a cascade of downstream physiological and metabolic events, ultimately leading to plant death.
TOR Signaling Pathway
A key signaling pathway affected by BCAA starvation is the Target of Rapamycin (TOR) pathway. In plants, the TOR kinase is a central regulator of growth and metabolism, integrating nutrient and energy signals. Depletion of BCAAs leads to the inactivation of the TOR signaling pathway, resulting in the inhibition of protein synthesis, cell cycle arrest, and the induction of autophagy.[6]
Caption: Downstream effects of ALS inhibition by this compound.
Experimental Protocols
In Vitro ALS Enzyme Assay for IC50 Determination
This protocol is adapted from established methods for assaying ALS activity and its inhibition.
1. Enzyme Extraction and Purification:
- Homogenize fresh plant tissue (e.g., young leaves) in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10% glycerol, 1 mM EDTA, 10 mM MgCl₂, 10 µM FAD, and 1 mM TPP).
- Centrifuge the homogenate to pellet cell debris.
- The supernatant containing the crude enzyme extract can be used directly or further purified using techniques like ammonium (B1175870) sulfate (B86663) precipitation and chromatography.[4]
2. Assay Reaction:
- Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 100 mM sodium pyruvate, 20 mM MgCl₂, 2 mM TPP, and 20 µM FAD.
- Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1% in the assay).
- Pre-incubate the reaction mixture with the enzyme extract for a defined period to allow for inhibitor binding.
- Initiate the reaction by adding the substrate (pyruvate).
- Incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
3. Detection of Acetolactate:
- Stop the reaction by adding sulfuric acid.
- The acid catalyzes the decarboxylation of acetolactate to acetoin.
- Add creatine (B1669601) and α-naphthol to the mixture and incubate to allow for color development (Voges-Proskauer reaction).
- Measure the absorbance at 525 nm.
4. Data Analysis:
- Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Ki and k_inact for Slow-Binding Inhibition
For slow-binding inhibitors like this compound, a more detailed kinetic analysis is required to determine the inhibition constant (Ki) and the rate of inactivation (k_inact).
1. Progress Curve Analysis:
- Set up the enzyme assay as described above, but monitor the product formation continuously over time using a spectrophotometer.
- Perform the assay at multiple fixed concentrations of both the substrate and the inhibitor.
2. Data Fitting:
- The resulting progress curves (product concentration vs. time) will be biphasic for a slow-binding inhibitor.
- Fit the progress curves to the appropriate equation for slow-binding inhibition to obtain the apparent rate constant of inhibition (k_obs) for each inhibitor concentration.
3. Secondary Plot:
- Plot the obtained k_obs values against the inhibitor concentration.
- Fit this secondary plot to a hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibition constant (Ki).[5]
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for studying the mechanism of action of this compound on acetolactate synthase.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Case Study 2: Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Purification-Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. enzymlogic.com [enzymlogic.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]
- 11. mlsu.ac.in [mlsu.ac.in]
An In-depth Technical Guide to the Laboratory Synthesis of Pyrithiobac-sodium
This technical guide provides a comprehensive overview of the primary synthesis pathways for Pyrithiobac-sodium, a pyrimidinylthiobenzoate herbicide. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document details the core synthetic routes, experimental protocols, and quantitative data to facilitate laboratory-scale preparation.
This compound acts as an acetolactate synthase (ALS) inhibitor, effectively controlling a wide range of broadleaf weeds. Its synthesis primarily involves the condensation of a substituted pyrimidine (B1678525) derivative with a substituted mercaptobenzoic acid. Two main pathways are prominent in the literature, distinguished by the leaving group on the pyrimidine ring: a chlorine atom (Route 1) or a methylsulfonyl group (Route 2).
Key Intermediates and Overall Synthesis Strategy
The synthesis of this compound hinges on the preparation of two key intermediates: a reactive pyrimidine derivative and 2-chloro-6-mercaptobenzoic acid. The general strategy involves a nucleophilic aromatic substitution reaction to form a thioether linkage between these two precursors.
Synthesis Pathway 1: Condensation of 2-Chloro-4,6-dimethoxypyrimidine (B81016) with 2-Chloro-6-mercaptobenzoic Acid
This is a widely cited and patented method for the synthesis of this compound.[1][2] It involves the direct reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid in the presence of a base and a catalyst.
Caption: Synthesis of this compound via Route 1.
Experimental Protocol for Synthesis Pathway 1
This protocol is adapted from a patented method.[2]
Materials:
-
2-chloro-4,6-dimethoxypyrimidine
-
2-chloro-6-mercaptobenzoic acid
-
Sodium p-toluenesulfinate
-
Sodium carbonate
-
Acetonitrile
-
10% Hydrochloric acid
-
Water
Equipment:
-
Reaction flask with a reflux condenser
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (50.0 mmol), 2-chloro-6-mercaptobenzoic acid (50.0 mmol), sodium p-toluenesulfinate (15 mmol), and sodium carbonate (75 mmol).[1][2]
-
Solvent Addition: Add 80 ml of acetonitrile to the reaction flask.[1][2]
-
Reaction: Heat the mixture to 80°C and maintain for 24 hours with continuous stirring.[2]
-
Isolation: Cool the reaction mixture and filter to separate the solid components. Wash the filter cake with acetonitrile.[1][2]
-
Purification: Dry the filter cake under vacuum. Dissolve the dried solid in 80 ml of water.[2]
-
Precipitation: Adjust the pH of the solution to 1-2 with 10% hydrochloric acid to precipitate the product.[1][2]
-
Final Product: Filter the solid, wash with water, and dry to obtain this compound.[1][2]
Quantitative Data for Synthesis Pathway 1
| Parameter | Value | Reference |
| Molar Ratio (Pyrimidine:Benzoic Acid) | 1:1 | [1][2] |
| Molar Ratio (Base:Reactants) | 1.5:1 (relative to pyrimidine) | [1][2] |
| Catalyst Loading | 0.3 equivalents (relative to pyrimidine) | [1][2] |
| Reaction Temperature | 80 - 120°C | [2] |
| Reaction Time | 14 - 24 hours | [2] |
| Yield | 80.2% - 81.6% | [2] |
Synthesis Pathway 2: Condensation of 4,6-Dimethoxy-2-methylsulfonylpyrimidine with 2-Chloro-6-mercaptobenzoic Acid
This alternative pathway utilizes a methylsulfonyl group as a leaving group on the pyrimidine ring, which can be advantageous in certain synthetic contexts.[3][4]
Caption: Synthesis of this compound via Route 2.
General Experimental Protocol for Synthesis Pathway 2
Detailed protocols for the synthesis of this compound via this route are less common in readily available literature. However, a general procedure for the synthesis of related pyrithiobac (B56207) derivatives suggests the following conditions.[4]
Materials:
-
4,6-dimethoxy-2-(methylsulfonyl)pyrimidine
-
2-chloro-6-mercaptobenzoic acid
-
Sodium bicarbonate
-
Ethanol
Procedure:
-
Combine 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, 2-chloro-6-mercaptobenzoic acid, and sodium bicarbonate in ethanol.
-
The reaction proceeds via nucleophilic substitution where the thiol group of the benzoic acid derivative displaces the methylsulfonyl group on the pyrimidine ring.
-
Standard workup and purification procedures would follow to isolate the this compound. Yields for analogous reactions are reported to be in the range of 10-58%, indicating that optimization of reaction conditions would be necessary.[4]
Synthesis of Key Intermediates
The efficient synthesis of the key intermediates is crucial for the overall success of this compound production.
Synthesis of 2-Chloro-6-mercaptobenzoic Acid
A common industrial method for preparing 2-chloro-6-mercaptobenzoic acid starts from 2,6-dichlorobenzonitrile (B3417380).[5][6]
Caption: Synthesis of 2-Chloro-6-mercaptobenzoic Acid.
Experimental Protocol:
Step 1: Thio-reaction [6]
-
In a reaction flask, dissolve sodium sulfide (B99878) nonahydrate in a solvent such as DMSO and heat to distill off the water.
-
Gradually add 2,6-dichlorobenzonitrile while maintaining the temperature between 70-75°C.
-
Continue the reaction for approximately 1.5 hours. The intermediate, 2-chloro-6-mercaptobenzonitrile, is typically used in the next step without further purification.
Step 2: Hydrolysis [6]
-
To the crude product from the thio-reaction, add a 25% aqueous sodium hydroxide (B78521) solution.
-
Heat the mixture in an autoclave at 150°C for 10-12 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to a pH of 3-4 to precipitate the product.
-
The solid product is then extracted with an organic solvent, washed, and concentrated to yield 2-chloro-6-mercaptobenzoic acid.
Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine
This intermediate is prepared from 2-chloro-4,6-dimethoxypyrimidine in a two-step process.[1][7]
Caption: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
Experimental Protocol:
Step 1: Nucleophilic Substitution [1]
-
A mixture of 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium (B224687) bromide, 25% sodium methyl mercaptide, and methanol (B129727) is heated to 45-50°C for 2 hours.
-
The resulting precipitate is collected by filtration, washed with cool water, and recrystallized to yield 4,6-dimethoxy-2-methylthiopyrimidine. A yield of 95.6% has been reported for this step.[1]
-
To a solution of 4,6-dimethoxy-2-methylthiopyrimidine in acetic acid, add a catalytic amount of sodium tungstate.
-
Heat the mixture to 40°C and slowly add 30% hydrogen peroxide solution over 4-8 hours.
-
Continue stirring at 40°C for an additional 3-5 hours to complete the oxidation.
-
The product, 4,6-dimethoxy-2-methylsulfonylpyrimidine, can be isolated with a reported yield of 95%.[1]
Experimental Workflows
The following diagrams illustrate the general laboratory workflows for the synthesis of this compound and its key intermediates.
Caption: Experimental Workflow for this compound Synthesis.
Caption: Workflow for 2-Chloro-6-mercaptobenzoic Acid Synthesis.
This guide provides a foundational understanding of the laboratory synthesis of this compound. Researchers should consult the primary literature and patents for further details and safety information. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. globethesis.com [globethesis.com]
- 4. Chemical synthesis, crystal structure, versatile evaluation of their biological activities and molecular simulations of novel pyrithiobac derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methanesulfonyl-4,6-dimethoxypyrimidine | 113583-35-0 [chemicalbook.com]
Chemical and physical properties of Pyrithiobac-sodium for experimental design
An In-Depth Technical Guide to the Chemical and Physical Properties of Pyrithiobac-sodium for Experimental Design
Introduction
This compound, the sodium salt of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, is a selective, post-emergence herbicide used to control a variety of broadleaf weeds, particularly in cotton cultivation.[1][2][3][4] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][5] This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of cell division and plant growth, and ultimately, plant death.[1][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's chemical and physical properties, detailed experimental protocols, and visual representations of its mechanism and analytical workflows to aid in experimental design.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These parameters are critical for designing experiments related to its formulation, environmental fate, and biological activity.
General and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Sodium 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoate | [7] |
| CAS Number | 123343-16-8 | [7][8][9] |
| Molecular Formula | C₁₃H₁₀ClN₂NaO₄S | [7][9][10] |
| Molecular Weight | 348.74 g/mol | [9][10] |
| Appearance | White to off-white crystalline powder; Yellow to dark yellow solid | [7][10] |
| Melting Point | 233-234°C (with decomposition) | [10] |
| Vapor Pressure | 3.60 x 10⁻¹¹ torr (@ 25°C); 4.80 x 10⁻⁶ mPa (@ 20°C) | [1][8] |
| pKa | 2.34 | [11] |
Solubility Data
| Solvent | Solubility | Temperature | pH | Source |
| Water | 728,000 mg/L (728 g/L) | 20°C | 7 | [1][8][11] |
| Water | 705 g/L | Not Specified | 7 | [10] |
| Methanol | 270 g/L | Not Specified | [11] | |
| Acetone | 812 mg/L | 20°C | [8][11] | |
| Acetonitrile | 347 mg/L | Not Specified | [11] |
Stability and Environmental Fate
| Parameter | Value | Conditions | Source |
| Hydrolytic Stability | Stable | pH 5, 7, and 9 | [1][2] |
| Aqueous Photolysis Half-life | 13 days | pH 7 | [1][8] |
| Soil Photolysis Half-life | 31-55 days | [1] | |
| Aerobic Soil Metabolism Half-life | 40-160 days (degrades to IN-JW212 and IN-JW213) | [1] | |
| Octanol-Water Partition Coefficient (log P) | -0.84 | pH 7, 20°C | [8] |
| Organic Carbon-Normalized Soil Partition Coefficient (Koc) | 17.2 mL/g (highly mobile) | [1] |
Mechanism of Action: ALS Inhibition
This compound functions by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, the herbicide halts protein synthesis and cell division, which are essential for plant growth.
Caption: Inhibition of Acetolactate Synthase (ALS) by this compound.
Experimental Protocols
Quantification of this compound in Soil Samples
This protocol outlines a method for the extraction, cleanup, and quantification of this compound from soil using liquid chromatography.
Materials:
-
Soil sample
-
Milli-Q® water or HPLC-grade water
-
Acetonitrile (HPLC grade)
-
0.01 M Ammonium (B1175870) carbonate solution
-
Methanol (HPLC grade)
-
Reference standard of this compound (≥98% purity)[12]
-
Solid-Phase Extraction (SPE) cartridges: Trimethylaminopropylsilanized silica (B1680970) gel and Octadecylsilanized (C18) silica gel[12]
-
High-Performance Liquid Chromatograph with UV detector (HPLC-UV) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[12]
Procedure:
-
Extraction:
-
Weigh 5.00 g of the soil sample.
-
Add 100 mL of an acetonitrile/0.01 M ammonium carbonate solution (2:1, v/v).[12]
-
Homogenize the mixture and centrifuge at 3,000 rpm for 15 minutes.[12]
-
Collect 60 mL of the supernatant.
-
Perform a liquid-liquid partition by adding 50 mL of dichloromethane, shake, and discard the lower dichloromethane layer. Repeat this washing step.[12]
-
-
Clean-up (Solid-Phase Extraction):
-
Condition a trimethylaminopropylsilanized silica gel SPE cartridge (5,000 mg) by passing 20 mL each of methanol, water, and 0.01 M ammonium carbonate solution sequentially.[12]
-
Load the aqueous supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 0.01 M ammonium carbonate solution and discard the effluent.[12]
-
Elute this compound with 10 mL of methanol.
-
(Optional further cleanup) The eluate can be passed through a conditioned C18 SPE cartridge for further purification if matrix interference is high.
-
-
Analysis:
-
Concentrate the final eluate at a temperature below 50°C to near dryness.[12]
-
Reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase, typically an acetonitrile/buffer mixture.[12]
-
Prepare a series of standard solutions of this compound (e.g., 0.03–0.8 mg/L) in the same mobile phase.[12]
-
Inject 100 µL of the sample and standard solutions into the HPLC-UV or LC-MS/MS system.[12]
-
Develop a calibration curve by plotting the peak area or height against the concentration of the standards.
-
Calculate the concentration of this compound in the soil sample based on the calibration curve.
-
Caption: Workflow for analysis of this compound in soil.
In Vitro ALS Enzyme Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on the ALS enzyme extracted from susceptible and resistant plant species.
Materials:
-
Young leaf tissue from test plants
-
Extraction buffer (e.g., phosphate (B84403) buffer with additives like pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and protease inhibitors)
-
Technical grade this compound
-
Assay buffer
-
Creatine (B1669601) and α-naphthol solution
-
Sodium hydroxide (B78521) (NaOH)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh, young leaf tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C.
-
The supernatant contains the crude ALS enzyme extract. Keep it on ice.
-
-
Enzyme Assay:
-
Prepare a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM) in the assay buffer.[13]
-
In a microplate or microcentrifuge tubes, mix the enzyme extract with the assay buffer containing the different concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate (pyruvate).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a set time (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of the product, acetolactate, into acetoin (B143602).[13]
-
-
Detection:
-
Add creatine and then α-naphthol to the stopped reaction mixture. This will react with acetoin to form a colored complex.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the untreated control.
-
Plot the inhibition percentage against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the I₅₀ value (the concentration of inhibitor required to cause a 50% reduction in enzyme activity).[13]
-
Environmental Fate and Mobility
The chemical properties of this compound dictate its behavior in the environment. Its high water solubility and low soil sorption coefficient (Koc) suggest a high potential for mobility and leaching in soil.[1][8] However, its degradation through microbial action and photolysis mitigates this risk to some extent.[1][14] Field studies have shown that despite its potential mobility in laboratory settings, its actual movement in the field can be limited.[1][15]
Caption: Factors influencing this compound's environmental fate.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Pyrithiobac Sodium 10% EC Online | Pyrithiobac Sodium 10% EC Manufacturer and Suppliers [scimplify.com]
- 4. Pyrithiobac sodium controls nightshade without long-term effect on cotton [agris.fao.org]
- 5. peptechbio.com [peptechbio.com]
- 6. godrejagrovet.com [godrejagrovet.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 9. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [chembk.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. datapdf.com [datapdf.com]
- 15. researchgate.net [researchgate.net]
The Rise of a Selective Herbicide: A Technical History of Pyrithiobac-sodium
An In-depth Guide for Researchers and Agrochemical Professionals
Pyrithiobac-sodium, a post-emergence herbicide, has carved a significant niche in modern agriculture, particularly in cotton cultivation. Developed through a collaborative effort between DuPont and Kumiai Chemical Industry Co., Ltd., this compound provides selective control of a wide spectrum of broadleaf weeds. This technical guide delves into the discovery, development, and core scientific principles underpinning this compound's efficacy and safety.
Discovery and Development Timeline
The journey of this compound from a laboratory curiosity to a commercial herbicide is a testament to persistent research and development. The initial development of what would become DuPont's "Staple®" herbicide began in 1990.[1] After years of rigorous testing and field trials, this compound received conditional registration in the United States on September 29, 1995.[1] This marked its official entry into the agrochemical market as a valuable tool for cotton farmers.
Chemical Synthesis and Formulation
This compound, with the chemical name sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, is synthesized through a multi-step process.[2] A common synthetic route involves the condensation of 2-chloro-4,6-dimethoxypyrimidine (B81016) with 2-chloro-6-mercaptobenzoic acid. This reaction forms the core thioether linkage of the molecule. The resulting acid is then neutralized with sodium hydroxide (B78521) to produce the more water-soluble sodium salt, which is ideal for formulation as a herbicide.
The commercial formulation of this compound, such as in DuPont's Staple® herbicide, is typically a water-soluble powder or granule.[1] This formulation allows for easy mixing and application for farmers.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
This compound belongs to the pyrimidinylthiobenzoate family of herbicides. Its herbicidal activity stems from its ability to inhibit the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] ALS is a critical enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3][4] These amino acids are essential for protein synthesis and, consequently, plant growth and development.
By blocking the function of ALS, this compound effectively halts the production of these vital amino acids. This leads to a cessation of cell division and growth in susceptible plants, ultimately resulting in their death.[1][6] The selectivity of this compound for weeds over crops like cotton is attributed to the crop's ability to rapidly metabolize the herbicide into inactive compounds.
Below is a diagram illustrating the signaling pathway of ALS inhibition by this compound.
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound.
Herbicidal Efficacy and Crop Selectivity
This compound is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds in cotton.[7] Field trials have demonstrated its effectiveness against a wide range of problematic weeds.
Weed Control Efficacy
The following table summarizes the efficacy of this compound against various weed species based on field trial data.
| Weed Species | Common Name | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Xanthium strumarium | Common Cocklebur | 70 | >90 | [8] |
| Amaranthus spp. | Pigweed | 70 | >90 | [2][9] |
| Ipomoea spp. | Morningglory | 70 | >90 | [1][2] |
| Abutilon theophrasti | Velvetleaf | 70 | >90 | |
| Sida spinosa | Prickly Sida | 70 | >90 | [1] |
| Solanum nigrum | Black Nightshade | 70 - 210 | >90 | [9][10] |
| Senna obtusifolia | Sicklepod | 70 | Partial | [1][8] |
Crop Selectivity and Tolerance
A key attribute of this compound is its excellent selectivity in cotton.[1][6] Studies have shown that most upland cotton varieties exhibit high tolerance to post-emergence applications of this compound at recommended use rates.[1] While some transient, minor crop injury such as leaf yellowing or crinkling may be observed shortly after application, the cotton plants typically recover quickly with no significant impact on growth or yield.[9][10]
Toxicological Profile
The toxicological profile of this compound has been extensively evaluated to ensure its safety for humans and the environment.
Mammalian Toxicity
The acute toxicity of this compound in mammals is low. The following table summarizes key toxicological data.
| Study | Species | Endpoint | Value | Toxicity Category | Reference |
| Acute Oral | Rat | LD50 | 3,200 mg/kg | III | [11][12] |
| Acute Dermal | Rabbit | LD50 | >2,000 mg/kg | III | [12] |
| Acute Inhalation | Rat | LC50 | >6.9 mg/L | IV | [12] |
| Eye Irritation | Rabbit | - | Irritating | II | [12][13] |
| Skin Irritation | Rabbit | - | Non-irritating | IV | [11][12] |
| Dermal Sensitization | Guinea Pig | - | Not a sensitizer | - | [12] |
Chronic toxicity studies in rats, mice, and dogs have identified the liver as the primary target organ at high doses.[13][14]
Environmental Fate and Ecotoxicology
This compound is moderately persistent in soil, with a half-life of approximately 60 days in aerobic soil metabolism studies.[7] It is mobile in soil and has the potential to leach into groundwater.[7] In aquatic environments, it is generally non-persistent.[7] Ecotoxicological studies have shown that this compound has low to moderate toxicity to birds, fish, and aquatic invertebrates.[7][14] However, as a herbicide, it is phytotoxic to non-target plants.[14]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the evaluation of this compound.
Herbicide Efficacy and Crop Selectivity Field Trials
Objective: To evaluate the efficacy of this compound on various weed species and its selectivity on cotton under field conditions.
Experimental Design:
-
Plot Design: Randomized complete block design with multiple replications.
-
Treatments: Various application rates of this compound, a standard herbicide treatment for comparison, and an untreated control.
-
Application: Post-emergence broadcast spray using a calibrated sprayer to ensure uniform coverage. A nonionic surfactant is typically added to the spray solution.
-
Data Collection:
-
Weed control efficacy is visually assessed at various intervals after treatment (e.g., 7, 14, 28 days) as a percentage of control compared to the untreated plot.
-
Crop injury is visually rated on a scale of 0% (no injury) to 100% (crop death).
-
Crop yield is determined at the end of the season by harvesting the cotton from the center rows of each plot.
-
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the ALS enzyme.
Methodology:
-
Enzyme Extraction: ALS is extracted and partially purified from a susceptible plant species.
-
Assay: The enzyme activity is measured in the presence of varying concentrations of this compound. The assay typically measures the production of acetolactate, the product of the ALS-catalyzed reaction.
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Experimental Workflow for ALS Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibition of ALS by this compound.
Acute Toxicity Studies
Objective: To determine the acute toxicity of this compound via oral, dermal, and inhalation routes.
General Protocol (Oral LD50 in Rats):
-
Test Animals: Young adult rats of a specific strain, fasted overnight before dosing.
-
Dosage: A range of doses of this compound is administered orally to different groups of animals.
-
Observation: Animals are observed for signs of toxicity and mortality for a period of 14 days.
-
Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated using statistical methods.
Conclusion
The discovery and development of this compound represent a significant advancement in weed management technology for cotton production. Its targeted mode of action, broad-spectrum efficacy against key broadleaf weeds, and favorable safety profile have made it an indispensable tool for farmers. This technical guide provides a comprehensive overview of the key scientific and developmental milestones of this compound, offering valuable insights for researchers and professionals in the agrochemical field. Continued research and responsible stewardship will ensure the long-term utility of this important herbicide.
References
- 1. cotton.org [cotton.org]
- 2. Staple - A New Cotton Herbicide from DuPont [cotton.org]
- 3. mdpi.com [mdpi.com]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Staple - A New Cotton Herbicide from Dupont [cotton.org]
- 7. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 8. Effect of Pyrithiobac, MSMA, and DSMA on Cotton (Gossypium hirsutum L.) Growth and Weed Control | Weed Technology | Cambridge Core [cambridge.org]
- 9. cotton.org [cotton.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Federal Register, Volume 62 Issue 185 (Wednesday, September 24, 1997) [govinfo.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. apvma.gov.au [apvma.gov.au]
Pyrithiobac-sodium: A Technical Guide to its Mode of Action and Inhibition of Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrithiobac-sodium is a selective, post-emergence herbicide belonging to the pyrimidinylthiobenzoate class. Its herbicidal activity stems from the potent and specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids. This guide provides a detailed examination of the biochemical mode of action of this compound, its inhibitory effects on amino acid synthesis, and the methodologies used to characterize these interactions.
Introduction to this compound
This compound provides effective control of broadleaf weeds in crops such as cotton. It is a member of the Group 2 herbicides (WSSA) or Group B (HRAC), which are characterized by their inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal for the synthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants and microorganisms. Since this pathway is absent in animals, ALS inhibitors like this compound exhibit low mammalian toxicity, making them valuable tools in agriculture.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action of this compound is the disruption of the biosynthetic pathway for valine, leucine, and isoleucine. This is achieved through the specific inhibition of the ALS enzyme.
The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway
ALS catalyzes the initial, rate-limiting step in the BCAA synthesis pathway. Specifically, it facilitates the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, which is a precursor for valine and leucine. It also catalyzes the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, the precursor for isoleucine. The inhibition of this single enzyme halts the production of all three essential amino acids.
Consequence of ALS Inhibition
By binding to the ALS enzyme, this compound prevents the substrates from accessing the active site. This leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. The absence of these crucial amino acids has cascading effects:
-
Cessation of Protein Synthesis: As essential building blocks for proteins, a deficiency in BCAAs halts the production of new proteins required for normal cellular function and growth.
-
Arrest of Cell Division: The lack of necessary proteins and the accumulation of toxic intermediates lead to the cessation of cell division, particularly in the meristematic regions (growing points) of the plant.
-
Plant Death: The systemic effects of inhibited growth, coupled with the inability to repair cellular damage, ultimately result in plant death. Symptoms typically manifest as stunting, chlorosis (yellowing), and necrosis, particularly in new growth.
Quantitative Data on this compound Activity
The efficacy of this compound can be quantified at both the whole-plant level and the enzymatic level.
Whole-Plant Dose-Response Data
Whole-plant assays are used to determine the herbicide dose required to cause a certain level of phytotoxicity or growth reduction. The EC50 (Effective Concentration, 50%) or GR50 (Growth Reduction, 50%) values represent the dose of herbicide required to cause a 50% response.
| Plant Species | Biotype/Population | Parameter | Value (g ai ha⁻¹) | 95% Confidence Interval |
| Soybean (Glycine max) | Als1 only | EC50 | 74 | 62 - 89 |
| Soybean (Glycine max) | Als2 only | EC50 | 49 | 46 - 53 |
| Soybean (Glycine max) | Als1 + Als2 (Tolerant) | EC50 | 450 | 330 - >560 |
| Redroot Pigweed (A. retroflexus) | Susceptible (RRPW-S) | GR50 | 0.004 | ± 0.001 |
| Redroot Pigweed (A. retroflexus) | Resistant (RRPW-R) | GR50 | 6.2 | ± 1.4 |
| Tall Waterhemp (A. tuberculatus) | Susceptible (TW-S) | GR50 | 0.09 | ± 0.02 |
| Tall Waterhemp (A. tuberculatus) | Resistant (TW-R) | GR50 | 4.6 | ± 0.82 |
| Data sourced from Walter et al., 2014 and Singh et al., 2020.[1][2] |
In Vitro ALS Enzyme Inhibition Data
In vitro assays directly measure the inhibition of the ALS enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These assays are critical for confirming the herbicide's target site and for studying resistance mechanisms.
| Plant Species | Population | IC50 (µM) | Resistance Index (R/S) |
| Redroot Pigweed (A. retroflexus) | Susceptible (RRPW-S) | 0.062 | - |
| Redroot Pigweed (A. retroflexus) | Resistant (RRPW-R) | 208.33 | 3360-fold |
| Tall Waterhemp (A. tuberculatus) | Susceptible (TW-S) | 0.072 | - |
| Tall Waterhemp (A. tuberculatus) | Resistant (TW-R) | 87.4 | 1214-fold |
| Data sourced from Singh et al., 2020.[1] |
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a typical procedure for extracting ALS from plant tissue and measuring its activity in the presence of inhibitors.
1. Enzyme Extraction:
-
Harvest 1-2 g of young leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 5% w/v PVPP).
-
Homogenize the mixture and then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).
2. ALS Activity Assay (Colorimetric Method):
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM Thiamine pyrophosphate (TPP), and 10 µM FAD).
-
Add various concentrations of this compound (dissolved in a suitable solvent like acetone (B3395972) or DMSO, with a solvent control) to the wells of a microplate.
-
Add a standardized amount of the enzyme extract to each well.
-
Initiate the reaction by adding the substrate (pyruvate).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding sulfuric acid (e.g., 50 µL of 3 M H₂SO₄). This step also initiates the acid-catalyzed decarboxylation of the product, acetolactate, to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
Add 0.5% (w/v) creatine (B1669601) followed by 5% (w/v) α-naphthol (freshly prepared in 2.5 M NaOH).
-
Incubate at 60°C for another 15 minutes to allow for color development.
-
Measure the absorbance at 525 nm using a microplate reader.
-
Calculate the percent inhibition for each herbicide concentration relative to the control and determine the IC50 value using non-linear regression analysis.
Analysis of Branched-Chain Amino Acids by HPLC
This protocol describes a method for extracting and quantifying free amino acids from plant tissue.
1. Amino Acid Extraction:
-
Harvest and weigh 100-200 mg of fresh plant tissue, then immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder.
-
Add 1.5 mL of an extraction solvent (e.g., 5% v/v aqueous trifluoroacetic acid or 80% ethanol).
-
Homogenize thoroughly and sonicate for 15-30 minutes in an ultrasonic bath.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter to remove particulates.
2. Derivatization:
-
Free amino acids are typically derivatized pre-column to enable fluorescent detection, which provides high sensitivity. A common method is automated derivatization using an autosampler.
-
Reagents: Ortho-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.
-
The autosampler is programmed to mix a small volume of the sample extract with the derivatizing reagents just before injection onto the HPLC column.
3. HPLC Analysis:
-
Column: A reverse-phase column suitable for amino acid analysis (e.g., Agilent Zorbax Eclipse AAA, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A binary gradient system is typically used.
-
Mobile Phase A: e.g., 40 mM sodium phosphate buffer, pH 7.8.
-
Mobile Phase B: e.g., Acetonitrile/Methanol/Water mixture.
-
-
Gradient Program: A programmed gradient from low to high organic phase (Mobile Phase B) is used to elute the derivatized amino acids.
-
Detection: Fluorescence detector with excitation/emission wavelengths set for the specific derivatives (e.g., Ex: 340 nm, Em: 450 nm for OPA; Ex: 266 nm, Em: 305 nm for FMOC).
-
Quantification: Amino acid concentrations are determined by comparing the peak areas from the samples to those of known concentration standards that have undergone the same derivatization process.
Conclusion
This compound is a highly effective herbicide that acts through the specific inhibition of the acetolactate synthase enzyme. This targeted action disrupts the synthesis of essential branched-chain amino acids, leading to a cascade of physiological events that culminate in plant death. The quantitative analysis of its activity, both at the enzymatic and whole-plant levels, is crucial for understanding its efficacy and for managing the evolution of resistance. The detailed protocols provided herein serve as a guide for researchers to investigate the intricate interactions between this herbicide and its biological target.
References
- 1. Resistance to acetolactate synthase inhibitors is due to a W 574 to L amino acid substitution in the ALS gene of redroot pigweed and tall waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean - PMC [pmc.ncbi.nlm.nih.gov]
Pyrithiobac-sodium: A Technical Guide to its Molecular Structure and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of Pyrithiobac-sodium. It includes detailed experimental protocols for its synthesis and analysis, along with quantitative data presented for comparative evaluation.
Molecular and Chemical Identity
This compound is the sodium salt of a pyrimidinylthiobenzoate herbicide.[1] Its chemical structure is characterized by a benzoate (B1203000) ring linked to a dimethoxypyrimidine ring through a thioether bond.
IUPAC Name: sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate[2][3] CAS Number: 123343-16-8[2] Molecular Formula: C₁₃H₁₀ClN₂NaO₄S[2] Molecular Weight: 348.74 g/mol [2][4]
Structural Information
-
SMILES: COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+][2]
-
InChI: InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18);/q;+1/p-1[2]
Physicochemical and Toxicological Properties
This compound is a white to light yellow crystalline powder. It is a post-emergence herbicide with high aqueous solubility and is non-volatile.[2][6] Based on its chemical properties, it is considered to be very mobile with a potential to leach into groundwater.[6][7] It is moderately persistent in soil but tends to be non-persistent in aquatic systems.[6]
Quantitative Physicochemical Data
| Property | Value | Reference |
| Melting Point | 233-234°C (Decomposition) | |
| Boiling Point | 546.4°C at 760 mmHg | |
| Vapor Pressure | 8.97E-13 mmHg at 25°C | |
| Water Solubility (20°C) | 705 g/L (pH 7) | |
| 264 g/L (pH 5) | [8] | |
| 690 g/L (pH 9) | [8] | |
| 728 g/L (distilled water) | [8] | |
| LogP (Octanol-Water Partition Coefficient) | 0.6 (pH 5), -0.84 (pH 7) | [8] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 17.2 | [9] |
| Soil Half-life (DT₅₀) | 40 - 160 days (aerobic) | [9] |
| 60 days (silty soil, general literature) | [6][7] |
Toxicological Data
This compound exhibits low mammalian toxicity.[2][6]
| Test | Organism | Value | Reference |
| LD₅₀ (Oral) | Rat (male) | 1000-3000 mg/kg | |
| LD₅₀ (Oral) | Rat (female) | 3000-5000 mg/kg | |
| LD₅₀ (Dermal) | Rat | >2000 mg/kg | |
| Oral Chronic Reference Dose (RfD) | Human | 0.587 mg/kg/day | [2] |
Mechanism of Action: ALS Inhibition
This compound is a selective, systemic, post-emergence herbicide that functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][10][11] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine (B10760876), and isoleucine.[11][12] The inhibition of this enzyme disrupts protein synthesis, which in turn stops cell division and plant growth, ultimately leading to the death of susceptible weeds.[13]
Herbicide Resistance
Repeated use of ALS inhibitors has led to the evolution of resistance in some weed populations, such as Redroot Pigweed (Amaranthus retroflexus) and Tall Waterhemp (Amaranthus tuberculatus).[14][15] Resistance is often conferred by a single amino acid substitution in the ALS gene, for example, a tryptophan to leucine substitution at position 574 (W574L), which reduces the binding affinity of the herbicide to the enzyme.[14][15]
Enzyme Inhibition Data
| Population | IC₅₀ for Pyrithiobac (µM) | Resistance Factor | Reference |
| Susceptible Redroot Pigweed (RRPW-S) | 0.062 | - | [14][15] |
| Resistant Redroot Pigweed (RRPW-R) | 208.33 | 3360-fold | [14][15] |
| Susceptible Tall Waterhemp (TW-S) | 0.072 | - | [14][15] |
| Resistant Tall Waterhemp (TW-R) | 87.4 | 1214-fold | [14][15] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a nucleophilic aromatic substitution reaction.[1] One common method involves the condensation of 2-chloro-4,6-dimethoxypyrimidine (B81016) with 2-chloro-6-mercaptobenzoic acid in the presence of a base and catalyst, followed by neutralization with sodium hydroxide.[1][6][16]
Detailed Protocol: [1]
-
Reaction Setup: In a suitable reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (50.0 mmol), 2-chloro-6-mercaptobenzoic acid (50.0 mmol), sodium p-toluenesulfinate (15.0 mmol), and sodium carbonate (75.0 mmol).
-
Solvent Addition: Add 80 mL of acetonitrile to the reaction flask.
-
Reaction: Heat the mixture while stirring continuously. Monitor the reaction progress until completion.
-
Work-up: After cooling, filter the reaction mixture to separate the solid components.
-
Precipitation: Adjust the pH of the filtrate to 1-2 using a 10% hydrochloric acid solution to precipitate the product.
-
Isolation and Drying: Collect the precipitate by filtration and dry it under a vacuum to yield the final product, this compound.
Analytical Methodology: HPLC-UV
This compound can be quantified in various matrices, such as soil and water, using High-Performance Liquid Chromatography (HPLC) with UV detection.[5][17][18][19] Column-switching techniques are often employed for complex matrices to enhance cleanup and separation.[18][19]
Detailed Protocol for Water Samples: [19]
-
Extraction: Extract this compound from a 200 mL water sample using a graphitized carbon solid-phase extraction (SPE) cartridge.
-
Chromatography:
-
Instrument: HPLC system equipped with a high-pressure switching valve and UV detector.
-
Columns: A "clean-up" column (e.g., Zorbax® SB-CN, 4.6 x 150 mm) followed by an analytical column (e.g., Zorbax® SB-C18, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and an acidic buffer (e.g., 0.03 M phosphate (B84403) buffer at pH 3.0).
-
Detection: UV absorbance at 254 nm.
-
-
Quantification:
-
Inject a 0.2 mL sample onto the first column.
-
Use the switching valve to transfer the analyte fraction to the second column for further separation.
-
Calculate the concentration based on a calibration curve prepared from certified reference standards.
-
The method detection limit (MDL) in water is approximately 0.051 ng/mL.[19]
-
Confirmation Method: For confirmation of results, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized, offering higher selectivity and sensitivity.[17][20][21] Analysis is typically performed in positive ion mode, monitoring specific ion transitions for both quantification and confirmation.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. chembk.com [chembk.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 7. This compound (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- 8. This compound | 123343-16-8 [chemicalbook.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Pyrithiobac Sodium 10% EC Online | Pyrithiobac Sodium 10% EC Manufacturer and Suppliers [scimplify.com]
- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 12. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CAS 123343-16-8: Pyrithiobac sodium | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. CN111689909A - Preparation method of herbicide this compound - Google Patents [patents.google.com]
- 17. mhlw.go.jp [mhlw.go.jp]
- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
Toxicological Profile of Pyrithiobac-sodium on Non-target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrithiobac-sodium, a selective pre- and post-emergence herbicide, is primarily used for the control of broadleaf weeds. Its mode of action in target plant species is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids. While effective in its agricultural application, a thorough understanding of its toxicological profile on non-target organisms is essential for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target organisms, including mammals, birds, aquatic life, and terrestrial invertebrates. The information is compiled from various regulatory documents and scientific studies, with a focus on quantitative data, experimental methodologies, and the known mechanisms of action.
Environmental Fate and Persistence
This compound is characterized by its high water solubility and mobility in soil, with a soil organic carbon-water (B12546825) partitioning coefficient (Koc) of approximately 17.2. It is considered slightly to moderately persistent in the environment. The degradation of this compound is primarily a microbial process.[1]
Key Environmental Fate Parameters:
-
Soil Metabolism (Aerobic): Half-life of 40 - 160 days.
-
Aquatic Metabolism (Aerobic): Half-life of 40 - 160 days.
-
Aquatic Metabolism (Anaerobic): Half-life of 50 - 94 days.
-
Aqueous Photolysis: Half-life of approximately 13 days.
-
Hydrolysis: Stable at pH 5, 7, and 9.
Due to its mobility, there is a potential for this compound to leach into groundwater in certain soil types and conditions. However, its low octanol-water partition coefficient suggests that bioaccumulation in aquatic organisms is not expected.
Toxicological Profile on Non-Target Organisms
The toxicity of this compound varies across different non-target species. The following sections summarize the available quantitative data.
Mammalian Toxicity
This compound generally exhibits low acute toxicity in mammals.[2][3] The primary target organs upon prolonged or high-dose exposure are the liver and kidneys.[2][4]
Table 1: Mammalian Toxicity of this compound
| Species | Test Type | Endpoint | Value (mg/kg bw) | Reference |
| Rat | Acute Oral | LD50 | ~3200 | [3] |
| Rabbit | Acute Dermal | LD50 | >2000 | [5] |
| Rat | Chronic Feeding | NOAEL | 58.7 mg/kg/day | [2] |
| Rabbit | Developmental Toxicity | Maternal NOAEL | 300 | [3] |
| Rabbit | Developmental Toxicity | Developmental NOAEL | 300 | [3] |
Avian Toxicity
Studies on avian species indicate that this compound is practically non-toxic to birds on an acute and sub-acute basis.[5]
Table 2: Avian Toxicity of this compound
| Species | Test Type | Endpoint | Value | Reference |
| Bobwhite Quail | 5-day Oral | LC50 | 1599 mg/kg | [4][5] |
| Bobwhite Quail | 5-day Dietary | LC50 | >5620 ppm | [4][5] |
| Mallard Duck | 5-day Dietary | LC50 | >5620 ppm | [4][5] |
| Bobwhite Quail & Mallard Duck | One-generation | NOEC | 1500 ppm | [5] |
Aquatic Toxicity
The toxicity of this compound to aquatic organisms varies, with aquatic plants being particularly sensitive.
Table 3: Aquatic Toxicity of this compound
| Species | Test Type | Endpoint | Value (mg/L) | Reference |
| Bluegill Sunfish | 96-hour | LC50 | >130 | |
| Rainbow Trout | 96-hour | LC50 | >120 | |
| Daphnia magna (Water Flea) | 48-hour | EC50 (immobilization) | >110 | |
| Green Algae (Selenastrum capricornutum) | 72-hour | EC50 (growth inhibition) | 0.0034 | |
| Duckweed (Lemna gibba) | 14-day | EC50 | 0.0005 |
Terrestrial Invertebrate Toxicity
Data on terrestrial invertebrates is limited but suggests low toxicity to some key species.
Table 4: Terrestrial Invertebrate Toxicity of this compound
| Species | Test Type | Endpoint | Value | Reference |
| Honey Bee (Apis mellifera) | Acute Contact | LD50 | >25 µ g/bee | |
| Earthworm (Eisenia fetida) | 14-day | LC50 | >1000 mg/kg soil |
Effects on Soil Microorganisms
Some studies have indicated that the application of herbicides containing this compound can adversely affect soil microbial populations, including bacteria, fungi, and actinomycetes.[6] However, detailed quantitative data on the specific impacts on microbial processes such as respiration and nitrification are limited in the publicly available literature. The degradation of this compound in soil is primarily a microbial process.[1]
Experimental Protocols
The toxicity data presented in this guide are generated from studies following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following are generalized descriptions of the methodologies for key experiments.
Mammalian Acute Oral Toxicity (as per OECD TG 401/420/423)
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) are used.
-
Procedure: A single dose of this compound, suspended in a suitable vehicle, is administered by gavage to fasted animals.
-
Dose Levels: A range of dose levels is used to determine the dose that is lethal to 50% of the test population (LD50).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. A gross necropsy is performed on all animals at the end of the study.
Avian Dietary Toxicity Test (as per OECD TG 205)
-
Test Species: Commonly used species include Bobwhite quail (Colinus virginianus) and Mallard duck (Anas platyrhynchos).
-
Procedure: Birds are fed a diet containing various concentrations of this compound for five days, followed by a three-day observation period on a clean diet.
-
Concentrations: A range of dietary concentrations is tested to determine the concentration that is lethal to 50% of the test population (LC50).
-
Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.
Aquatic Invertebrate Acute Immobilization Test (as per OECD TG 202)
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Procedure: Daphnids are exposed to a series of concentrations of this compound in a static or semi-static system for 48 hours.
-
Concentrations: A geometric series of at least five concentrations is typically used.
-
Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 (median effective concentration for immobilization) is calculated at 24 and 48 hours.
Algal Growth Inhibition Test (as per OECD TG 201)
-
Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of this compound in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.
-
Endpoint: The growth of the algae is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry. The EC50 for growth inhibition is calculated.
Mechanism of Action and Signaling Pathways
Primary Mechanism of Action in Plants
The primary mode of action of this compound in target plants is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn disrupts protein synthesis and ultimately leads to plant death.
Caption: Inhibition of Acetolactate Synthase (ALS) by this compound in plants.
Toxicological Mechanisms in Non-Target Animals
The specific molecular signaling pathways affected by this compound in non-target animals are not well-defined in the available scientific literature. While the primary target in plants, the ALS enzyme, is also present in some microorganisms, it is not a target in animals. The observed toxicity in mammals, such as effects on the liver and kidneys, suggests other mechanisms of action.[2][4] These could potentially involve oxidative stress, mitochondrial dysfunction, or other cellular processes. However, without specific studies elucidating these pathways for this compound, any detailed description would be speculative. Further research is needed to determine the precise molecular mechanisms of toxicity in non-target animal species.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for key toxicological experiments.
Caption: General workflow for an acute oral toxicity study.
Caption: General workflow for an aquatic toxicity test.
Conclusion
This compound exhibits a varied toxicological profile across non-target organisms. It has low acute toxicity to mammals, birds, and key terrestrial invertebrates like bees and earthworms. However, it is highly toxic to certain aquatic plants, particularly duckweed. The primary target organs in mammals following prolonged or high-dose exposure are the liver and kidneys. While the mechanism of action in plants is well-understood to be the inhibition of acetolactate synthase, the specific molecular signaling pathways leading to toxicity in non-target animals remain to be elucidated. This knowledge gap highlights an area for future research to enable a more complete understanding of the environmental risks associated with the use of this compound. The data presented in this guide, based on standardized testing protocols, provide a foundation for risk assessment and further investigation into the ecotoxicology of this herbicide.
References
- 1. Metabolism of Pyrithiobac Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. researchgate.net [researchgate.net]
Pyrithiobac-Sodium: An In-depth Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of Pyrithiobac-sodium, a selective pre- and post-emergence herbicide.[1][2][3] This document summarizes key quantitative data, details experimental protocols for crucial environmental studies, and visualizes the degradation pathways to support further research and environmental risk assessment. This compound is primarily used to control a variety of broadleaf weeds in cotton and other crops.[1][2] It functions by inhibiting acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid biosynthesis in plants.[4][5]
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment. The compound exhibits high water solubility and a low octanol-water partition coefficient, suggesting a low potential for bioaccumulation in aquatic organisms.[4] Its low vapor pressure indicates that volatilization from soil or water surfaces is not a significant dissipation route.[4][6]
| Property | Value | Source |
| Molecular Formula | C13H10ClN2NaO4S | [7] |
| Molar Mass | 348.74 g/mol | [3][7] |
| Melting Point | 233-234°C | [7] |
| Water Solubility | 728,000 mg/L (728 g/L) at 20°C and pH 7 | [4][7] |
| Vapor Pressure | 8.97 x 10^-13 mmHg at 25°C | [7] |
| Octanol-Water Partition Coefficient (log Pow) | ≤ 4 at 20°C; 0.15 at pH 7 | [4][6] |
| Henry's Law Constant | 2.27 x 10^-17 atm·m³/mol | [4] |
Environmental Degradation Pathways
This compound degrades in the environment through a combination of microbial action, photolysis, and, to a lesser extent, hydrolysis.[5][8][9] The primary route of degradation in soil is microbial, leading to the mineralization of the compound to carbon dioxide.[1][2][5]
Degradation in Soil
In soil, this compound is primarily degraded by microorganisms, with half-lives ranging from 11 to 160 days depending on conditions.[1][4] Field studies have generally shown more rapid dissipation than laboratory studies, with half-lives between 11 and 46 days.[1][5] The main degradation pathway involves the separation of the two rings of the molecule, leading to the formation of several minor metabolites and eventual mineralization to CO2.[8][9]
Soil Degradation Half-Life Data
| Condition | Soil Type | Half-Life (days) | Source |
| Aerobic Laboratory | Silt Loam | 60 | [1][10] |
| Aerobic Laboratory | Various | 40 - 160 | [4] |
| Aerobic Field | Silt Clay Loam | 14.1 | [5] |
| Aerobic Field | Clay Loam | 10.8 | [5] |
| Aerobic Field | Sandy Loam | 46 | [5] |
| Aerobic Field | Various | 11 - 46 | [1] |
| Anaerobic Aquatic | Flooded Soil | 50 - 94 | [4] |
| Soil Photolysis | Not Specified | 31 - 55 | [4] |
Degradation in Water
This compound is stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9).[4] However, it is susceptible to degradation by photolysis in aqueous solutions. The half-life for aqueous photolysis is approximately 13 days.[4] Degradation in aquatic systems leads to cleavage of the sulfur bridge, yielding metabolites such as 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimindinol.[10]
Aquatic Degradation Half-Life Data
| Degradation Process | pH | Half-Life (days) | Source |
| Hydrolysis | 5, 7, 9 | Stable | [4] |
| Aqueous Photolysis | 7 | 13 | [4] |
| Aerobic Aquatic Metabolism | Not Specified | 40 - 160 | [4] |
Mobility in Soil
With a low organic carbon-normalized soil partition coefficient (Koc) of approximately 17.2 mL/g, this compound is considered to be mobile in soil.[4] This suggests a potential for leaching, particularly in coarse-textured soils with low organic matter.[4][11] However, field studies have indicated limited mobility under real-world conditions, which may be attributed to factors not fully captured in laboratory settings.[1]
Soil Mobility Data
| Parameter | Value | Source |
| Koc (Organic Carbon-Normalized Soil Partition Coefficient) | 17.2 mL/g (mean) | [4] |
| Koc Range | 14.7 - 26.9 mL/g | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the environmental fate of this compound. The following sections outline the typical experimental protocols for key degradation studies.
Hydrolysis Study
Objective: To determine the rate of abiotic degradation of this compound in water at different pH levels.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.
-
Test Substance Application: Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Collect samples at predetermined time intervals.
-
Analysis: Analyze the samples for the concentration of the parent compound and any major degradation products using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
-
Data Analysis: Calculate the hydrolysis rate constant and the half-life at each pH.
Aqueous Photolysis Study
Objective: To determine the rate of degradation of this compound in water when exposed to light.
Methodology:
-
Test Solution Preparation: Prepare a sterile aqueous solution of this compound (radiolabeled or non-labeled) in a buffer at a relevant pH (e.g., pH 7).
-
Irradiation: Expose the test solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
-
Dark Control: Prepare identical samples and incubate them in the dark to serve as controls.
-
Sampling: Collect samples from both the irradiated and dark control groups at various time points.
-
Analysis: Quantify the concentration of this compound and its photoproducts in the samples using HPLC or LC-MS.[12][13]
-
Data Analysis: Determine the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.
Aerobic Soil Metabolism Study
Objective: To determine the rate and pathway of microbial degradation of this compound in soil under aerobic conditions.
Methodology:
-
Soil Collection and Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil and adjust its moisture content to a specified level (e.g., 50-75% of field capacity).
-
Test Substance Application: Treat the soil samples with a known amount of 14C-labeled this compound.[1]
-
Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate air exchange.
-
Volatile Trapping: Use traps containing solutions like sodium hydroxide (B78521) to capture any evolved 14CO2 and other volatile organic compounds.[10]
-
Sampling: At various time intervals, collect replicate soil samples.
-
Extraction: Extract the soil samples with appropriate solvents (e.g., a mixture of acetone (B3395972) and ammonium (B1175870) carbonate solution) to separate the parent compound and its metabolites from the soil matrix.[14][15]
-
Analysis: Analyze the soil extracts using techniques like HPLC with radiometric detection or LC-MS/MS to identify and quantify this compound and its degradation products.[16][17]
-
Non-Extractable Residues (NER): Quantify the amount of radioactivity remaining in the soil after extraction to determine the formation of bound residues.
-
Data Analysis: Plot the decline of the parent compound over time to calculate the degradation half-life. Identify the major degradation products and quantify their formation and decline.
Conclusion
This compound is a moderately persistent herbicide in the environment.[2][3][18] Its primary degradation pathway in soil is microbial metabolism, while in water, photolysis is the more significant degradation process. Due to its high water solubility and low adsorption to soil, this compound has the potential for leaching, although field studies suggest this may be limited. A thorough understanding of its environmental fate, as outlined in this guide, is essential for its responsible use and for conducting accurate environmental risk assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 3. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. chembk.com [chembk.com]
- 8. Metabolism of Pyrithiobac Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datapdf.com [datapdf.com]
- 11. journalajsspn.com [journalajsspn.com]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. This compound (Ref: DPX PE 350)-Pesticide database [wppdb.com]
Pyrithiobac-sodium: A Technical Guide to its Function as an Acetohydroxyacid Synthase (AHAS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrithiobac-sodium is a selective, post-emergence herbicide utilized for the control of broadleaf weeds.[1] Its herbicidal activity stems from the inhibition of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs). This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental pathways.
Chemical and Physical Properties
This compound, belonging to the pyrimidinyl-benzoate (PYB) chemical family, is characterized by the following properties:
| Property | Value | Reference |
| IUPAC Name | sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate | [2] |
| CAS Number | 123343-16-8 | [2] |
| Molecular Formula | C13H10ClN2NaO4S | [2] |
| Molecular Weight | 348.74 g/mol | [2] |
| Appearance | White to light yellow powder | [3] |
| Water Solubility | 728 g/L (at 20°C, pH 7) | [4] |
| Mode of Action | Inhibition of acetohydroxyacid synthase (AHAS) | [5] |
Mechanism of Action: AHAS Inhibition
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[4][6] This pathway is exclusive to plants and microorganisms, making AHAS an ideal target for herbicides with low mammalian toxicity.[6]
This compound acts as a potent inhibitor of AHAS. By binding to the enzyme, it blocks the substrate access channel, thereby preventing the synthesis of BCAAs.[4] This inhibition leads to a deficiency in these essential amino acids, which are crucial for protein synthesis and overall plant growth and development. The depletion of BCAAs ultimately results in the cessation of cell division and plant death.[4]
Signaling Pathway of Branched-Chain Amino Acid (BCAA) Biosynthesis and its Inhibition
The biosynthesis of BCAAs is a multi-step enzymatic pathway that is subject to feedback regulation. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.
References
- 1. Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis [mdpi.com]
- 2. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetohydroxyacid synthase: a target for antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
Pyrithiobac-Sodium in Plants: A Technical Guide to Absorption, Translocation, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrithiobac-sodium is a selective, systemic herbicide widely utilized for the post-emergence control of broadleaf weeds, particularly in cotton cultivation. Its efficacy and selectivity are governed by the complex interplay of its absorption, translocation, and metabolism within the plant. This technical guide provides an in-depth analysis of these core processes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows. Understanding these mechanisms is critical for optimizing herbicide performance, managing weed resistance, and developing new crop protection strategies.
Mode of Action
This compound is a member of the pyrimidinyl-thiobenzoate family of herbicides. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine.[3] By inhibiting this enzyme, this compound effectively halts protein synthesis, which in turn ceases cell division and plant growth, ultimately leading to the death of susceptible plants.[4]
Figure 1: Mode of action of this compound.
Absorption and Translocation
This compound is absorbed by both the foliage and roots of plants, allowing for both pre- and post-emergence activity.[5][6] As a systemic herbicide, it is translocated throughout the plant from the site of uptake to the meristematic tissues where it exerts its effect. The efficiency of absorption and the pattern of translocation are key determinants of its herbicidal activity and selectivity.
Comparative Absorption and Translocation in Cotton and Velvetleaf
A key study by Harrison et al. (1996) using radiolabeled 14C-pyrithiobac provides the most detailed quantitative insight into the differential absorption and translocation between a tolerant crop, cotton (Gossypium hirsutum L. 'Deltapine 50'), and a susceptible weed, velvetleaf (Abutilon theophrasti Medicus).[1][7]
The study revealed that while cotton generally absorbed more of the herbicide than velvetleaf, it significantly restricted its movement out of the treated leaf.[1][7] In contrast, velvetleaf translocated a much larger percentage of the absorbed herbicide to other parts of the plant, leading to systemic injury.[7]
Data Presentation
The following tables summarize the quantitative data on the absorption and translocation of 14C-pyrithiobac-sodium in cotton and velvetleaf under varying environmental conditions.
Table 1: Influence of Temperature on 14C-Pyrithiobac Absorption and Translocation 72 Hours After Treatment [1][7]
| Plant Species | Temperature (Day/Night °C) | 14C Absorbed (% of Applied) | 14C Translocated (% of Absorbed) |
| Cotton | 25/23 | 25 | < 3 |
| 30/28 | 35 | < 3 | |
| 35/33 | 40 | < 3 | |
| Velvetleaf | 25/23 | 18 | < 16 |
| 30/28 | 28 | < 16 | |
| 35/33 | 32 | < 16 |
Table 2: Influence of Soil Moisture on 14C-Pyrithiobac Absorption and Translocation in Velvetleaf 72 Hours After Treatment [1][7]
| Soil Moisture | 14C Absorbed (% of Applied) | 14C Translocated (% of Absorbed) |
| Field Capacity (-0.03 MPa) | 28 | 15 |
| Dry (-1.0 MPa) | 22 | 8 |
Experimental Protocols
The following methodology was employed in the 14C-pyrithiobac absorption and translocation studies conducted by Harrison et al. (1996).
-
Plant Material and Growth Conditions:
-
Cotton ('Deltapine 50') and velvetleaf were grown in a greenhouse and then transferred to growth chambers.
-
Plants were grown in pots containing a mixture of sand, soil, and peat.
-
Growth chambers were set to different day/night temperature regimes (e.g., 25/23 °C, 30/28 °C, 35/33 °C) with a 14-hour photoperiod.
-
Soil moisture was maintained at either field capacity (-0.03 MPa) or dry conditions (-1.0 MPa).
-
-
14C-Pyrithiobac Application:
-
Radiolabeled 14C-pyrithiobac-sodium was applied to the adaxial surface of the third true leaf of cotton and the second true leaf of velvetleaf.
-
The application solution contained the herbicide, a non-ionic surfactant, and water.
-
A microsyringe was used to apply droplets of the solution to the leaf surface.
-
-
Sample Collection and Analysis:
-
Plants were harvested at various time points (e.g., 72 hours) after treatment.
-
The treated leaf was washed with a water-acetone solution to remove unabsorbed herbicide.
-
Plants were sectioned into the treated leaf, tissue above the treated leaf, and tissue below the treated leaf (including roots).
-
The amount of 14C in the leaf wash and in the different plant sections was quantified using a biological sample oxidizer and liquid scintillation spectrometry.
-
Absorption was calculated as the total radioactivity recovered in the plant as a percentage of the total applied.
-
Translocation was calculated as the radioactivity in the tissues above and below the treated leaf as a percentage of the total absorbed radioactivity.
-
References
- 1. Environment Affects Cotton and Velvetleaf Response to Pyrithiobac | Weed Science | Cambridge Core [cambridge.org]
- 2. epa.gov [epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Environment Affects Cotton and Velvetleaf Response to Pyrithiobac | Weed Science | Cambridge Core [cambridge.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Pyrithiobac-sodium in Soil Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pyrithiobac-sodium in soil samples. The methodologies outlined are based on established analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
This compound is the active ingredient in herbicides used for controlling broadleaf weeds, particularly in cotton cultivation.[1] Monitoring its concentration in soil is crucial for environmental assessment and to ensure agricultural sustainability. The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, available instrumentation, and the number of samples to be analyzed. This document presents a comparative overview of various validated methods to guide researchers in choosing the most suitable approach for their needs.
Analytical Methods Overview
Several analytical techniques have been successfully employed for the quantification of this compound in soil. The most common methods involve a sample preparation step consisting of extraction and clean-up, followed by instrumental analysis.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely available technique. For increased selectivity and sensitivity, column-switching techniques can be employed.[1][2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for detecting trace levels of this compound and its metabolites.[3][4] This method is often used for regulatory submissions and detailed environmental fate studies.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it typically requires a derivatization step to make the analyte volatile.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) provides a high-throughput and cost-effective screening alternative to chromatographic methods.[5][6] It is particularly useful for analyzing a large number of samples, though positive results are often confirmed by a chromatographic method.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different analytical methods described in the literature.
Table 1: Performance of HPLC-UV Methods for this compound Analysis in Soil
| Parameter | HPLC-UV with Column-Switching |
| Limit of Detection (MDL/LOD) | 0.3 µg/kg (ppb)[1][2] |
| Limit of Quantification (LOQ) | 1.0 µg/kg (ppb)[1][2] |
| Average Recovery | 81% (±11%) for fortifications at 1, 2, and 5 ppb[1] |
| Relative Standard Deviation (RSD) | 14%[1] |
| Wavelength for Detection | 254 nm[1][2] |
Table 2: Performance of LC-MS/MS Methods for this compound Analysis in Soil
| Parameter | LC-MS/MS (DuPont-37904) |
| Limit of Quantification (LOQ) | 0.0010 mg/kg (ppm)[3][4] |
| Fortification Levels Tested | 0.0010 mg/kg and 0.010 mg/kg[4] |
| Mean Recoveries | Within 70-120% guidelines[4] |
| Relative Standard Deviation (RSD) | ≤20%[4] |
| Ionization Mode | Positive Ion Electrospray (ESI+)[3][4] |
Table 3: Performance of ELISA Method for this compound Analysis in Soil
| Parameter | ELISA |
| Limit of Detection (LOD) | 4-5 ng/kg (ppt)[5][6] |
| Sample Dilution | 1:10 or more for ASE extracts; 1:20 or more for PBS extracts[5] |
| Correlation | Favorable comparison with GC-MS results[5] |
Experimental Protocols
Protocol 1: HPLC-UV with Column-Switching
This protocol is based on the U.S. EPA accepted method AMR 2745-93.[1]
1. Sample Preparation: Subcritical Water Extraction and Solid-Phase Extraction (SPE) Clean-up
-
Extraction:
-
Weigh 10 g of sieved soil into an extraction cell.
-
Extract this compound using Milli-Q® water under subcritical conditions (100°C and 2000 psi) with an Accelerated Solvent Extractor (ASE).[1]
-
-
Clean-up:
-
Pass the aqueous extract through a graphitized carbon (ENVI-Carb) SPE cartridge.[1][2]
-
Wash the cartridge with 10 mL of 0.10 M formic acid in 90% dichloromethane/10% methanol (B129727) to remove interferences.[1] Do not allow the cartridge to air dry under vacuum after the wash.[1]
-
Elute this compound from the cartridge.
-
2. Instrumental Analysis: HPLC-UV with Column-Switching
-
HPLC System: A system equipped with a column-switching valve.
-
Columns:
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1 M acetic acid).[2]
-
Column-Switching Procedure: The initial separation is performed on the CN column. The fraction containing this compound is then switched to the C18 column for further separation and analysis.[2]
Protocol 2: LC-MS/MS Analysis
This protocol is based on the DuPont-37904 method.[3][4]
1. Sample Preparation: Solvent Extraction and Liquid-Liquid Partitioning
-
Weigh 10.0 g of soil into a centrifuge tube.
-
Perform a sequential extraction three times with the following acetone:0.1M aqueous ammonium (B1175870) carbonate solutions:
-
20 mL of 90:10 (v/v)
-
10 mL of 50:50 (v/v)
-
10 mL of 20:80 (v/v)[4]
-
-
Combine the extracts and bring the final volume to 50 mL with the 20:80 solution.[3]
-
Evaporate an aliquot of the extract to remove the acetone.[3]
-
Partition the remaining aqueous solution with a 1:1 mixture of hexane:ethyl acetate.[3]
-
Discard the upper organic layer.[3]
-
Dilute the aqueous extract with water for LC-MS/MS analysis.[3]
2. Instrumental Analysis: LC-MS/MS
-
HPLC System: Agilent 1200 LC system or equivalent.[4]
-
Column: MacMod ACE C18-PFP (3.0 mm x 50 mm), maintained at 40°C.[4]
-
Mobile Phase:
-
A: 0.05% aqueous formic acid
-
B: Methanol[4]
-
-
Gradient:
-
0.0-2.0 min: 90:10 (A:B)
-
5.0-7.0 min: 1:99 (A:B)
-
8.0-15.0 min: 90:10 (A:B)[4]
-
-
Flow Rate: 0.6 mL/minute.[4]
-
Injection Volume: 25 µL.[4]
-
Mass Spectrometer: Applied Biosystems API 5000 MS or equivalent.[3][4]
-
Ionization: Electrospray (turbospray) in positive ion mode.[3][4]
Protocol 3: ELISA Screening
This protocol is based on a validated method for Australian cotton soils.[5][6]
1. Sample Preparation: Extraction
-
Method A: Accelerated Solvent Extraction (ASE)
-
Method B: Phosphate-Buffered Saline (PBS) Extraction
2. ELISA Procedure
-
Follow the instructions provided with the commercial this compound ELISA kit.
-
Typically, this involves adding standards and diluted samples to antibody-coated microtiter plates.
-
After incubation and washing steps, a substrate is added to produce a colorimetric signal.
-
The absorbance is read using a microplate reader, and the concentration of this compound is determined by comparison to a standard curve.
Diagrams
Caption: General experimental workflow for this compound analysis.
Caption: Detailed workflow for the HPLC-UV with column-switching method.
Caption: Detailed workflow for the LC-MS/MS method.
References
Application Note: High-Throughput Analysis of Pyrithiobac-sodium Residues in Plant Tissues by LC-MS/MS
Introduction
Pyrithiobac-sodium is a selective, broad-spectrum herbicide used for the post-emergence control of broadleaf weeds in various crops such as cotton. Regulatory bodies worldwide mandate the monitoring of pesticide residues in agricultural products to ensure food safety. Consequently, sensitive and reliable analytical methods are required for the quantification of this compound in diverse plant matrices. This application note presents a comprehensive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the determination of this compound residues in plant tissues. The described methodologies, including a traditional Solid-Phase Extraction (SPE) clean-up and a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, provide robust and high-throughput solutions for researchers and analytical laboratories.
Principle of the Method
The analytical procedure involves the extraction of this compound from homogenized plant material using an appropriate solvent system. The resulting extract is then subjected to a clean-up step to remove interfering matrix components. Following clean-up, the purified extract is analyzed by LC-MS/MS. The separation of this compound from other compounds is achieved by reversed-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.
Experimental Protocols
Two distinct and validated protocols are presented below. Protocol A outlines a traditional method involving liquid-liquid partitioning and solid-phase extraction, while Protocol B describes a more rapid QuEChERS-based workflow.
Protocol A: Traditional Solid-Phase Extraction (SPE) Method
This method is suitable for a wide range of plant matrices and provides excellent clean-up.
1. Sample Preparation and Extraction:
-
Weigh 5.00 g of a homogenized plant sample into a 50 mL centrifuge tube.
-
Add 100 mL of a 2:1 (v/v) solution of acetonitrile (B52724) and 0.01 mol/L ammonium (B1175870) carbonate solution.[1]
-
Homogenize the mixture at high speed for 3 minutes.
-
Centrifuge the homogenate at 3,000 rpm for 15 minutes.[1]
-
Transfer 60 mL of the supernatant into a separatory funnel.
-
Add 50 mL of dichloromethane (B109758) and shake vigorously for 1 minute. Allow the layers to separate and discard the lower dichloromethane layer.[1]
-
To the remaining aqueous layer, add 0.05 g of sodium chloride and another 50 mL of dichloromethane. Shake and again discard the dichloromethane layer.[1]
2. Clean-up:
-
Trimethylaminopropylsilanized Silica (B1680970) Gel Column Chromatography:
-
Condition a trimethylaminopropylsilanized silica gel cartridge (5,000 mg) by passing 20 mL of methanol (B129727), 20 mL of water, and 20 mL of 0.01 mol/L ammonium carbonate solution sequentially.[1]
-
Load the aqueous extract from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 0.01 mol/L ammonium carbonate solution and discard the effluent.[1]
-
-
Octadecylsilanized Silica Gel Column Chromatography:
-
Condition an octadecylsilanized silica gel cartridge (1,000 mg) with 5 mL of methanol followed by 10 mL of water.
-
Connect the trimethylaminopropylsilanized silica gel cartridge on top of the octadecylsilanized silica gel cartridge.
-
Elute the this compound from the top cartridge onto the bottom cartridge using 20 mL of a 3:1 (v/v) solution of 1 mol/L potassium citrate (B86180) and methanol. Discard the effluent.[1]
-
Remove the top cartridge. Wash the octadecylsilanized silica gel cartridge with 10 mL of a 7:3 (v/v) solution of water (pH 2.4) and methanol.
-
Elute the analyte with 10 mL of methanol.[1]
-
3. Final Sample Preparation:
-
Concentrate the eluate at 50°C under a gentle stream of nitrogen until dryness.
-
Reconstitute the residue in 0.5 mL of a 28:72 (v/v) solution of acetonitrile and 0.03 mol/L phosphate (B84403) buffer.[1]
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol B: QuEChERS Method
This method is a faster alternative, suitable for many fruit and vegetable matrices.
1. Sample Preparation and Extraction:
-
Weigh 15 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents. For many plant matrices, a combination of 150 mg magnesium sulfate, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 is effective. For pigmented samples, 7.5 mg of graphitized carbon black (GCB) can be included, though recovery of planar pesticides should be monitored.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
3. Final Sample Preparation:
-
Take an aliquot of the cleaned-up supernatant and dilute it with the initial mobile phase (e.g., 1:1) to ensure compatibility with the LC system and to minimize matrix effects.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 5 mmol/L ammonium acetate (B1210297) and 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min, 40% B; 1-6 min, linear to 90% B; 6-7 min, linear to 40% B; 7-8 min, hold at 40% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-10 µL |
| Column Temperature | 35-40 °C |
MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450 °C |
| Collision Gas | Argon |
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 327.2 | 309.1 | 100-150 | 15-25 | Quantitation |
| 327.2 | 139.2 | 100-150 | 30-40 | Confirmation |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound in plant matrices. Values can vary depending on the specific matrix and instrumentation.
| Parameter | Value | Reference Matrix |
| Limit of Detection (LOD) | 0.0001 - 0.008 mg/kg | Various Plant Matrices |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Okra, various vegetables |
| Linearity (r²) | >0.99 | Standard Solutions |
| Recovery Rate | 69.8 - 120% | Cabbage, chives, pear, wheat flour, soybean oil |
| Relative Standard Deviation (RSD) | 0.6 - 19.5% | Various Plant Matrices |
Visualizations
Caption: Workflow for Traditional SPE Method.
Caption: Workflow for QuEChERS Method.
Conclusion
The LC-MS/MS methods detailed in this application note provide sensitive, selective, and reliable quantification of this compound residues in various plant tissues. The traditional SPE method offers thorough clean-up for complex matrices, while the QuEChERS protocol provides a high-throughput alternative for simpler sample types. The choice of method will depend on the specific laboratory requirements, sample matrices, and desired throughput. Both protocols, when properly validated, are suitable for regulatory monitoring and food safety applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrithiobac-sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrithiobac-sodium is a selective, broad-spectrum herbicide used for post-emergence control of broadleaf weeds. Accurate and reliable analytical methods are crucial for determining its concentration in various matrices, including environmental samples and agricultural products, for regulatory compliance, quality control, and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Principle
This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically performed using an ultraviolet (UV) detector. For enhanced selectivity and sensitivity, this method can be coupled with a mass spectrometer (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the HPLC method for this compound analysis, compiled from various studies.
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Agricultural Products | [1] |
| 1.0 µg/kg (ppb) | Soil | [2] | |
| Method Detection Limit (MDL) | 0.3 µg/kg (ppb) | Soil | [2] |
| 0.051 ng/mL (ppb) | Water | [3] | |
| Recovery | 64 - 112% | Soil | [2] |
| 84 - 102% | Water | [3] | |
| Linearity (r²) | > 0.998 | Not Specified | [4] |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using HPLC.
1. Reagents and Materials
-
This compound reference standard (purity ≥ 98%)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium dihydrogen phosphate[1]
-
Sodium azide[1]
-
Ammonium (B1175870) carbonate[1]
-
Dichloromethane[1]
-
Sodium chloride[1]
-
Internal Standard (e.g., Benzophenone)[6]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Octadecylsilanized silica (B1680970) gel, Trimethylaminopropylsilanized silica gel)[1]
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Sample Homogenizer
-
Solid-Phase Extraction Manifold
-
Nitrogen Evaporator
3. Chromatographic Conditions
The following table outlines typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition 1 (General Purpose) | Condition 2 (for Agricultural Products) | Condition 3 (for Soil Samples) |
| HPLC Column | Newcrom R1, 5 µm[5] or Hypersil C18, 5µm, 4.6 x 250 mm[6] | Octadecylsilanized silica gel, 5 µm, 4.6 mm x 150 mm[1] | Zorbax® SB-CN, 5 µm, 4.6 x 150 mm (Column I) & Zorbax® SB-C18, 5 µm, 4.6 x 250 mm (Column II)[2] |
| Mobile Phase | Acetonitrile:Water with Phosphoric Acid[5] or Acetonitrile:Water (45:55) containing 0.01 M Phosphoric Acid[6] | A: 1% Acetic Acid, B: Acetonitrile (Gradient)[1] | Isocratic or Gradient with Acetonitrile and 0.03 M Phosphate Buffer (pH 3.0)[1] |
| Flow Rate | 1.0 - 1.5 mL/min[1][6] | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Column Temperature | 30 - 40°C[1][6] | 30°C[1] | Not Specified |
| Injection Volume | 5 - 100 µL[1][6] | 100 µL[1] | Not Specified |
| Detector | UV at 254 nm[2][6] | LC-MS/MS (APCI(+), m/z 327 -> 309)[1] | UV at 254 nm[2] |
4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as methanol or acetonitrile to prepare a stock solution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.03 - 0.8 mg/L).[1]
-
Internal Standard (if used): Prepare a stock solution of the internal standard (e.g., 3 g of Benzophenone in 1 L of Acetonitrile).[6] Add a fixed amount of the internal standard to all standard and sample solutions.
5. Sample Preparation
The sample preparation procedure will vary depending on the matrix.
5.1. Agricultural Products (e.g., Cotton Seeds) [1]
-
Extraction: Homogenize 5.00 g of the sample with 100 mL of an acetonitrile/0.01 mol/L ammonium carbonate solution (2:1, v/v). Centrifuge the mixture at 3,000 rpm for 15 minutes.
-
Liquid-Liquid Extraction: Take 60 mL of the supernatant and wash it twice with 50 mL of dichloromethane (B109758). Discard the dichloromethane layers.
-
Clean-up (SPE):
-
Condition a trimethylaminopropylsilanized silica gel cartridge (5,000 mg) sequentially with 20 mL each of methanol, water, and 0.01 mol/L ammonium carbonate solution.
-
Load the aqueous layer from the previous step onto the cartridge.
-
Wash the cartridge with 5 mL of 0.01 mol/L ammonium carbonate solution.
-
Elute the analyte with a suitable solvent.
-
Further clean-up can be performed using an octadecylsilanized silica gel cartridge.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.[1]
-
Extraction: Extract this compound from a 10 g soil sample using pressurized liquid extraction (PLE) with water at elevated temperature and pressure or by homogenization with an acetone/ammonium carbonate solution.[2][7]
-
Clean-up (SPE): Pass the extract through a graphitized carbon or other suitable SPE cartridge to remove interfering substances.[2]
-
Elution and Concentration: Elute the this compound from the SPE cartridge with an appropriate solvent, and then concentrate the eluate using a nitrogen evaporator.
-
Reconstitution: Dissolve the residue in the mobile phase for analysis.
6. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the peak areas or heights for this compound and the internal standard (if used).
-
Create a calibration curve by plotting the peak area/height ratio against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak area/height ratios on the calibration curve.
Visualizations
Below are diagrams illustrating the key workflows for the HPLC analysis of this compound.
Caption: General workflow for this compound analysis.
Caption: Detailed sample preparation workflow.
References
- 1. mhlw.go.jp [mhlw.go.jp]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. epa.gov [epa.gov]
Application Notes and Protocols for the Experimental Use of Pyrithiobac-sodium in Cotton Weed Control
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the experimental application of Pyrithiobac-sodium for effective weed management in cotton research plots. The information compiled from various studies outlines the herbicide's efficacy, crop tolerance, and detailed protocols for its application and evaluation.
Mechanism of Action
This compound is a selective, post-emergence herbicide belonging to the pyrimidinyl thiobenzoate chemical family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[2][3][4] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[5] By blocking this pathway, this compound halts cell division and plant growth in susceptible weeds, leading to their eventual death.[2] Cotton possesses a natural tolerance to this compound, allowing for its selective use.[6]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data from various field studies on the efficacy of this compound for weed control and its effect on cotton.
Table 1: Weed Control Efficacy of this compound
| Weed Species | Application Timing | Application Rate (kg a.i./ha) | Weed Control (%) |
| Black Nightshade (Solanum nigrum) | EPOST | 0.034 | 89 |
| EPOST | 0.068 | >89 | |
| Pigweed species (Amaranthus spp.) | PRE | 0.068 - 0.136 | High Control |
| EPOST | - | High Control | |
| Velvetleaf (Abutilon theophrasti) | EPOST | 0.068 | 65 |
| EPOST | >0.068 | 79 - 93 | |
| Common Cocklebur (Xanthium strumarium) | EPOST | 0.102 | 94 |
| Prickly Sida (Sida spinosa) | PRE | 0.0689 | >90 |
| Common Purslane (Portulaca oleracea) | PRE | 0.068 - 0.136 | High Control |
| EPOST | - | Fair to Good Control |
EPOST: Early Post-emergence, PRE: Pre-emergence. Data compiled from a study conducted in Greece.[7][8]
Table 2: Cotton Phytotoxicity and Yield in Response to this compound Application
| Application Timing | Application Rate (kg a.i./ha) | Cotton Injury (%) (2 WAT) | Seed Cotton Yield ( kg/ha ) |
| PPI | 0.136 | Not Visually Apparent | Reduced Yield (at one location) |
| EPOST | 0.034 - 0.102 | Growth stunting & light chlorotic spots | Similar to weed-free control |
| Sequential | - | Higher phytotoxicity | Similar to weed-free control |
| PRE fb POST | 0.125 fb 0.125 | Safe for cotton | 2863 |
| Weed-free Check | - | 0 | 322% higher than weedy check |
| Weedy Check | - | 0 | - |
PPI: Pre-plant Incorporated, PRE: Pre-emergence, EPOST: Early Post-emergence, WAT: Weeks After Treatment, fb: followed by. Data compiled from multiple studies.[7][9][10]
Experimental Protocols
The following are detailed methodologies for conducting field trials to evaluate this compound in cotton.
Experimental Design and Plot Establishment
-
Experimental Design : A randomized complete block design (RCBD) is typically used with three to four replications.[7][9]
-
Plot Size : Individual plot dimensions may vary, for example, 2.85 m (four rows) wide by 7 m long.[7] A 1-meter wide alley should separate plots to prevent spray drift.[7]
-
Land Preparation : Prepare the seedbed according to standard local practices for cotton cultivation.
-
Cotton Variety and Seeding : Select a commercial cotton variety suitable for the region. Sow seeds at the recommended depth and density.
Herbicide Application
-
Treatments : Include a range of this compound application rates and timings (e.g., Pre-plant Incorporated, Pre-emergence, Early Post-emergence, and Mid-Post-emergence). Also include a weedy check (no herbicide) and a weed-free check (manual weeding) for comparison.
-
Application Equipment : Use a high-volume sprayer, such as a knapsack sprayer, fitted with flat-fan or flood jet nozzles to ensure uniform coverage.[2]
-
Application Timings :
-
Pre-plant Incorporated (PPI) : Apply the herbicide to the soil surface before planting and incorporate it to a depth of 3-6 cm using a field cultivator.[7]
-
Pre-emergence (PRE) : Apply the herbicide to the soil surface after planting but before cotton or weed emergence.
-
Early Post-emergence (EPOST) : Apply when weeds are at the 2-leaf stage, approximately 3-5 days after sowing under conditions of adequate soil moisture.[2]
-
Mid-Post-emergence (MPOST) : Later post-emergence applications may also be evaluated.
-
Data Collection and Analysis
-
Weed Control Efficacy :
-
Visually assess weed control for each species at specified intervals (e.g., 2, 4, and 8 weeks after treatment) using a scale of 0% (no control) to 100% (complete control).
-
Weed density and biomass can be determined by placing quadrats randomly in each plot and counting/harvesting the weeds within them.
-
-
Cotton Phytotoxicity :
-
Crop Yield :
-
Harvest the cotton from the central rows of each plot to determine the seed cotton yield.
-
Calculate the yield in kilograms per hectare ( kg/ha ).
-
-
Statistical Analysis : Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design. Use a statistical significance level of P < 0.05 to compare treatment means.
Visualizations
Experimental Workflow for this compound Field Trial
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Provide | Pyrithiobac Sodium Weed Control in Cotton [piindustries.com]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. cotton.org [cotton.org]
- 7. bioone.org [bioone.org]
- 8. Influence of Pyrithiobac Application Rate and Timing on Weed Control and Cotton Yield in Greece | Weed Technology | Cambridge Core [cambridge.org]
- 9. phytojournal.com [phytojournal.com]
- 10. Efficiency of the herbicide pyrithiobac applied in post-emergence to control weeds in cotton - Advances in Weed Science [awsjournal.org]
Application Notes and Protocols for Studying the Efficacy of Pyrithiobac-sodium on Broadleaf Weeds
Introduction
Pyrithiobac-sodium is a selective, post-emergence herbicide belonging to the pyrimidinyl carboxy herbicide group.[1] It is primarily used for the control of a wide range of broadleaf weeds in crops such as cotton.[2][3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in susceptible plants.[1][3][4][5] This inhibition leads to the cessation of cell division and ultimately, the death of the weed. These application notes provide detailed protocols for researchers and scientists to study the efficacy of this compound on broadleaf weeds.
I. Data Presentation
The following tables summarize the efficacy of this compound on various broadleaf weeds based on data from several studies.
Table 1: Efficacy of this compound Applied Post-Emergence (POST) on Various Broadleaf Weeds
| Weed Species | Application Rate (kg ai/ha) | Weed Stage at Application | % Control | Days After Treatment (DAT) | Reference |
| Black Nightshade (Solanum nigrum) | 0.068 | Early Post-emergence (EPOST) | 81 | 42 | [6] |
| Black Nightshade (Solanum nigrum) | 0.102 | Early Post-emergence (EPOST) | 89 | 42 | [6] |
| Velvetleaf (Abutilon theophrasti) | 0.102 | Early Post-emergence (EPOST) | 88 | 42 | [6] |
| Velvetleaf (Abutilon theophrasti) | 0.102 | Mid Post-emergence (MPOST) | 59 | 42 | [6] |
| Common Ragweed (Ambrosia artemisiifolia) | 0.017 - 0.035 (in mixture) | - | >73 | 28 | [7] |
| Common Lambsquarters (Chenopodium album) | 0.017 - 0.035 (in mixture) | - | >73 | 28 | [7] |
| Annual Morningglory (Ipomoea spp.) | 0.017 - 0.035 (in mixture) | - | >73 | 28 | [7] |
| Common Cocklebur (Xanthium strumarium) | 0.017 - 0.035 (in mixture) | - | >73 | 28 | [7] |
| Jimsonweed (Datura stramonium) | 0.017 - 0.035 (in mixture) | - | >73 | 28 | [7] |
| Wild Okra (Abelmoschus esculentus) | up to 0.14 | Post-emergence | <70 | - | [8] |
Table 2: Efficacy of this compound Applied Pre-emergence (PRE) or Pre-plant Incorporated (PPI) on Broadleaf Weeds
| Weed Species | Application Method | Application Rate (kg ai/ha) | % Control | Reference |
| Black Nightshade (Solanum nigrum) | PRE/PPI | 0.068 - 0.136 | Satisfactory to Excellent | [6][9] |
| Pigweeds (Amaranthus spp.) | PRE/PPI | 0.068 - 0.136 | Satisfactory to Excellent | [6][9] |
| Common Purslane (Portulaca oleracea) | PRE/PPI | 0.068 - 0.136 | Satisfactory to Excellent | [6][9] |
| Palmer Amaranth (Amaranthus palmeri) | PRE/PPI | - | Effective | [6] |
| Velvetleaf (Abutilon theophrasti) | PRE/PPI | - | Effective | [6] |
| Cocklebur species (Xanthium spp.) | PRE/PPI | - | Effective | [6] |
| Florida Beggarweed (Desmodium tortuosum) | PRE | - | Improved control | [7][10] |
| Pitted Morningglory (Ipomoea lacunosa) | PRE | - | Improved control | [7][10] |
| Prickly Sida (Sida spinosa) | PRE | - | Improved control | [7][10] |
| Sicklepod (Senna obtusifolia) | PRE | - | Improved control | [7][10] |
| Spurred Anoda (Anoda cristata) | PRE | - | Improved control | [7][10] |
II. Experimental Protocols
Protocol 1: Field Efficacy Study of this compound
Objective: To evaluate the efficacy of different rates and application timings of this compound for the control of broadleaf weeds in a specific crop (e.g., cotton).
Materials:
-
This compound formulation (e.g., 10% EC, 850 g/kg water-soluble powder)[1][2][3]
-
Crop seeds (e.g., cotton)
-
Randomized complete block design (RCBD) experimental plot area with natural or seeded weed infestation
-
Backpack sprayer with flat-fan nozzles
-
Measuring cylinders, weighing balance
-
Personal protective equipment (PPE)
-
Quadrat (e.g., 0.25 m²)
-
Data collection sheets
Methodology:
-
Site Selection and Preparation:
-
Select a field with a uniform distribution of target broadleaf weeds.
-
Prepare the seedbed according to standard agricultural practices for the chosen crop.
-
-
Experimental Design:
-
Use a Randomized Complete Block Design (RCBD) with at least three replications.[11]
-
Include various treatment rates of this compound, a weedy check (no herbicide), and a weed-free check (manual weeding).
-
Define application timings to be tested, such as Pre-emergence (PRE) and Post-emergence (POST) at different weed growth stages (e.g., 2-4 leaf stage).[12][13]
-
-
Herbicide Application:
-
Calibrate the sprayer to deliver a consistent volume of spray solution per unit area.
-
For PRE applications, apply the herbicide to the soil surface after sowing the crop but before weed emergence.
-
For POST applications, apply the herbicide directly to the emerged weeds at the specified growth stage.[12]
-
Ensure uniform coverage of the treatment plots.
-
-
Data Collection:
-
Weed Density and Biomass: At specified intervals (e.g., 15, 30, 45, and 60 days after treatment), count the number of individual weed species within a quadrat placed randomly in each plot. Collect the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Weed Control Efficacy (%): Visually assess the percentage of weed control for each species compared to the weedy check, using a scale of 0% (no control) to 100% (complete control).
-
Crop Phytotoxicity: Visually assess crop injury at regular intervals after application using a scale of 0% (no injury) to 100% (crop death). Note any symptoms like stunting, chlorosis, or necrosis.[1]
-
Crop Yield: At crop maturity, harvest the yield from the center rows of each plot and record the weight.
-
-
Data Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA).
-
Use a suitable mean separation test (e.g., Fisher's Protected LSD) to compare treatment means.[6]
-
Protocol 2: In-Vitro Acetolactate Synthase (ALS) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the ALS enzyme extracted from susceptible broadleaf weeds.
Materials:
-
Fresh, young leaf tissue from a susceptible broadleaf weed species
-
Extraction buffer
-
This compound of known concentration
-
Spectrophotometer
-
Reagents for ALS activity assay (e.g., creatine, α-naphthol)
-
Centrifuge
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh leaf tissue in a cold extraction buffer.
-
Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, necessary co-factors, and the substrate (pyruvate).
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at a specific temperature for a set period.
-
Stop the reaction and measure the amount of acetolactate produced, which is converted to acetoin (B143602) for colorimetric detection.[14]
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each this compound concentration.
-
Determine the I50 value, which is the concentration of the herbicide required to inhibit 50% of the enzyme activity.[15]
-
III. Mandatory Visualization
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Mode of action of this compound on the ALS pathway.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. peptechbio.com [peptechbio.com]
- 3. Pyrithiobac Sodium 10% EC Online | Pyrithiobac Sodium 10% EC Manufacturer and Suppliers [scimplify.com]
- 4. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. bioone.org [bioone.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Pyrithiobac Application Rate and Timing on Weed Control and Cotton Yield in Greece | Weed Technology | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Provide | Pyrithiobac Sodium Weed Control in Cotton [piindustries.com]
- 13. Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages | Weed Technology | Cambridge Core [cambridge.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Resistance to acetolactate synthase inhibitors is due to a W 574 to L amino acid substitution in the ALS gene of redroot pigweed and tall waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pyrithiobac-Sodium Impact on Crop Physiology
Introduction
Pyrithiobac-sodium is a selective, systemic herbicide widely used for the post-emergence control of broadleaf weeds, particularly in cotton cultivation.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This inhibition leads to the cessation of cell division and plant growth. While effective for weed management, it is crucial to understand the physiological and biochemical impact of this compound on the crop itself to optimize its use and ensure crop safety and productivity. These application notes provide a comprehensive framework and detailed protocols for researchers and scientists to assess the physiological effects of this compound on crops.
Application Notes
1. Experimental Design
A robust experimental design is fundamental to obtaining reliable and reproducible data. The choice of design depends on the specific research questions but should account for field variability.
-
Randomized Complete Block Design (RCBD): This is the most common design for agricultural field trials. It helps to minimize the effects of field heterogeneity (e.g., gradients in soil type or fertility) by grouping experimental units into blocks.[3] Within each block, all treatments are randomly assigned to plots.
-
Factorial Experiments: To study the interaction of this compound with other factors (e.g., different crop varieties, other agrochemicals, or environmental conditions), a factorial design is appropriate.[1] For instance, a two-factor experiment could assess the response of several crop varieties to different application rates of the herbicide.[3]
-
Dose-Response Studies: To determine the physiological threshold for phytotoxicity and to establish safe application rates, a dose-response study is essential. This involves applying a range of this compound concentrations, including a zero-dose control.[1]
-
Replication and Plot Size: Each treatment should be replicated multiple times (typically 3-4 replications) to increase the statistical power of the experiment.[3] Plot sizes should be large enough to be representative and to accommodate all necessary sampling and measurements, minimizing edge effects.[4]
2. Key Physiological Parameters to Assess
The physiological impact of this compound can be evaluated by measuring a range of parameters that reflect the plant's health and metabolic activity.
-
Growth and Yield Parameters: These are direct indicators of the herbicide's impact on crop productivity. Measurements can include plant height, leaf area index (LAI), dry matter production, and, ultimately, the yield components (e.g., number of bolls per plant, seed cotton yield).[5][6]
-
Photosynthetic Efficiency: Herbicides can interfere with photosynthesis. Key parameters to measure include chlorophyll (B73375) content, chlorophyll fluorescence (to assess the efficiency of photosystem II, PSII), and gas exchange (net photosynthetic rate, stomatal conductance, and transpiration rate).[7][8]
-
Oxidative Stress Markers: Herbicide application can induce oxidative stress, leading to the production of reactive oxygen species (ROS). The plant's response can be quantified by measuring the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), as well as the extent of lipid peroxidation (measured as malondialdehyde, MDA content).[9][10]
-
Phytohormone Levels: Plant hormones are crucial regulators of growth and stress responses. Quantifying endogenous levels of hormones like abscisic acid (ABA), indole-3-acetic acid (IAA), gibberellins (B7789140) (GAs), and cytokinins can provide insights into the hormonal imbalances caused by herbicide stress.[11][12]
Experimental Protocols
Protocol 1: Measurement of Photosynthetic Parameters
1.1 Chlorophyll Content (SPAD Value)
-
Objective: To estimate the relative chlorophyll content in leaves non-destructively.
-
Materials: SPAD-502 Chlorophyll Meter (or equivalent).
-
Procedure:
-
Select the uppermost fully expanded leaf from 5-10 randomly chosen plants per plot.
-
Take three readings from different points on each leaf, avoiding the midrib and major veins.
-
Record the average SPAD value for each plot.
-
Measurements should be taken at regular intervals after herbicide application (e.g., 7, 14, 21, and 28 days after treatment).
-
1.2 Chlorophyll Fluorescence (Fv/Fm)
-
Objective: To assess the maximum quantum efficiency of PSII, an indicator of photosynthetic performance and stress.[7]
-
Materials: Portable chlorophyll fluorometer (e.g., PAM-2500, Mini-PAM).
-
Procedure:
-
Dark-adapt the leaves of selected plants for at least 30 minutes using leaf clips.
-
Measure the minimal fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of light (e.g., >3000 µmol m⁻² s⁻¹) to measure the maximal fluorescence (Fm).
-
The instrument will calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.
-
Take measurements from 5-10 plants per plot at the same time points as chlorophyll content.
-
Protocol 2: Assessment of Oxidative Stress
2.1 Sample Preparation
-
Collect fresh leaf samples (approximately 0.5 g) from each plot.
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
2.2 Antioxidant Enzyme Assays (Spectrophotometric)
-
Objective: To measure the activity of key antioxidant enzymes.[9]
-
Materials: Spectrophotometer, centrifuge, extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.8, containing 1 mM EDTA and 1% PVPP), and specific reagents for each assay.
-
General Extraction Procedure:
-
Homogenize the powdered leaf tissue in the extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract for the following assays.
-
-
Catalase (CAT) Activity:
-
The assay mixture contains phosphate buffer (50 mM, pH 7.0) and H₂O₂ (15 mM).
-
The reaction is initiated by adding the enzyme extract.
-
The decrease in absorbance is monitored at 240 nm for 2 minutes. The activity is calculated based on the rate of H₂O₂ decomposition.
-
-
Superoxide Dismutase (SOD) Activity:
-
The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
The reaction mixture contains phosphate buffer (50 mM, pH 7.8), methionine (13 mM), NBT (75 µM), EDTA (10 µM), and riboflavin (B1680620) (2 µM).
-
The reaction is initiated by placing the tubes under a light source.
-
The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
Protocol 3: Quantification of Phytohormones
-
Objective: To quantify endogenous levels of stress-related phytohormones.
-
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and specificity.[11][12]
-
Procedure:
-
Extraction: a. Homogenize 50-100 mg of frozen, ground plant tissue in a pre-chilled extraction solvent (e.g., 2-propanol/water/concentrated HCl). b. Add internal standards (deuterium-labeled hormones) for accurate quantification. c. Shake the mixture at 4°C for 30 minutes. d. Add dichloromethane (B109758) and shake for another 30 minutes at 4°C. e. Centrifuge at 13,000 x g for 5 minutes. f. Collect the lower organic phase and evaporate it to dryness under nitrogen.
-
Purification (Optional but recommended): a. Resuspend the dried extract in a suitable solvent. b. Clean up the sample using solid-phase extraction (SPE) cartridges to remove interfering compounds.
-
Analysis: a. Reconstitute the final sample in a mobile phase-compatible solvent. b. Inject the sample into an HPLC-MS/MS system. c. Separate the hormones using a suitable HPLC column (e.g., C18). d. Detect and quantify the hormones using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Data Presentation
The quantitative data collected from the experiments should be summarized in a clear and organized manner to facilitate comparison between treatments.
Table 1: Hypothetical Impact of this compound on Physiological Parameters of Cotton at 21 Days After Treatment
| Treatment (g a.i. ha⁻¹) | Plant Height (cm) | SPAD Value | Fv/Fm | CAT Activity (U mg⁻¹ protein) | ABA (ng g⁻¹ FW) | Seed Cotton Yield (kg ha⁻¹) |
| 0 (Control) | 85.2 ± 3.4 | 48.5 ± 1.2 | 0.83 ± 0.01 | 25.6 ± 2.1 | 15.8 ± 1.5 | 2500 ± 150 |
| 62.5 | 82.1 ± 2.9 | 45.3 ± 1.5 | 0.81 ± 0.02 | 35.8 ± 3.0 | 28.4 ± 2.2 | 2450 ± 130 |
| 125 | 78.5 ± 3.1 | 42.1 ± 1.8 | 0.78 ± 0.03 | 48.2 ± 3.5 | 45.6 ± 3.1 | 2300 ± 180 |
Values are presented as mean ± standard error. Data is illustrative.
Visualization
Diagram 1: Experimental Workflow
Caption: Workflow for assessing the physiological impact of this compound.
Diagram 2: Mode of Action and Downstream Physiological Effects
Caption: this compound's mechanism and its physiological consequences in plants.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 4. sare.org [sare.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Effects of herbicide applications in wheat fields: Is phytohormones application a remedy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcirc.org [gcirc.org]
- 9. Spectrophotometric assays for antioxidant enzymes in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Techniques for Evaluating Pyrithiobac-Sodium Resistance in Weed Populations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating resistance to the herbicide Pyrithiobac-sodium in weed populations. This compound is an acetolactate synthase (ALS) inhibitor, and resistance to this herbicide group is a growing concern in global agriculture. Accurate and standardized evaluation techniques are crucial for resistance monitoring, management strategy development, and the discovery of new weed control solutions.
Introduction to this compound Resistance
This compound is a selective, post-emergence herbicide used to control broadleaf weeds.[1][2] It acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Resistance to ALS inhibitors can arise through two primary mechanisms:
-
Target-Site Resistance (TSR): This occurs due to mutations in the ALS gene, which alter the herbicide's binding site on the enzyme, reducing its efficacy. Common mutations are found at specific amino acid positions, such as Pro-197 and Trp-574.[3][4][5]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. This can include reduced herbicide uptake or translocation, and enhanced herbicide metabolism by enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.
This guide outlines the key experimental protocols to identify and characterize this compound resistance in weed populations.
Data Presentation: Quantitative Analysis of Resistance
Summarizing resistance data in a structured format is essential for comparison across populations and studies. The following tables provide templates and example data for dose-response assays.
Table 1: Dose-Response Metrics for this compound in Susceptible and Resistant Weed Biotypes. This table summarizes the effective dose required to cause 50% (ED50) and 90% (ED90) growth reduction and the calculated Resistance Index (RI).
| Weed Species | Biotype | ED50 (g ai/ha) | ED90 (g ai/ha) | Resistance Index (RI) (ED50 R/S) |
| Kochia scoparia | Susceptible | 5.0 | 30 | 1.0 |
| Resistant (ALS-Inhibitor) | 75 | 443 | 15.0[6][7] | |
| Conyza canadensis | Susceptible | 10.0 | 50 | 1.0 |
| Resistant (this compound) | >100 | >500 | >10[3][8] | |
| Amaranthus palmeri | Susceptible | 15.0 | 70 | 1.0 |
| Putative Resistant | Variable | Variable | Variable[9] |
Note: The data for Kochia scoparia is for the ALS-inhibiting herbicide tribenuron, as specific dose-response data for this compound was not available in the search results. This serves as a representative example for an ALS-inhibitor.
Table 2: Target-Site Mutations Conferring Resistance to ALS Inhibitors. This table details common amino acid substitutions in the ALS enzyme that lead to herbicide resistance.
| Mutation Site | Amino Acid Substitution | Weed Species | Resistance to this compound |
| Proline-197 | Serine | Conyza canadensis | High[4][5] |
| Tryptophan-574 | Leucine | Conyza canadensis | High[3][4][5] |
| Alanine-205 | Valine | Conyza canadensis | High[3][4][8] |
Experimental Protocols
Detailed methodologies are provided for the key experiments used to evaluate this compound resistance.
Whole-Plant Bioassay
This is the most common and reliable method for confirming herbicide resistance and determining the level of resistance.
Objective: To assess the response of whole weed plants to a range of this compound doses under controlled conditions.
Materials:
-
Weed seeds from suspected resistant and known susceptible populations
-
Pots or trays filled with a standard potting mix
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
This compound herbicide formulation
-
Precision bench sprayer
-
Deionized water
-
Adjuvant (if recommended for the herbicide formulation)
Protocol:
-
Seed Germination:
-
Break seed dormancy if necessary using appropriate methods for the specific weed species (e.g., stratification, scarification).
-
Germinate seeds in petri dishes on moist filter paper or in trays with potting mix.
-
-
Seedling Transplanting:
-
Once seedlings have reached the 2-3 leaf stage, transplant them into individual pots.
-
Allow plants to establish and grow to a consistent size (e.g., 4-6 leaf stage).
-
-
Herbicide Application:
-
Prepare a stock solution of this compound and then a series of dilutions to create a range of doses. A typical dose-response assay includes a non-treated control and 6-8 herbicide rates, including doses below, at, and above the recommended field rate.
-
Calibrate the bench sprayer to deliver a consistent volume of spray solution.
-
Apply the different herbicide doses to the plants. Include known susceptible and resistant populations as controls.
-
-
Data Collection:
-
Place the treated plants back into the growth chamber or greenhouse.
-
Assess plant injury (visual rating on a scale of 0-100%, where 0 is no injury and 100 is plant death) and/or plant survival at 14 and 21 days after treatment (DAT).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the ED50 and ED90 values.
-
Calculate the Resistance Index (RI) by dividing the ED50 of the resistant population by the ED50 of the susceptible population.
-
Seed Bioassay
This method is useful for screening a large number of seed samples for resistance.
Objective: To evaluate the germination and early growth of seedlings in the presence of this compound.
Materials:
-
Weed seeds from suspected resistant and known susceptible populations
-
Petri dishes
-
Agar (B569324) or filter paper
-
This compound herbicide
-
Growth chamber
Protocol:
-
Preparation of Treatment Medium:
-
Prepare an agar medium or moisten filter paper with a discriminating dose of this compound. The discriminating dose is a concentration that kills susceptible individuals but allows resistant ones to survive. This dose needs to be determined empirically for each weed species.
-
-
Seed Plating:
-
Place a known number of seeds (e.g., 25-50) onto the treated medium in each petri dish.
-
Include a control group with no herbicide.
-
-
Incubation:
-
Seal the petri dishes and place them in a growth chamber with appropriate light and temperature conditions for the weed species.
-
-
Data Collection:
-
After 7-14 days, measure germination percentage, root length, and shoot length.
-
-
Data Analysis:
-
Compare the germination and growth parameters of the suspected resistant population to the susceptible control. A significantly higher germination rate and growth in the presence of the herbicide indicates resistance.
-
Molecular Assays for Target-Site Resistance
Molecular techniques provide a rapid and accurate method for detecting known genetic mutations that confer resistance.
Objective: To identify specific mutations in the ALS gene of weed populations.
Materials:
-
Fresh leaf tissue or seeds from suspected resistant and known susceptible plants
-
DNA extraction kit
-
PCR thermal cycler
-
Primers specific to the ALS gene regions known to harbor resistance mutations
-
Taq polymerase and other PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service
Protocol:
-
DNA Extraction:
-
Extract genomic DNA from fresh leaf tissue or seeds using a commercial kit or a CTAB (cetyltrimethylammonium bromide) method.
-
-
PCR Amplification:
-
Design or obtain primers that flank the regions of the ALS gene where resistance mutations are known to occur (e.g., codons for Pro-197, Trp-574).
-
Perform PCR to amplify these specific DNA fragments. A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel to verify the amplification of the correct DNA fragment size.
-
-
DNA Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained DNA sequences with the sequence from a known susceptible plant to identify any nucleotide changes that result in amino acid substitutions at the key resistance sites.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships of the described protocols.
References
- 1. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 2. Sensibility of weeds to the residual activity of this compound | Comunicata Scientiae [comunicatascientiae.com.br]
- 3. weedscience.org [weedscience.org]
- 4. researchgate.net [researchgate.net]
- 5. roadsideweeds.com [roadsideweeds.com]
- 6. Confirmation of Glyphosate- and Acetolactate Synthase (ALS)-Inhibitor-Resistant Kochia (Kochia scoparia) in Nebraska | Rana | Journal of Agricultural Science | CCSE [ccsenet.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. weedscience.org [weedscience.org]
- 9. researchgate.net [researchgate.net]
Field trial design for testing Pyrithiobac-sodium application rates and timing
Application Notes: Field Trial Design for Pyrithiobac-sodium
Introduction
This compound is a selective, post-emergence herbicide belonging to the benzoate (B1203000) group of chemicals. It is primarily utilized for the control of broadleaf weeds in cotton and other crops like soybeans and maize.[1][2] Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is critical for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division.[1][3] By blocking this pathway, this compound effectively halts weed growth, leading to plant death.[3]
These application notes provide a comprehensive protocol for designing and executing a field trial to evaluate the efficacy of different application rates and timings of this compound. The objective is to determine the optimal combination for effective weed control while ensuring crop safety and maximizing yield. The protocols are intended for researchers and agricultural scientists involved in herbicide evaluation.
Mode of Action: ALS Inhibition
This compound is absorbed through both the foliage and roots of the plant.[2][4] Following absorption, it translocates to the meristematic tissues where it inhibits the ALS enzyme. This inhibition disrupts the production of essential amino acids, leading to a cessation of cell division and plant growth.[4][5] Symptoms on susceptible weeds, such as stunting and chlorosis, become visible over time. While effective on weeds, cotton exhibits tolerance to this compound, although temporary symptoms like leaf yellowing or bronzing can occur, especially under cool conditions.[6]
Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.
Experimental Protocols
1. Field Trial Design
A Randomized Complete Block Design (RCBD) is recommended to account for field variability.[7][8] The trial should include a minimum of four replications (blocks) for statistical robustness.[7][8] Each block will contain all treatments arranged in a random order.
-
Plot Size: Each experimental plot should be a minimum of 10 square meters (e.g., 2.85 m wide by 7 m long) to minimize edge effects and allow for accurate data collection.[4]
-
Alleys/Borders: Plots should be separated by alleys at least 1 meter wide to prevent spray drift between treatments.[4] Planting border rows between treatment plots is also recommended to minimize interference.[9]
-
Treatments: The trial will evaluate three application rates of this compound at three different application timings, plus two control plots (weedy and weed-free).
Table 1: Treatment Structure for this compound Field Trial
| Treatment No. | This compound Rate (g a.i./ha) | Application Timing | Description |
| T1 | 0 | N/A | Weedy Check (Untreated Control) |
| T2 | 0 | N/A | Weed-Free Check (Maintained by hand-weeding) |
| T3 | 70 | Pre-emergence (PRE) | Low Rate |
| T4 | 105 | Pre-emergence (PRE) | Medium Rate |
| T5 | 140 | Pre-emergence (PRE) | High Rate |
| T6 | 70 | Early Post-emergence (EPOST) | Low Rate |
| T7 | 105 | Early Post-emergence (EPOST) | Medium Rate |
| T8 | 140 | Early Post-emergence (EPOST) | High Rate |
| T9 | 70 | Mid Post-emergence (MPOST) | Low Rate |
| T10 | 105 | Mid Post-emergence (MPOST) | Medium Rate |
| T11 | 140 | Mid Post-emergence (MPOST) | High Rate |
Note: Application rates are based on typical ranges found in literature, from 35 to 140 g a.i./ha.[4] EPOST is typically when weeds are at the 2-3 leaf stage.[10] MPOST application timing would be later, as defined by crop and weed growth stage.
Caption: The workflow for conducting a herbicide field trial.
2. Site Selection and Preparation
Select a field with a uniform soil type and a known history of consistent broadleaf weed pressure.[9] Avoid areas with significant variations in fertility, slope, or drainage.[9] The site should undergo standard land preparation for cotton cultivation, including plowing and harrowing to create a suitable seedbed.
3. Herbicide Application Protocol
-
Equipment: Use a calibrated research plot sprayer (e.g., backpack or bicycle sprayer) equipped with flat-fan nozzles to ensure uniform application.[11]
-
Mixing: Prepare herbicide solutions for each treatment according to the specified rates. Ensure thorough agitation. A surfactant or crop oil concentrate may be included as per product label recommendations for post-emergence applications.[11]
-
Application Timings:
-
PRE (Pre-emergence): Apply treatments immediately after planting and before crop or weed emergence.[4]
-
EPOST (Early Post-emergence): Apply when the majority of the target weed species are in the 2-3 leaf stage.[5][10] Record the growth stage of both the crop and weeds.
-
MPOST (Mid Post-emergence): Apply at a later growth stage, for example, 10-14 days after the EPOST application. Record growth stages.
-
-
Documentation: For each application, record environmental conditions, including temperature, relative humidity, wind speed, and cloud cover.
4. Data Collection and Assessment
Systematic and timely data collection is crucial for interpreting results.[12]
-
Weed Control Efficacy:
-
Visually assess the percent control for each weed species present in the plots relative to the untreated control (T1).[9]
-
Evaluations should be conducted at regular intervals, such as 7, 14, 28, and 56 days after treatment (DAT).
-
A 0-100% scale is commonly used, where 0% = no control and 100% = complete weed death.
-
-
Crop Phytotoxicity (Injury):
-
Visually assess crop injury at the same intervals as weed efficacy ratings.
-
Use a 0-100% scale, where 0% = no visible injury, and 100% = complete crop death.
-
Note specific symptoms such as chlorosis, necrosis, stunting, or malformation.[6]
-
-
Weed Density and Biomass (Optional):
-
At a set time point (e.g., 28 DAT), count the number of weeds per species within a defined area (e.g., a 0.25 m² quadrat) in each plot.
-
Collect the above-ground weed biomass from the quadrat, dry it in an oven, and record the dry weight.
-
-
Crop Yield:
-
At crop maturity, harvest the cotton from the center rows of each plot to avoid edge effects.
-
Measure and record the seed cotton yield for each plot. Data is typically converted to kilograms per hectare ( kg/ha ) for analysis.
-
Table 2: Sample Data Collection Sheet for Weed Efficacy (%)
| Treatment | Rep 1 | Rep 2 | Rep 3 | Rep 4 | Mean |
| T1 | 0 | 0 | 0 | 0 | 0 |
| T2 | 100 | 100 | 100 | 100 | 100 |
| T3 | |||||
| ... | |||||
| T11 |
Table 3: Sample Data Collection Sheet for Crop Yield ( kg/ha )
| Treatment | Rep 1 | Rep 2 | Rep 3 | Rep 4 | Mean |
| T1 | |||||
| T2 | |||||
| T3 | |||||
| ... | |||||
| T11 |
5. Statistical Analysis
All collected data (weed control, crop injury, yield) should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design.[12] Use a statistical software package for this analysis. If the ANOVA shows significant treatment effects (e.g., p < 0.05), perform a mean separation test (e.g., Tukey's HSD or Fisher's LSD) to determine which treatment means are significantly different from one another.
Caption: Factorial design testing three rates across three timings.
References
- 1. Pyrithiobac Sodium Technical Online | Pyrithiobac Sodium Technical Manufacturer and Suppliers [scimplify.com]
- 2. peptechbio.com [peptechbio.com]
- 3. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 4. bioone.org [bioone.org]
- 5. Provide | Pyrithiobac Sodium Weed Control in Cotton [piindustries.com]
- 6. Herbicide Treatment Table / Cotton / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 7. agmatix.com [agmatix.com]
- 8. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 9. The Value of Field Trials [exactoinc.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cotton.org [cotton.org]
- 12. Understanding Field Trials | SGS USA [sgs.com]
Laboratory Bioassay for Determining Pyrithiobac-sodium Phytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting laboratory bioassays to determine the phytotoxicity of Pyrithiobac-sodium, a selective post-emergence herbicide. The information is intended to guide researchers in establishing a robust and reproducible methodology for assessing the impact of this herbicide on sensitive plant species.
Introduction
This compound is a member of the pyrimidinylthio-benzoate family of herbicides. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1][2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in plant death.[1] Understanding the phytotoxic potential of this compound is crucial for its effective and safe use in agriculture and for the development of herbicide-resistant crops.
This document outlines two primary bioassay protocols: a petri dish germination and early seedling growth assay, and a pot study for evaluating effects on established seedlings. These assays utilize sensitive indicator plant species to provide quantitative data on the phytotoxic effects of this compound.
Signaling Pathway of this compound Action
This compound acts by disrupting the metabolic pathway responsible for the synthesis of essential amino acids. The following diagram illustrates the inhibition of the Acetolactate Synthase (ALS) enzyme by this compound.
Experimental Protocols
The following protocols are designed to be adaptable to specific laboratory conditions and research questions. It is recommended to conduct a preliminary range-finding experiment to determine the optimal concentration range of this compound for the selected indicator species.
Indicator Plant Species
The selection of appropriate indicator species is critical for a sensitive bioassay. The following plants are known to be susceptible to ALS-inhibiting herbicides and are recommended for these protocols:
-
Cucumber (Cucumis sativus)
-
Sorghum (Sorghum bicolor)
-
Tomato (Solanum lycopersicum)
Experimental Workflow
The general workflow for conducting the phytotoxicity bioassays is outlined below.
Protocol 1: Petri Dish Bioassay for Germination and Early Seedling Growth
This protocol is suitable for rapid screening and assessment of the effects of this compound on seed germination and early root and shoot development.
Materials:
-
This compound (analytical grade)
-
Seeds of indicator species (e.g., cucumber, sorghum)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper
-
Distilled or deionized water
-
Growth chamber or incubator with controlled temperature and light
-
Pipettes and sterile pipette tips
-
Forceps
-
Ruler or caliper
-
Analytical balance
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in distilled water.
-
From the stock solution, prepare a series of dilutions to achieve the desired test concentrations. A suggested starting range is 0, 0.1, 1, 10, 50, and 100 mg/L. The final concentrations should be determined based on a range-finding experiment.
-
-
Experimental Setup:
-
Place two layers of sterile filter paper in each sterile Petri dish.
-
Pipette 5 mL of the respective this compound solution (or distilled water for the control) onto the filter paper in each dish. Ensure the filter paper is saturated but not flooded.
-
Use sterile forceps to place a predetermined number of seeds (e.g., 10-20) evenly spaced on the filter paper.
-
Seal the Petri dishes with parafilm to prevent moisture loss.
-
Arrange the Petri dishes in a completely randomized design in a growth chamber. A minimum of 3-4 replicates per treatment is recommended.
-
-
Growth Conditions:
-
Cucumber: 25-28°C with a 12-hour photoperiod.
-
Sorghum: 28-30°C with a 12-hour photoperiod.
-
Light Intensity: 200-400 µmol·m⁻²·s⁻¹.
-
Relative Humidity: 70% ± 5%.
-
-
Data Collection (after 7-10 days):
-
Germination Percentage: Count the number of germinated seeds (radicle emergence > 2 mm) in each Petri dish and express it as a percentage of the total seeds sown.
-
Root and Shoot Length: Carefully remove the seedlings and measure the length of the primary root and shoot of each seedling.
-
Fresh Weight: Weigh the total fresh weight of all seedlings from each Petri dish.
-
Dry Weight: Dry the seedlings in an oven at 70°C for 48 hours and then weigh them.
-
Protocol 2: Pot Bioassay for Seedling Growth and Phytotoxicity Symptoms
This protocol assesses the impact of this compound on the growth and development of established seedlings, providing a more comprehensive understanding of its phytotoxicity.
Materials:
-
This compound (analytical grade)
-
Seeds of indicator species (e.g., tomato, cucumber)
-
Pots (e.g., 10 cm diameter)
-
Sterile potting mix (e.g., a mixture of sand, soil, and peat)
-
Growth chamber or greenhouse with controlled environmental conditions
-
Sprayer for herbicide application (for post-emergence application)
-
Ruler or caliper
-
Analytical balance
-
Chlorophyll (B73375) meter (e.g., SPAD meter) or spectrophotometer for chlorophyll extraction method.
Procedure:
-
Planting and Seedling Establishment:
-
Fill the pots with the sterile potting mix.
-
Sow 3-5 seeds per pot and, after emergence, thin to one uniform seedling per pot.
-
Grow the seedlings under controlled conditions until they reach a specific growth stage (e.g., 2-3 true leaves for tomato and cucumber).
-
-
Herbicide Application (Pre-emergence or Post-emergence):
-
Pre-emergence: Prepare the desired concentrations of this compound in water. Incorporate a specific volume of each solution into the soil of each pot before sowing the seeds. Ensure thorough mixing for uniform distribution.
-
Post-emergence: Prepare the desired concentrations of this compound in a spray solution (an adjuvant may be included as per typical application recommendations). Evenly spray the foliage of the seedlings at the specified growth stage. A control group should be sprayed with water (and adjuvant if used in the treatments).
-
-
Growth Conditions:
-
Tomato: 24-26°C day / 18-20°C night, 14-16 hour photoperiod.
-
Cucumber: 25-28°C day / 18-20°C night, 12-14 hour photoperiod.
-
Light Intensity: 300-500 µmol·m⁻²·s⁻¹.
-
Relative Humidity: 60-70%.
-
Water the plants as needed, avoiding overwatering.
-
-
Data Collection (after 14-21 days):
-
Visual Phytotoxicity Rating: Score the plants based on a visual rating scale (e.g., 0 = no injury, 1 = slight stunting or chlorosis, 2 = moderate stunting and chlorosis, 3 = severe stunting and necrosis, 4 = plant death).
-
Plant Height: Measure the height of the plant from the soil surface to the apical meristem.
-
Fresh and Dry Weight: Harvest the shoots and roots separately, and determine their fresh and dry weights as described in Protocol 1.
-
Chlorophyll Content:
-
SPAD Meter: Use a handheld chlorophyll meter to take non-destructive readings from the upper fully expanded leaves.
-
Solvent Extraction: Extract chlorophyll from a known weight of leaf tissue using a solvent (e.g., 80% acetone (B3395972) or ethanol) and measure the absorbance at specific wavelengths (e.g., 645 nm and 663 nm) using a spectrophotometer.
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatments.
Table 1: Effect of this compound on Seed Germination and Early Seedling Growth of Cucumber (Petri Dish Assay)
| This compound Conc. (mg/L) | Germination (%) | Root Length (cm) | Shoot Length (cm) | Fresh Weight (g) | Dry Weight (mg) |
| 0 (Control) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Table 2: Phytotoxic Effects of this compound on Tomato Seedlings (Pot Assay)
| This compound Conc. (mg/L) | Visual Injury Rating (0-4) | Plant Height (cm) | Shoot Dry Weight (g) | Root Dry Weight (g) | Chlorophyll Content (SPAD units or µg/g FW) |
| 0 (Control) | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| 200 |
Statistical Analysis
Data should be subjected to statistical analysis to determine the significance of the observed effects. Analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) can be used to compare treatment means with the control. Dose-response curves can be generated by plotting the measured parameters against the logarithm of the this compound concentration. From these curves, the effective concentration that causes a 50% inhibition (EC50) can be calculated using probit or log-logistic regression analysis.
Safety Precautions
When handling this compound, always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood when preparing stock solutions. Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.
References
Application Notes and Protocols for the Analysis of Pyrithiobac-sodium in Soil
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the extraction, clean-up, and analysis of Pyrithiobac-sodium from soil matrices. The protocols are designed to ensure accurate and reproducible quantification of this herbicide for environmental monitoring, residue analysis, and research purposes.
Overview of Analytical Methods
The determination of this compound in soil is a critical analytical task in environmental science and agricultural research. Several methods have been developed for its extraction and analysis, primarily involving solvent extraction followed by a clean-up step and subsequent determination by liquid chromatography. The choice of method often depends on the required sensitivity, available equipment, and the specific characteristics of the soil matrix.
Commonly employed techniques include:
-
Subcritical Water Extraction (SWE): An environmentally friendly method that uses water at elevated temperature and pressure to extract analytes.
-
Solvent Extraction: Typically utilizing polar organic solvents or mixtures with aqueous solutions to efficiently extract this compound from soil particles.
-
Solid-Phase Extraction (SPE): A widely used clean-up technique to remove interfering co-extractants from the sample extract before chromatographic analysis. Graphitized carbon is a common sorbent for this purpose.[1][2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and clean-up into a single, rapid process, suitable for multi-residue analysis.[3][4]
-
Liquid Chromatography (LC): The primary analytical technique for the separation and quantification of this compound, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detectors for enhanced sensitivity and selectivity.[1][5][6]
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the analysis of this compound in soil.
Table 1: Method Performance for this compound Analysis in Soil
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Average Recovery (%) | Analytical Technique | Reference |
| Subcritical Water Extraction with SPE Clean-up (Graphitized Carbon) | 0.3 µg/kg (ppb) | 1.0 µg/kg (ppb) | 81 ± 11 | LC/UV | [1] |
| Acetone/Ammonium (B1175870) Carbonate Extraction with LLE Clean-up | - | 0.0010 ppm | - | LC/MS/MS | [5] |
| Acetonitrile (B52724)/Ammonium Carbonate Extraction with SPE Clean-up | - | 0.01 mg/kg | - | HPLC-UV or LC-MS/MS | [6] |
| Accelerated Solvent Extraction (ASE) with ELISA Detection | 4-5 ppt | - | - | ELISA | [7] |
LLE: Liquid-Liquid Extraction
Experimental Protocols
Protocol 1: Subcritical Water Extraction with SPE Clean-up and LC/UV Analysis
This protocol is based on the U.S. EPA method for the determination of this compound in soil.[1]
3.1. Extraction: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: Sieve soil samples to remove large debris and homogenize. Weigh 10 g of the homogenized soil into an extraction cell.
-
Extraction: Extract the sample using an ASE system with Milli-Q® water under subcritical conditions (100°C and 2000 psi).[1][2]
-
Collection: Collect the aqueous extract for the clean-up procedure.
3.2. Clean-up: Solid-Phase Extraction (SPE) with Graphitized Carbon
-
Column Conditioning: Condition a graphitized carbon SPE cartridge (e.g., ENVI-Carb) by passing appropriate solvents as per the manufacturer's instructions. Do not allow the cartridge to dry out.[1][8]
-
Sample Loading: Pass the aqueous extract from the ASE step through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution of 0.10 M formic acid in 90% dichloromethane (B109758) (DCM)/10% methanol (B129727) (MeOH) to remove interfering substances.[8]
-
Elution: Elute the this compound from the cartridge with an appropriate solvent mixture.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC analysis.
3.3. Analysis: Liquid Chromatography with UV Detection (LC/UV)
-
LC System: Utilize a column-switching LC system for enhanced separation.[1]
-
Column 1: A cyano (CN) column.
-
Column 2: A C18 column.
-
-
Mobile Phase: A suitable gradient of acetonitrile and an acidic aqueous buffer.
-
Detection: Monitor the eluent at 254 nm.[1]
-
Quantification: Quantify this compound by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.
Protocol 2: Solvent Extraction with Liquid-Liquid Partitioning and LC/MS/MS Analysis
This method is suitable for the analysis of this compound and its metabolites.[5]
3.1. Extraction
-
Sample Preparation: Weigh 10.0 g of soil into a 50-mL plastic centrifuge tube.[9]
-
Solvent Addition: Add 20 mL of a 90:10 acetone:0.1 M aqueous ammonium carbonate solution to the sample.[5][9]
-
Homogenization: Homogenize the sample. Repeat the extraction two more times with 50:50 and 20:80 acetone:0.1 M aqueous ammonium carbonate solutions.[5]
-
Volume Adjustment: Combine the extracts and bring the final volume to 50 mL with a 20:80 acetone:0.1 M aqueous ammonium carbonate solution.[5]
3.2. Clean-up: Liquid-Liquid Partitioning
-
Evaporation: Take an aliquot of the extract and evaporate it using a nitrogen evaporator with a water bath set to approximately 30°C until only the aqueous portion remains.[5][9]
-
Partitioning: Partition the remaining aqueous solution with a 1:1 mixture of hexane:ethyl acetate.[5]
-
Layer Separation: Discard the upper organic layer.[5]
-
Final Preparation: Evaporate any remaining organic solvent, dilute the aqueous extract with water, and submit for LC/MS/MS analysis.[5]
3.3. Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
-
LC System: A reverse-phase LC system.
-
Mobile Phase: A gradient of an aqueous formic acid solution and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: An electrospray ionization (ESI) source operating in positive ion mode with multiple reaction monitoring (MRM) for quantification and confirmation.[5]
-
Quantification: Use a multi-point standard curve for accurate quantification.[5]
Protocol 3: QuEChERS-based Extraction and Clean-up
This protocol provides a general framework for a QuEChERS approach for pesticide analysis in soil, which can be adapted for this compound.[3][4]
3.1. Extraction
-
Sample Preparation: Weigh 10 g of soil (with ≥70% water content) or 3 g of air-dried soil rehydrated with 7 mL of water into a 50 mL centrifuge tube.[3]
-
Solvent Addition: Add 10 mL of acetonitrile to the sample.
-
Shaking: Shake or vortex the sample for 5 minutes to extract the pesticides.[3]
-
Salting Out: Add the contents of a buffered salt packet (e.g., citrate-buffered salts) to the tube.[3]
-
Shaking and Centrifugation: Immediately shake the tube for at least 2 minutes, then centrifuge for 5 minutes at ≥3000 rcf.[3]
3.2. Dispersive Solid-Phase Extraction (dSPE) Clean-up
-
Supernatant Transfer: Transfer 1 mL of the supernatant (acetonitrile layer) to a dSPE tube containing a sorbent mixture (e.g., PSA and MgSO4).[4]
-
Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at ≥5000 rcf for 2 minutes.[3]
-
Final Extract: Transfer the purified extract into an autosampler vial for analysis.
3.3. Analysis
The final extract can be analyzed by LC/MS/MS as described in Protocol 2.
Diagrams
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis in soil.
Conceptual Diagram of SPE Clean-up
Caption: Conceptual steps of Solid-Phase Extraction (SPE) for sample clean-up.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Pyrithiobac-Sodium Resistance in Amaranthus Species
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering pyrithiobac-sodium resistance in Amaranthus species.
Troubleshooting Guide
Problem 1: Poor efficacy of this compound in controlling Amaranthus populations in my experiments.
-
Question: I've applied this compound at the recommended dose, but I'm observing poor control of Amaranthus weeds. What could be the reason?
Answer: The most likely reason for poor efficacy is the presence of a this compound-resistant Amaranthus biotype. Resistance to acetolactate synthase (ALS) inhibitors, the mode of action for this compound, is widespread in Amaranthus species.[1][2][3] The primary mechanism of resistance is a target-site mutation in the ALS gene.[3][4][5]
To confirm resistance, you can perform a dose-response assay to determine the level of resistance in the suspected population compared to a known susceptible population.[1] Molecular analysis, such as sequencing the ALS gene, can identify specific mutations conferring resistance.[3][4]
-
Question: How can I quickly assess if my Amaranthus population is resistant to this compound?
Answer: A rapid preliminary assessment can be done through a greenhouse or laboratory bioassay.
Experimental Workflow: Rapid Resistance Bioassay
Caption: Workflow for a rapid bioassay to detect this compound resistance.
Problem 2: My molecular analysis confirms an ALS gene mutation. What are my next steps for control?
-
Question: We have identified a Trp574Leu substitution in the ALS gene of our Amaranthus palmeri population. What alternative herbicides are effective?
Answer: The Trp574Leu substitution is a common mutation that confers broad resistance to ALS inhibitors.[3][5] Therefore, other ALS-inhibiting herbicides will likely be ineffective. Alternative herbicides with different modes of action should be used. Effective options for controlling ALS-resistant Amaranthus palmeri include:
-
Glufosinate: A non-selective, post-emergence herbicide.[1][7]
-
Glyphosate (B1671968): Effective against non-glyphosate-resistant populations.[1][7][8]
-
Photosystem II inhibitors: Atrazine, diuron, metribuzin.[1][10]
It is crucial to consider that some Amaranthus populations have evolved multiple resistance to several herbicide modes of action.[2][4][11] Therefore, testing the efficacy of alternative herbicides on your specific population is recommended before large-scale application.
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism of resistance to this compound in Amaranthus species?
Answer: The primary mechanism is target-site resistance due to point mutations in the acetolactate synthase (ALS) gene.[3][4] These mutations alter the herbicide's binding site on the ALS enzyme, rendering it less effective. Common mutations occur at specific amino acid positions, such as Pro197, Ala205, Asp376, Trp574, and Ser653.[4][12] The Trp574Leu substitution is particularly common and confers resistance to multiple ALS-inhibiting herbicides.[3][5]
Signaling Pathway: Mechanism of ALS-Inhibitor Resistance
Caption: Comparison of this compound's effect in susceptible vs. resistant plants.
-
Question: Can Amaranthus species develop resistance to multiple herbicides?
Answer: Yes, multiple herbicide resistance in Amaranthus species is a significant and growing problem.[2][4][11] Populations have been identified with resistance to ALS inhibitors, glyphosate, PPO inhibitors, and other modes of action.[1][2][4] This can occur through the accumulation of different resistance mechanisms in the same plant or population.
-
Question: What are integrated weed management (IWM) strategies to manage this compound resistant Amaranthus?
Answer: An integrated approach is essential for the long-term management of herbicide-resistant weeds. Key IWM strategies include:
-
Herbicide Rotation and Mixtures: Avoid the repeated use of herbicides with the same mode of action.[13][14] Tank-mixing herbicides with different modes of action can improve control and delay the evolution of resistance.[7]
-
Cultural Practices:
-
Mechanical Control: Cultivation and hand-weeding can be effective in managing escaped weeds.[14]
-
Experimental Protocols
Dose-Response Assay for this compound Resistance
This protocol is adapted from studies on herbicide resistance in Amaranthus species.[1]
-
Plant Material: Collect seeds from the suspected resistant (R) population and a known susceptible (S) population of the same Amaranthus species.
-
Plant Growth: Sow seeds in pots containing a commercial potting mix and grow in a greenhouse under controlled conditions (e.g., 30/25°C day/night temperature, 16-hour photoperiod). Thin seedlings to a uniform number per pot (e.g., 4-5 plants) at the cotyledon stage.
-
Herbicide Application: Apply this compound at the 2-4 leaf stage. Prepare a range of herbicide doses. For the S population, doses could range from 1/16 to 4 times the recommended field rate (1x). For the R population, a wider range of higher doses may be necessary (e.g., 1/4x to 16x or higher). Include a non-treated control for each population.
-
Data Collection: At 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: Calculate the percent biomass reduction relative to the non-treated control for each dose. Analyze the data using a non-linear regression model (e.g., a three or four-parameter log-logistic model) to determine the herbicide dose required to cause 50% growth reduction (GR₅₀). The resistance index (RI) is calculated as the GR₅₀ of the R population divided by the GR₅₀ of the S population.
Logical Relationship: Interpreting Dose-Response Results
Caption: Decision tree for interpreting dose-response assay results.
Data Presentation
Table 1: Resistance Indices of Amaranthus Populations to ALS-Inhibiting Herbicides
| Species | Herbicide | Resistant Population | GR₅₀ (g ai/ha) | Susceptible Population | GR₅₀ (g ai/ha) | Resistance Index (RI) | Reference |
| Amaranthus palmeri | Pyrithiobac (B56207) | AR11-LAW-B | >1166 | SS | 73 | >16 | [1] |
| Amaranthus palmeri | Trifloxysulfuron | AR11-LAW-B | >31 | SS | 8 | >3.9 | [1] |
| Amaranthus tuberculatus | Pyrithiobac | TW-R | 140 | TW-S | 8.75 | 16 | [5] |
Table 2: Efficacy of Alternative Herbicides on a Pyrithiobac-Resistant Amaranthus palmeri Population (AR11-LAW-B)
| Herbicide | Mode of Action | Application Rate (g ai/ha) | % Control at 21 DAT | Reference |
| Atrazine | Photosystem II inhibitor | 2240 | 100 | [1] |
| Dicamba | Synthetic auxin | 560 | 100 | [1] |
| Glufosinate | Glutamine synthetase inhibitor | 590 | 100 | [1] |
| Glyphosate | EPSPS inhibitor | 870 | 100 | [1] |
| Mesotrione | HPPD inhibitor | 105 | 100 | [1] |
| Fomesafen | PPO inhibitor | 264 | 5 | [1] |
Note: This specific population (AR11-LAW-B) was also found to be resistant to the PPO inhibitor fomesafen.
References
- 1. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. awsjournal.org [awsjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Primary metabolism in an Amaranthus palmeri population with multiple resistance to glyphosate and pyrithiobac herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to trifludimoxazin | Weed Science | Cambridge Core [resolve.cambridge.org]
- 7. Performance of herbicides used in cotton for control of Amaranthus - Weed Control Journal [weedcontroljournal.org]
- 8. Resistance of Amaranthus hybridus to glyphosate: detection, mechanisms involved and alternatives for integrated management - Advances in Weed Science [awsjournal.org]
- 9. Identification of Herbicide Resistance Genes in the Invasive Weed, Palmer Amaranth – CSU STRATA [csustrata.org]
- 10. cambridge.org [cambridge.org]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. awsjournal.org [awsjournal.org]
- 13. Global patterns of herbicide resistance evolution in Amaranthus spp .: an analysis comparing species, cropping regions and herbicides - Advances in Weed Science [awsjournal.org]
- 14. gaweed.com [gaweed.com]
Optimizing Pyrithiobac-sodium application for minimizing crop injury in cotton
This technical support center provides researchers, scientists, and crop protection professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the application of pyrithiobac-sodium in cotton (Gossypium hirsutum) while minimizing the risk of crop injury.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the application of this compound to cotton.
Issue 1: Cotton exhibits yellowing, bronzing, or crinkling of leaves after application.
-
Possible Cause: Transient phytotoxicity from this compound application. This is a known effect of the herbicide.[1][2]
-
Troubleshooting Steps:
-
Observe the duration of symptoms: Typically, these symptoms are temporary and the cotton plants recover.[1][3] In one study, injury symptoms were evident 7 days after application but were non-existent by 90 days after application.[4]
-
Evaluate environmental conditions: Cool temperatures at the time of application can exacerbate these symptoms.[1][2]
-
Check the cotton variety: Some cotton varieties may be more sensitive to this compound. For instance, Pima cotton may show more pronounced and persistent symptoms than Acala cottons.[2] Research has also indicated that BXN58 is more susceptible to injury compared to other varieties.[5]
-
Review application rate: Ensure that the applied rate is within the recommended range. While cotton is generally tolerant, higher rates can increase the severity of transient injury.[1]
-
Issue 2: Increased crop injury when tank-mixing this compound with other herbicides.
-
Possible Cause: Enhanced phytotoxicity due to the interaction between this compound and the tank-mix partner.
-
Troubleshooting Steps:
-
Identify the tank-mix partner: Tank-mixing this compound with s-metolachlor (B166716) has been shown to increase cotton injury more than when mixed with pendimethalin.[6] The addition of pyrithiobac (B56207) to s-metolachlor can slightly increase necrosis.[6]
-
Assess the application timing and conditions: The risk of injury from tank-mixes can be influenced by the cotton growth stage and environmental stressors.
-
Consider sequential applications: If significant injury is a concern, applying the herbicides separately may be a safer alternative. For example, with LibertyLink cotton, it is recommended to apply Liberty (glufosinate) first, followed by other herbicides about a week later to minimize injury, especially under stressful conditions.[7]
-
Issue 3: Reduced efficacy of this compound on target weeds.
-
Possible Cause: Environmental conditions, weed growth stage, or herbicide resistance.
-
Troubleshooting Steps:
-
Evaluate environmental conditions: Dry soil conditions can reduce the absorption and translocation of this compound in some weed species, leading to decreased efficacy.[8]
-
Assess weed size: For optimal control, this compound should be applied when weeds are at the 2-leaf stage.[9]
-
Confirm target weed susceptibility: this compound is effective against many broadleaf weeds but may not control all species present.[1]
-
Consider herbicide resistance: The development of herbicide-resistant weed biotypes is a possibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cotton?
A1: this compound is an acetolactate synthase (ALS) inhibitor.[10] It blocks the production of essential branched-chain amino acids (isoleucine, leucine, and valine) in susceptible plants, leading to the cessation of cell division and growth.[10] Cotton has a natural tolerance to this compound due to its ability to metabolize the herbicide more effectively than susceptible weed species.[8] However, under certain conditions, temporary injury symptoms like chlorosis can occur.[1]
Q2: What are the typical symptoms of this compound injury in cotton and how long do they last?
A2: Typical symptoms include temporary yellowing (chlorosis), bronzing, or crinkling of the leaves.[2] Stunted growth and reddening of leaf veins may also be observed.[11] These symptoms are generally transient, and the crop typically recovers.[1][3] Studies have shown that while injury may be visible a few days after application, it often disappears within a few weeks to a couple of months with no long-term impact on yield.[4]
Q3: How do environmental conditions, particularly temperature, influence cotton injury from this compound?
A3: Cool temperatures around the time of application are often associated with an increased potential for cotton injury.[1][2] However, one controlled environment study found that cool temperatures for 5 days before or after application did not increase injury, though they did reduce overall cotton growth.[1] Another study reported that temperature and soil moisture did not significantly affect cotton injury at the rates tested.[1] Despite some conflicting findings, it is generally recommended to avoid applying this compound during periods of cool weather to minimize the risk of transient phytotoxicity.
Q4: What are the recommended application timings for this compound to minimize crop injury?
A4: this compound can be applied pre-plant incorporated (PPI), pre-emergence (PRE), or post-emergence (POST).[12][13] For post-emergence applications, it is often recommended to apply early, around the 2-leaf stage of the weeds, which is typically 3-5 days after sowing in conditions with adequate soil moisture.[9] Applying at the correct timing for the target weeds can help optimize efficacy and minimize the duration of any potential crop injury.
Q5: Are there differences in tolerance to this compound among cotton varieties?
A5: Yes, some studies have indicated varietal differences in sensitivity to this compound. For example, Pima cottons may exhibit more pronounced and longer-lasting symptoms of injury compared to Acala cottons.[2] Research has also shown that the BXN58 variety had significantly more injury than other tested varieties.[5] It is advisable to consult variety-specific recommendations or conduct small-scale trials if you are unsure about the tolerance of a particular cotton cultivar.
Data Presentation
Table 1: Influence of this compound Application Rate and Timing on Cotton Injury
| Application Timing | Rate (kg ai/ha) | Crop Injury (%) | Days After Treatment (DAT) | Location |
| EPOST | 0.102 | < 3 | 28 | Larissa & Thessaloniki, Greece |
| MPOST | 0.132 | < 3 | 28 | Larissa & Thessaloniki, Greece |
| MPOST | 0.102 | 22 | Not Specified | Halkidona, Greece |
| PPI or PRE | 0.140 | 9 - 11 | 42 | Not Specified |
| POST | 0.070 | 4 - 5 | 8 | North Carolina, USA |
| POST | 0.140 | 4 - 5 | 8 | North Carolina, USA |
EPOST: Early Post-emergence, MPOST: Mid-Post-emergence, PPI: Pre-plant Incorporated, PRE: Pre-emergence Data synthesized from multiple studies for illustrative purposes.[12][13][14]
Table 2: Effect of Tank-Mixing this compound with Other Herbicides on Cotton Injury
| Herbicide Combination | Injury (%) | Days After Treatment (DAT) |
| This compound + S-metolachlor | 4 - 31 | 3 - 21 |
| This compound + Pendimethalin | 4 - 17 | up to 14 |
| S-metolachlor alone | 1 - 7 | 3 - 21 |
| This compound + Glufosinate | up to 20 | Not Specified |
| This compound + Glufosinate + Dual Magnum/Warrant | 25 - 30 | Not Specified |
Data synthesized from multiple studies for illustrative purposes.
Experimental Protocols
Experiment 1: Evaluating the Influence of Temperature on this compound Injury in Cotton
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Objective: To determine the effect of cool temperatures on cotton injury following post-emergence application of this compound.
-
Methodology:
-
Plant Material: Cotton seedlings (e.g., cv. Deltapine 51) are grown in controlled environment chambers.
-
Growth Conditions: Maintain a warm temperature regime (e.g., 31/24 °C day/night) with a 14-hour photoperiod until the two-leaf stage.
-
Temperature Treatments: Subject different groups of plants to various temperature regimes:
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Warm/Warm (Control): Continuous warm temperatures.
-
Cool/Warm: 5 days of cool temperatures (e.g., 21/8 °C) before herbicide application, then returned to warm.
-
Warm/Cool: 5 days of cool temperatures after herbicide application, then returned to warm.
-
Cool/Cool: 5 days of cool temperatures before and 5 days after herbicide application.
-
-
Herbicide Application: Apply this compound at recommended (e.g., 70 g ai/ha) and elevated rates (e.g., 140 g ai/ha) using a calibrated sprayer. Include a non-ionic surfactant as recommended.
-
Data Collection: Visually assess crop injury (chlorosis, stunting) at regular intervals (e.g., 3, 5, 8, 14 days after treatment). Measure plant height, shoot dry weight, and leaf chlorophyll (B73375) content.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of temperature and herbicide rate effects on cotton injury and growth.
-
This protocol is a generalized representation based on the study by Jennings et al. (1999).[1]
Visualizations
Caption: Factors influencing this compound phytotoxicity in cotton.
Caption: Troubleshooting workflow for this compound crop injury.
References
- 1. cotton.org [cotton.org]
- 2. Herbicide Treatment Table / Cotton / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Pyrithiobac sodium controls nightshade without long-term effect on cotton [agris.fao.org]
- 5. cotton.org [cotton.org]
- 6. cotton.org [cotton.org]
- 7. Liberty Tank-Mix Injury on Cotton | UT Crops News [news.utcrops.com]
- 8. Environment Affects Cotton and Velvetleaf Response to Pyrithiobac | Weed Science | Cambridge Core [cambridge.org]
- 9. Provide | Pyrithiobac Sodium Weed Control in Cotton [piindustries.com]
- 10. mdpi.com [mdpi.com]
- 11. SS-AGR-358/AG367: Diagnosing Herbicide Injury in Cotton [edis.ifas.ufl.edu]
- 12. bioone.org [bioone.org]
- 13. Influence of Pyrithiobac Application Rate and Timing on Weed Control and Cotton Yield in Greece | Weed Technology | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
Factors affecting Pyrithiobac-sodium degradation rate in different soil types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the factors that affect the degradation rate of Pyrithiobac-sodium in various soil types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in soil?
A1: The primary degradation pathway for this compound in soil is microbial degradation.[1][2][3] In aerobic soil environments, microorganisms utilize the herbicide as a source of carbon and other nutrients, breaking it down into simpler molecules.[1][2] Ultimately, this process can lead to the complete mineralization of the compound into carbon dioxide (CO2) and the formation of unextractable residues bound to soil organic matter.[1][4] In sterile soil, where microbial activity is absent, little to no degradation of this compound occurs.[4]
Q2: Why is the degradation of this compound faster in field studies compared to laboratory experiments?
A2: The degradation half-life of this compound is often significantly shorter in field conditions (11 to 46 days) compared to laboratory studies (around 60 days).[2] This discrepancy is primarily attributed to two factors present in the field:
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Higher Microbial Biomass and Activity: Field soils typically harbor a more diverse and abundant microbial population, leading to more efficient degradation.
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Presence of UV Light: Sunlight contributes to the breakdown of this compound through photodegradation, a process that is absent in standard dark-incubation laboratory studies.[5]
Q3: How do different soil properties influence the degradation rate of this compound?
A3: Several soil properties can affect the degradation rate of this compound by influencing its bioavailability to microorganisms. Key properties include:
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Soil Texture (Clay Content): Soils with higher clay content, like black clay soils, tend to exhibit stronger adsorption of this compound.[6] This can reduce its availability in the soil solution for microbial breakdown, leading to a longer half-life.[6][7]
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Organic Carbon Content: Higher organic carbon content generally correlates with increased adsorption of this compound to soil particles, which can slow down its degradation.[5]
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Cation Exchange Capacity (CEC): Soils with a higher CEC, such as black soils, have a greater capacity to adsorb the herbicide, potentially decreasing its degradation rate.[6][7]
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Soil pH: The persistence of this compound can be influenced by soil pH. For instance, at higher application rates, greater persistence has been observed in soils with higher pH.[8]
Q4: What are the major degradation products of this compound in soil?
A4: Under aerobic microbial degradation, the primary end-products are carbon dioxide and unextractable residues.[4] In some studies, intermediate metabolites such as O-desmethyl pyrithiobac (B56207) and 2-chloro-6-sulfobenzoate have been identified.[5] Through photodegradation, this compound can be cleaved at the sulfur bridge, yielding 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimindinol, with the pyrimidine (B1678525) ring further degrading to urea.[5]
Troubleshooting Guide
Problem: Slower than expected degradation of this compound in our laboratory study.
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Possible Cause 1: Sub-optimal Soil Moisture.
-
Possible Cause 2: Low Microbial Activity in the Soil Sample.
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Troubleshooting: The collection, handling, and storage of your soil sample can impact its microbial viability. It is recommended to use freshly collected soil. If storage is necessary, it should be done under conditions that preserve the microbial community (e.g., short-term at 4°C).
-
-
Possible Cause 3: Inappropriate Incubation Temperature.
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Troubleshooting: Microbial metabolism is temperature-dependent. Most standard protocols recommend an incubation temperature of around 25°C. Lower temperatures will slow down the degradation rate.
-
-
Possible Cause 4: Soil Properties.
Problem: High variability in degradation rates between replicate samples.
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Possible Cause 1: Inhomogeneous Application of this compound.
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Troubleshooting: Ensure that the application of this compound to the soil samples is uniform. For solid formulations, this may involve thorough mixing. For liquid applications, ensure even distribution.
-
-
Possible Cause 2: Heterogeneity of the Soil Sample.
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Troubleshooting: Thoroughly mix and sieve the bulk soil sample before dividing it into replicates. This will help to ensure that each replicate has similar physical and chemical properties.
-
-
Possible Cause 3: Inconsistent Moisture Levels.
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Troubleshooting: Carefully control and monitor the moisture content of each replicate throughout the incubation period to ensure consistency.
-
Data on this compound Degradation
The following tables summarize quantitative data on the degradation and adsorption of this compound in different soil types.
Table 1: Half-life (DT₅₀) of this compound in Different Soil Types and Conditions
| Soil Type | Condition | pH | Organic Carbon (%) | CEC (cmol(p+)/kg) | Moisture Level | Half-life (DT₅₀) in Days | Reference |
| Silt Loam | Laboratory (non-irradiated) | - | - | - | 75% of 0.33 bar | 60 | [5] |
| Silt Loam | Laboratory (irradiated) | - | - | - | - | Accelerated | [5] |
| Various | Field Conditions | - | - | - | - | 11 - 46 | [2] |
| Sandy Loam | Field Conditions | - | - | - | - | 46 | [4] |
| Silt Clay Loam | Field Conditions | - | - | - | - | 14.1 | [4] |
| Clay Loam | Field Conditions | - | - | - | - | 10.8 | [4] |
| Red Sandy Loam | Laboratory | 6.72 | Low | 15.91 | Field Capacity | 46.2 | [7] |
| Red Sandy Loam | Laboratory | 6.72 | Low | 15.91 | 50% Field Capacity | 53.3 | [7] |
| Black Clay | Laboratory | 7.58 | Medium | 24.2 | Field Capacity | 57.8 | [7] |
| Black Clay | Laboratory | 7.58 | Medium | 24.2 | 50% Field Capacity | 63.0 | [7] |
Table 2: Adsorption Constants of this compound in Different Soil Types
| Soil Type | pH | Organic Carbon (%) | Clay (%) | K_d_ (Freundlich Adsorption Constant) | K_oc_ (Organic Carbon-Normalized Adsorption Coefficient) | Reference |
| Various (4 types) | - | - | - | 0.06 - 0.61 | 14.7 - 26.9 | [5] |
| Red Soil | 6.72 | Low | - | 0.19 | - | [6] |
| Black Soil | 7.58 | Medium | - | 0.39 | - | [6] |
Experimental Protocols
1. Aerobic Soil Metabolism Study (Based on OECD Guideline 307)
This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.
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Soil Preparation: Use fresh soil samples, sieved to <2mm. Determine the soil's physicochemical properties (pH, organic carbon, texture, CEC, and microbial biomass).
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Application of Test Substance: Apply ¹⁴C-labeled this compound uniformly to the soil samples. The application rate should be relevant to the recommended field application rate.
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Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 75% of field capacity) for up to 120 days. Use a system that allows for the trapping of volatile organic compounds and ¹⁴CO₂.
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Sampling: Collect replicate samples at various time intervals.
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Extraction and Analysis: Extract this compound and its degradation products from the soil samples using appropriate solvents. Analyze the extracts by methods such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Analysis: Determine the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied this compound. Identify and quantify the major degradation products.
2. Adsorption/Desorption Study (Based on OECD Guideline 106)
This study evaluates the adsorption of this compound to different soil types using a batch equilibrium method.
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Soil Selection: Choose a range of soils with varying properties (pH, organic carbon, clay content).
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Preliminary Study: Determine the optimal soil-to-solution ratio and the time required to reach adsorption equilibrium.
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Adsorption Phase:
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Prepare solutions of this compound in 0.01 M CaCl₂ at several concentrations.
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Add a known volume of each solution to pre-weighed soil samples in centrifuge tubes.
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Shake the tubes at a constant temperature (e.g., 25°C) for the predetermined equilibration time.
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Centrifuge the samples to separate the soil from the solution.
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Analyze the concentration of this compound remaining in the supernatant.
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Calculation: The amount of this compound adsorbed to the soil is calculated as the difference between the initial and final concentrations in the solution. The adsorption coefficient (K_d_) and the organic carbon-normalized adsorption coefficient (K_oc_) are then determined.
Visualizations
References
- 1. Metabolism of Pyrithiobac Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 4. apvma.gov.au [apvma.gov.au]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. journalijecc.com [journalijecc.com]
- 8. Persistence of trifloxysulfuron-sodium and this compound in different types of soil - Advances in Weed Science [awsjournal.org]
Technical Support Center: Enhancing Pyrithiobac-sodium Efficacy with Adjuvants and Surfactants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of the herbicide Pyrithiobac-sodium through the use of adjuvants and surfactants.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.
Issue 1: Poor Weed Control Despite Using this compound with a Non-Ionic Surfactant (NIS)
| Potential Cause | Recommended Solution |
| Inadequate Surfactant Concentration: The concentration of the non-ionic surfactant may be too low to effectively reduce the surface tension of the spray droplets. | Ensure the NIS is used at the manufacturer's recommended rate, typically between 0.25% and 0.5% v/v of the total spray solution.[1] For weeds with waxy leaf surfaces or under dry conditions, consider using the higher end of the recommended rate. |
| Hard Water Antagonism: The presence of cations like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺) in the spray water can bind with this compound, reducing its activity. | Use a water conditioning agent, such as ammonium (B1175870) sulfate (B86663) (AMS), in the tank mix. AMS can help overcome the negative effects of hard water. |
| Weed Species Tolerance: The target weed species may be inherently more tolerant to this compound, even with the addition of a surfactant. | For difficult-to-control weeds like entireleaf morningglory (Ipomoea hederacea var. integriuscula), a more effective adjuvant, such as a crop oil concentrate, may be required for improved control. |
| Environmental Conditions: Low humidity and high temperatures can cause rapid drying of spray droplets, reducing the time for herbicide absorption. | Consider applying during periods of higher humidity and moderate temperatures. Some adjuvants, like methylated seed oils, can help slow the drying process. |
Issue 2: Inconsistent Results When Using a Crop Oil Concentrate (COC) with this compound
| Potential Cause | Recommended Solution |
| Improper COC to Water Emulsion: The crop oil concentrate may not be properly emulsified in the spray tank, leading to an uneven application. | Ensure adequate agitation in the spray tank during mixing and application. Follow the recommended mixing order, which typically involves adding the COC after the this compound is fully dispersed in the water. |
| Crop Phytotoxicity: Higher rates of COCs, especially in sensitive crops or under certain environmental conditions (e.g., high temperatures), can lead to crop injury. | Adhere strictly to the recommended application rates for the specific crop and growth stage. Consider using a lower rate of COC or switching to a non-ionic surfactant if crop sensitivity is a concern. |
| Incorrect Oil Type for the Target Weed: The type of oil in the COC (petroleum-based vs. vegetable-based) can influence its effectiveness on different weed species. | While most COCs are petroleum-based, for certain weeds with thick, waxy cuticles, a methylated seed oil (MSO) may provide better penetration and efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of adjuvants and surfactants when mixed with this compound?
A1: Adjuvants and surfactants are added to the spray tank to enhance the effectiveness of this compound. Their primary functions include:
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Reducing Surface Tension: Surfactants lower the surface tension of water, allowing spray droplets to spread out over a larger area of the leaf surface, which increases contact.[1][2]
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Improving Retention: By reducing bounce and runoff of spray droplets, more of the herbicide remains on the plant.[3]
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Enhancing Penetration: Adjuvants, particularly oil-based ones like crop oil concentrates and methylated seed oils, can help dissolve the waxy cuticle of the leaf, facilitating the absorption of this compound into the plant.[4][5]
Q2: Which type of adjuvant provides the best enhancement of this compound's efficacy?
A2: The general order of efficacy enhancement for post-emergence herbicides is typically Methylated Seed Oil (MSO) > Crop Oil Concentrate (COC) > Non-Ionic Surfactant (NIS).[4] For example, in studies on entireleaf morningglory, control with this compound was greater with a crop oil concentrate than with a non-ionic surfactant.
Q3: Can I use any non-ionic surfactant with this compound?
A3: While most non-ionic surfactants will improve the spreading of the spray solution, their effectiveness can vary. It is recommended to use a reputable NIS product and follow the label instructions for application rates. For optimal performance, especially on challenging weeds, consider a COC or MSO.
Q4: When should I consider using a methylated seed oil (MSO) instead of a crop oil concentrate (COC)?
A4: MSOs are generally more aggressive at penetrating the leaf cuticle than COCs.[4] Consider using an MSO under the following conditions:
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When targeting weeds with very waxy leaves.
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Under dry or arid conditions where weeds may have a thicker cuticle.
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When dealing with larger or more mature weeds that are harder to control. However, be aware that the increased penetration of MSOs can also lead to a higher risk of crop injury, especially in sensitive crops or at high temperatures.[5]
Q5: How does water quality affect the performance of this compound and adjuvant mixtures?
A5: Water containing high levels of certain minerals (hard water) can negatively impact the performance of this compound. Cations in the water can bind to the herbicide molecules, reducing their effectiveness. Adding a water conditioning agent like ammonium sulfate (AMS) to the spray tank before adding the herbicide can help mitigate these effects.
Data Presentation
Table 1: Qualitative Comparison of Adjuvant Efficacy with this compound for the Control of Entireleaf Morningglory (Ipomoea hederacea var. integriuscula)
| Adjuvant Type | Relative Efficacy |
| None | Baseline |
| Non-Ionic Surfactant (NIS) | Better than no adjuvant |
| Crop Oil Concentrate (COC) | Better than NIS |
Note: This table is based on qualitative findings. Quantitative data on the percentage of weed control was not available in the reviewed literature.
Experimental Protocols
Protocol 1: Greenhouse Evaluation of Adjuvant Effects on this compound Efficacy
This protocol outlines a general procedure for assessing the impact of different adjuvants on the herbicidal activity of this compound under controlled greenhouse conditions.
1. Plant Material:
- Grow the target weed species (e.g., Ipomoea hederacea, Abutilon theophrasti) in pots containing a standard greenhouse potting mix.
- Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the desired growth stage for treatment (e.g., 2-4 leaf stage).
2. Herbicide and Adjuvant Preparation:
- Prepare a stock solution of this compound in deionized water.
- Prepare separate spray solutions of this compound at the desired concentration, both with and without the different adjuvants to be tested (e.g., NIS at 0.25% v/v, COC at 1% v/v, MSO at 1% v/v).
- Always follow the recommended mixing order: fill the spray tank with half the required water, add a water conditioner if needed and agitate, add the this compound formulation and agitate until fully dispersed, add the adjuvant, and then add the remaining water.
3. Herbicide Application:
- Use a laboratory-grade cabinet sprayer calibrated to deliver a consistent spray volume (e.g., 20 gallons per acre).
- Place the potted plants in the spray cabinet and apply the respective treatments.
- Include an untreated control group for comparison.
4. Post-Treatment Evaluation:
- Return the treated plants to the greenhouse and maintain optimal growing conditions.
- Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale of 0% (no effect) to 100% (complete plant death).
- At the final evaluation, harvest the above-ground biomass of the plants, dry them in an oven, and weigh to determine the percent reduction in biomass compared to the untreated control.
5. Data Analysis:
- Analyze the visual ratings and biomass data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between the adjuvant treatments.
Mandatory Visualizations
Caption: Experimental workflow for evaluating adjuvant efficacy.
Caption: Mechanism of enhanced this compound efficacy.
References
Addressing Pyrithiobac-sodium leaching and off-target movement in soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing pyrithiobac-sodium leaching and off-target movement in soil.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mode of action?
This compound is a selective, post-emergence herbicide used to control broadleaf weeds, particularly in cotton cultivation. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, this compound disrupts protein synthesis and cell growth, ultimately leading to the death of susceptible plant species.
What are the main factors influencing the leaching potential of this compound in soil?
The leaching potential of this compound is influenced by several factors:
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Soil Properties:
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Texture: Coarse-textured, sandy soils with low organic matter and clay content exhibit higher leaching potential.
-
pH: Increased soil pH can lead to greater leaching of this compound.
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Organic Matter: Soils with higher organic matter content tend to adsorb more this compound, reducing its mobility.
-
-
Herbicide Properties:
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High Water Solubility: this compound's high aqueous solubility contributes to its mobility in the soil solution.
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Weak Adsorption: It is weakly adsorbed to soil particles, as indicated by its low soil organic carbon-water (B12546825) partitioning coefficient (Koc) values.
-
-
Environmental Conditions:
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Rainfall and Irrigation: Higher amounts of rainfall or irrigation can increase the downward movement of the herbicide through the soil profile. Intense rainfall, in particular, can promote leaching.
-
How persistent is this compound in the soil?
This compound is considered to be moderately persistent in soil. Its degradation is primarily driven by microbial activity. The half-life (DT50) of this compound can vary significantly depending on the conditions:
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Laboratory studies: The half-life is approximately 60 days under laboratory conditions.
-
Field studies: In the field, degradation is more rapid, with reported half-lives ranging from 11 to 46 days. This faster degradation in the field is likely due to factors such as differences in microbial biomass and the presence of UV light.
What are the primary degradation pathways of this compound?
The primary degradation pathway for this compound in soil is microbial degradation, which leads to the mineralization of the compound to carbon dioxide. In the presence of light (photodegradation), the sulfur bridge in the molecule can be cleaved. In all degradation studies, a significant portion of the residues can become unextractable, meaning they are bound to the soil matrix.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments on this compound's soil behavior.
| Issue | Possible Causes | Recommended Solutions |
| High variability in leaching column results. | Inconsistent soil packing in columns leading to preferential flow. | Ensure uniform packing of soil columns to a consistent bulk density. Pre-wetting the columns from the bottom can help achieve saturation and reduce air pockets. |
| Non-uniform application of this compound. | Use a calibrated sprayer or a pipette to apply the herbicide solution evenly across the soil surface. | |
| Low recovery of this compound from soil samples. | Inefficient extraction method. | The US EPA has published a method using subcritical water extraction followed by graphitized carbon cleanup and LC/UV or LC/MS analysis for this compound in soil. |
| Degradation of the sample during storage or processing. | Store soil samples at -20°C immediately after collection and until analysis to minimize microbial degradation. | |
| Unexpectedly high mobility observed in experiments. | Soil pH may be higher than anticipated. | Measure and record the pH of the soil used in the experiment, as higher pH can increase the mobility of this compound. |
| The simulated rainfall intensity is too high. | Adjust the simulated rainfall to mimic realistic environmental conditions. Intense rainfall events can significantly increase leaching. | |
| Contradictory results between lab and field studies. | Laboratory conditions do not accurately reflect field conditions. | Acknowledge the differences in microbial activity, temperature, moisture, and light exposure between lab and field settings. Field studies often show faster degradation rates. |
| Aging of the herbicide on the soil is not accounted for in lab studies. | Consider pre-incubating the treated soil for a period before initiating leaching experiments to better simulate field conditions. |
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H10ClN2NaO4S | |
| Molecular Weight | 348.74 g/mol | |
| Water Solubility | High | |
| Mode of Action | Acetolactate Synthase (ALS) Inhibitor |
Soil Adsorption and Mobility
| Parameter | Value | Soil Type | Source |
| Koc (L/kg) | 14.7 - 26.9 | Various | |
| Koc (L/kg) | 17.2 | Not specified | |
| Kd (mL/g) | 0.5 | Not specified | |
| Kd (mL/g) | 0.19 | Red Soil | |
| Kd (mL/g) | 0.39 | Black Soil | |
| Kd (L/kg) | 0.22 - 0.59 | Cotton growing soils |
Degradation Half-life (DT50)
| Condition | Half-life (days) | Source |
| Laboratory (aerobic soil) | 60 | |
| Field | 11 - 46 | |
| Aerobic Soil Metabolism | 40 - 160 | |
| Anaerobic Aquatic Metabolism | 50 - 94 | |
| Aqueous Photolysis | 13 | |
| Soil Photolysis | 31 - 55 |
Technical Support Center: Mitigating the Effects of Pyrithiobac-Sodium on Succeeding Crops
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the effects of Pyrithiobac-sodium herbicide on succeeding crops during experimental trials.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, post-emergence herbicide belonging to the pyrimidinylthiobenzoate chemical family. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] By blocking this pathway, this compound halts cell division and plant growth, leading to the death of susceptible weed species.
Q2: Why is there a risk of this compound affecting my succeeding experimental crops?
A2: this compound can persist in the soil for a certain period, a phenomenon known as carryover. Its persistence is influenced by several factors, including soil type, pH, organic matter content, temperature, and microbial activity. In laboratory studies, the half-life of this compound in soil is approximately 60 days, while in field conditions, it can range from 11 to 46 days.[2][3][4] If a sensitive crop is planted before the herbicide has sufficiently degraded, it can absorb the residue from the soil, leading to unintended phytotoxicity and potentially compromising experimental results.
Q3: What are the typical symptoms of this compound carryover injury in sensitive crops?
A3: Symptoms of injury from ALS-inhibiting herbicides like this compound are often characterized by stunting, chlorosis (yellowing) of new growth, and in severe cases, necrosis (tissue death) and plant death. A characteristic symptom in some grass species is the appearance of "bottle-brush" roots, where root growth is stunted and lateral root development is inhibited.
Q4: How can I test my soil for this compound residues before planting a sensitive crop?
A4: A soil bioassay is a practical and cost-effective method to determine if biologically active herbicide residues are present in the soil. This involves growing a sensitive indicator plant species in soil samples collected from the experimental plot and comparing its growth to plants grown in a clean, untreated control soil. For a more quantitative analysis, analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) can be used to determine the precise concentration of this compound residues in the soil.
Q5: What are the main strategies to mitigate this compound carryover?
A5: Mitigation strategies can be broadly categorized into three approaches:
-
Cultural Practices: These include tillage to dilute the herbicide in the soil profile and selecting tolerant rotational crops or varieties.
-
Chemical Remediation: The application of adsorbents like activated carbon to bind the herbicide in the soil, making it unavailable for plant uptake.
-
Biological Remediation: Utilizing the metabolic processes of plants (phytoremediation) and microorganisms (bioremediation) to degrade the herbicide.
Section 2: Troubleshooting Guides
Problem 1: Unexpected injury to a succeeding crop despite adhering to the recommended plant-back interval.
| Possible Cause | Troubleshooting Step |
| Environmental Factors: Dry or cold conditions following application can slow down microbial degradation of the herbicide. | Review weather data for the period between herbicide application and planting of the rotational crop. If conditions were unfavorable for degradation, a longer plant-back interval may have been necessary. |
| Soil Characteristics: High soil pH can increase the persistence of some ALS inhibitors. Low organic matter can increase herbicide availability. | Test the soil pH and organic matter content of your experimental plots. This information can help in predicting the persistence of this compound and adjusting future crop rotation plans. |
| Uneven Application: Over-application in certain areas of the plot due to sprayer overlap can lead to localized "hot spots" of high herbicide concentration. | Review application records and sprayer calibration data. When collecting soil for a bioassay, take samples from areas where overlap may have occurred. |
| Crop Sensitivity: The rotational crop or variety may be more sensitive to this compound than indicated in general guidelines. | Consult seed supplier information for specific variety sensitivities to ALS-inhibiting herbicides. |
Problem 2: Inconclusive or difficult-to-interpret soil bioassay results.
| Possible Cause | Troubleshooting Step |
| Subtle Injury Symptoms: Low concentrations of herbicide residue may cause subtle effects that are difficult to visually assess. | In addition to visual assessment, measure quantitative growth parameters such as plant height, root length, and biomass (dry weight) and compare them to the control plants. Statistical analysis of this data can reveal significant differences. |
| Nutrient Deficiencies or Other Stressors: Symptoms of nutrient deficiency or other environmental stressors can be mistaken for herbicide injury. | Ensure that both the test and control pots have adequate and uniform fertilization and watering. Observe the control plants closely for any signs of stress. |
| Inappropriate Indicator Species: The chosen indicator plant may not be sufficiently sensitive to this compound. | Select a plant species known to be highly sensitive to ALS inhibitors. Common choices include lentils, sugar beets, and certain varieties of canola. |
| Improper Soil Sampling: The soil sample may not be representative of the entire plot. | Collect composite soil samples from multiple locations and depths within the experimental plot to get a more accurate representation of the residue levels. |
Section 3: Data Presentation
Table 1: Factors Influencing this compound Persistence in Soil
| Factor | Influence on Persistence | Rationale |
| Soil Moisture | Decreased moisture leads to increased persistence. | Microbial degradation, the primary breakdown mechanism, is reduced in dry soils. |
| Temperature | Lower temperatures lead to increased persistence. | Microbial activity is lower at cooler temperatures, slowing down herbicide degradation. |
| Soil pH | Higher pH can increase the persistence of some ALS inhibitors. | The chemical structure and availability of the herbicide can be altered by soil pH, affecting its degradation rate. |
| Organic Matter | Higher organic matter can increase persistence but may decrease availability. | Herbicides can bind to organic matter, making them less available for microbial degradation and plant uptake. |
| Microbial Population | A healthy and active microbial population decreases persistence. | Microorganisms are the primary drivers of this compound breakdown in the soil. |
Table 2: General Crop Rotation Intervals for this compound
| Rotational Crop | General Plant-Back Interval (Months) | Factors Requiring Longer Intervals |
| Wheat | 4 | High soil pH, low rainfall, cold temperatures |
| Soybean | 4 | High soil pH, low rainfall, cold temperatures |
| Corn | 9 | High soil pH, low rainfall, cold temperatures |
| Sorghum | 9 | High soil pH, low rainfall, cold temperatures |
| Canola | 9 | High soil pH, low rainfall, cold temperatures |
| Sugar Beets | 18 | High soil pH, low rainfall, cold temperatures |
| Lentils | 18 | High soil pH, low rainfall, cold temperatures |
Note: These are general guidelines. Always consult the product label and conduct a soil bioassay for sensitive crops, especially under conditions that favor herbicide persistence.
Table 3: Activated Carbon Application Rates for Soil Remediation
| Herbicide Residue Level (estimated) | Activated Carbon Application Rate (lbs/acre) |
| Low | 100 - 200 |
| Moderate | 200 - 400 |
| High | > 400 |
Note: The effectiveness of activated carbon can vary depending on soil type, organic matter content, and the specific herbicide. A general starting point is to apply approximately 200 pounds of activated carbon per acre for each pound of herbicide active ingredient per acre suspected to be present.[5] Small-scale trials are recommended to determine the optimal rate for your specific conditions.
Section 4: Experimental Protocols
Protocol 1: Soil Bioassay for Detecting this compound Residues
Objective: To determine the presence of biologically active this compound residues in soil that could harm sensitive succeeding crops.
Materials:
-
Soil samples from the experimental plot (test soil)
-
Untreated soil from an area with no history of herbicide application (control soil)
-
Pots (at least 4-inch diameter) with drainage holes
-
Seeds of a sensitive indicator species (e.g., lentil, sugar beet, or a sensitive variety of the intended rotational crop)
-
Water
-
Fertilizer (as needed)
-
Controlled environment (greenhouse or growth chamber) with adequate light and temperature control
Methodology:
-
Soil Collection:
-
Collect a composite soil sample from the top 2-4 inches of soil from at least 10-15 random locations within the experimental plot.
-
Mix the subsamples thoroughly to create a representative test soil sample.
-
Collect a similar amount of control soil.
-
-
Potting:
-
Fill at least three pots with the test soil and three pots with the control soil.
-
Label each pot clearly.
-
-
Planting:
-
Plant 5-10 seeds of the indicator species in each pot at the appropriate depth.
-
-
Incubation:
-
Place the pots in a greenhouse or growth chamber with optimal conditions for the indicator species (e.g., 16-hour photoperiod, 20-25°C).
-
Water the pots as needed to maintain adequate soil moisture, but avoid overwatering.
-
-
Observation and Data Collection (over 2-3 weeks):
-
Visually assess the plants for symptoms of herbicide injury, including stunting, chlorosis, necrosis, and root abnormalities.
-
Measure plant height and root length at the end of the experiment.
-
Harvest the above-ground biomass, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
-
Interpretation:
-
Compare the growth of plants in the test soil to the growth of plants in the control soil.
-
Significant reductions in growth or visible injury symptoms in the test plants indicate the presence of biologically active this compound residues.
-
Protocol 2: Application of Activated Carbon for Soil Remediation
Objective: To deactivate this compound residues in the soil and prevent injury to a sensitive succeeding crop.
Materials:
-
Activated carbon (powdered or granular)
-
Spreader (for broadcast application) or sprayer (for slurry application)
-
Tillage equipment (e.g., rototiller, disc)
-
Personal Protective Equipment (PPE) as recommended for handling activated carbon
Methodology:
-
Determine Application Rate:
-
Based on the suspected level of herbicide residue (from analytical testing or severity of carryover in previous crops), determine the appropriate application rate of activated carbon (refer to Table 3).
-
-
Application:
-
Broadcast Application (Dry): Uniformly apply the powdered or granular activated carbon over the soil surface using a calibrated spreader.
-
Slurry Application (Wet): Mix the activated carbon with water to form a slurry (e.g., 1-2 pounds of charcoal per gallon of water) and apply uniformly using a sprayer with large nozzles and screens removed to prevent clogging.[5]
-
-
Incorporation:
-
Immediately after application, thoroughly incorporate the activated carbon into the top 2-4 inches of the soil profile using tillage equipment. This ensures good contact between the carbon and the herbicide residues.
-
-
Planting:
-
The succeeding crop can be planted after the activated carbon has been incorporated.
-
-
Evaluation:
-
Monitor the growth of the succeeding crop for any signs of herbicide injury. Compare the growth in the treated area to a small, untreated control area if possible.
-
Section 5: Mandatory Visualizations
Caption: this compound's mode of action in a susceptible plant.
References
Technical Support Center: Enhancing Pyrithiobac-sodium Selectivity in Sensitive Crop Varieties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues that may arise during experiments aimed at enhancing the selectivity of Pyrithiobac-sodium in sensitive crop varieties.
Troubleshooting Guides
This section addresses specific problems that may be encountered during your research.
Problem 1: Crop exhibits transient chlorosis (yellowing) and stunted growth after this compound application.
-
Question: We applied this compound to our sensitive cotton variety, and now the new leaves are showing yellowing and the plants seem stunted. Is this expected, and what should we do?
-
Answer: Transient chlorosis and temporary stunting are known potential side effects of this compound application, especially in sensitive crop varieties.[1][2] this compound is an acetolactate synthase (ALS) inhibitor.[3][4][5][6] It blocks the production of essential amino acids, leading to these symptoms.[3][7] Typically, the crop recovers from these symptoms within a few weeks without a significant impact on final yield.[1][8]
Troubleshooting Steps:
-
Monitor the crop closely: Continue to observe the plants for the next 2-3 weeks to ensure the symptoms are transient.
-
Record observations: Document the severity of the chlorosis and the extent of stunting. This data will be valuable for your records and for comparison in future experiments.
-
Review environmental conditions: Cool temperatures and wet soils at the time of application can exacerbate crop injury.[1][9] Note the temperature and soil moisture levels during and after application.
-
Check application rate: Verify that the correct application rate was used as per your experimental protocol. Higher than recommended rates can increase the severity of crop response.[1]
-
Consider a safener in future experiments: For highly sensitive varieties, consider incorporating a herbicide safener in your experimental design. Safeners are chemical agents that can protect crops from herbicide injury without affecting weed control efficacy.[10]
-
Problem 2: Inconsistent or severe crop injury is observed across replicates of the same treatment.
-
Question: We are seeing highly variable phytotoxicity in our sensitive crop variety treated with this compound, with some plants showing severe injury while others appear unaffected. What could be causing this variability?
-
Answer: Inconsistent crop injury can be attributed to several factors, often related to minor variations in the application process or environmental conditions within the experimental setup.
Troubleshooting Steps:
-
Evaluate sprayer calibration and application uniformity: Ensure that your spray equipment is properly calibrated to deliver a uniform application across all experimental units. Uneven application can lead to overdosing in some areas and under-dosing in others.
-
Assess environmental uniformity: Check for variations in soil type, moisture levels, or temperature across your experimental plots or greenhouse benches. Environmental stressors can increase a plant's sensitivity to herbicides.[9]
-
Examine plant growth stage consistency: Herbicide sensitivity can vary with the growth stage of the plant. Ensure that all plants within a treatment group are at a uniform growth stage at the time of application.
-
Review tank-mixing procedures: If this compound was tank-mixed with other herbicides or adjuvants, ensure thorough mixing to achieve a homogenous solution. Incompatibility or improper mixing can lead to inconsistent application of the active ingredients. Adding this compound to ammonium-glufosinate has been shown to increase initial crop injury.[11]
-
Problem 3: The addition of an adjuvant to the this compound spray solution resulted in increased crop phytotoxicity.
-
Question: We added an adjuvant to our this compound treatment to improve weed control, but it seems to have increased the damage to our crop. Why did this happen?
-
Answer: While adjuvants are intended to enhance herbicide performance, some can also increase the absorption of the herbicide into the crop, leading to greater phytotoxicity, especially in sensitive varieties.
Troubleshooting Steps:
-
Identify the type of adjuvant used: Different types of adjuvants (e.g., nonionic surfactants, crop oil concentrates) have different effects. Crop oil concentrates, for instance, can increase herbicide penetration through the plant cuticle, potentially leading to higher crop response.
-
Consult the adjuvant label and technical sheet: Review the manufacturer's recommendations for use with ALS-inhibiting herbicides and on sensitive crops.
-
Conduct a preliminary adjuvant screening: Before large-scale experiments, it is advisable to conduct a small-scale trial with different adjuvants at various concentrations to identify one that provides the desired enhancement in weed control without unacceptably increasing crop injury.
-
Evaluate the necessity of the adjuvant: In some conditions, the formulation of this compound may be sufficient for effective weed control, and an additional adjuvant may not be necessary.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it relate to crop selectivity?
A1: this compound is a selective, post-emergence herbicide belonging to the pyrimidinylthio-benzoate chemical family.[3][7] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3][4][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By inhibiting ALS, this compound disrupts protein synthesis and cell growth, ultimately leading to plant death.[6]
Selectivity in crops like cotton is primarily achieved through differential metabolism. Tolerant plants can rapidly metabolize this compound into non-toxic compounds, while sensitive weeds are unable to do so, allowing the herbicide to accumulate to lethal levels.[1]
Q2: What are the typical symptoms of this compound injury in sensitive cotton varieties?
A2: The most common symptoms of this compound injury in sensitive cotton varieties include:
-
Chlorosis (yellowing) of the newest leaves: This is often the first visible symptom.[3][7]
-
Stunted growth: The inhibition of amino acid synthesis slows down plant development.[3][7]
-
"Node-stacking": The nodes on the plant stem may form closer together than normal.[3][7]
-
Reddening of leaf veins: This can accompany the chlorosis in some cases.[3][7]
These symptoms are generally transient, and the plants often recover.[1][8]
Q3: How do environmental factors influence the selectivity of this compound?
A3: Environmental conditions can significantly impact the selectivity of this compound.
-
Temperature: Cool temperatures can slow down the metabolic processes in the crop that are responsible for detoxifying the herbicide, leading to increased injury.[1]
-
Soil Moisture: High soil moisture or wet conditions can also increase the potential for crop injury, possibly by affecting the rate of herbicide uptake and metabolism.[9]
-
Plant Stress: Any environmental factor that causes stress to the crop (e.g., drought, disease, insect pressure) can reduce its ability to tolerate the herbicide.
Q4: Can herbicide safeners be used to enhance the selectivity of this compound?
A4: Yes, herbicide safeners can be a valuable tool for increasing the tolerance of sensitive crop varieties to this compound.[10] Safeners work by stimulating the crop's natural defense mechanisms, such as enhancing the activity of enzymes that metabolize and detoxify the herbicide.[10] This allows the crop to break down the herbicide more rapidly, reducing the risk of injury. It is important to select a safener that is effective for ALS-inhibiting herbicides and the specific crop variety.
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Injury in Cotton
| Temperature Regime (5 days pre- and post-application) | This compound Rate (g a.i./ha) | Visual Chlorosis (%) 5 Days After Treatment |
| Warm (31/24 °C day/night) | 70 | 5 |
| Warm (31/24 °C day/night) | 140 | 10 |
| Cool (21/8 °C day/night) | 70 | 15 |
| Cool (21/8 °C day/night) | 140 | 25 |
Data synthesized from studies on the effect of temperature on cotton response to this compound.[1]
Table 2: Impact of Tank-Mixing this compound on Crop Injury
| Herbicide Treatment | Application Rate (g a.i./ha) | Initial Crop Injury (%) | Crop Injury 2 Weeks After Application (%) |
| Ammonium-glufosinate | 500 | 3 | 1 |
| Ammonium-glufosinate + this compound | 500 + 42 | 8 | 2 |
| Ammonium-glufosinate + this compound | 500 + 56 | 12 | 3 |
Data from a study on the selectivity of ammonium-glufosinate and this compound tank mixes in transgenic cotton.[11]
Experimental Protocols
Protocol for Evaluating the Selectivity of this compound in Sensitive Crop Varieties
1. Objective: To assess the phytotoxic effects of different rates of this compound on a sensitive crop variety under controlled environmental conditions.
2. Materials:
-
Seeds of the sensitive crop variety.
-
Pots (e.g., 15 cm diameter) with appropriate soil mix.
-
Controlled environment growth chamber.
-
This compound formulation.
-
Nonionic surfactant.
-
Calibrated laboratory spray chamber.
-
Personal Protective Equipment (PPE).
3. Experimental Design:
-
Treatments:
-
Replication: A minimum of 5 replicates per treatment.
-
Design: Completely randomized design.
4. Procedure:
-
Plant Growth:
-
Sow seeds in pots and grow them in a controlled environment growth chamber with optimal conditions for the specific crop.
-
Grow plants to the 2-4 leaf stage.
-
-
Herbicide Application:
-
Prepare the spray solutions for each treatment, including the addition of a nonionic surfactant (e.g., 0.25% v/v).[1]
-
Calibrate the spray chamber to deliver a consistent volume (e.g., 200 L/ha).
-
Apply the respective treatments to the plants.
-
-
Post-Application Care:
-
Return the plants to the growth chamber.
-
Maintain optimal growing conditions.
-
Water the plants as needed, avoiding washing the herbicide off the leaves.
-
5. Data Collection:
-
Visual Phytotoxicity Assessment:
-
At 3, 7, 14, and 21 days after treatment (DAT), visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).
-
-
Plant Height:
-
Measure the height of each plant from the soil surface to the apical bud at each assessment interval.
-
-
Biomass Measurement:
-
At the final assessment (21 DAT), harvest the above-ground portion of each plant.
-
Dry the plant material in an oven at 70°C for 72 hours.
-
Measure the dry weight of each plant.
-
6. Data Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.
Visualizations
Caption: Mode of action of this compound.
Caption: Workflow for herbicide selectivity evaluation.
References
- 1. cotton.org [cotton.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. cotton.ces.ncsu.edu [cotton.ces.ncsu.edu]
- 4. Pyrithiobac Sodium 10% EC Online | Pyrithiobac Sodium 10% EC Manufacturer and Suppliers [scimplify.com]
- 5. peptechbio.com [peptechbio.com]
- 6. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 7. SS-AGR-358/AG367: Diagnosing Herbicide Injury in Cotton [edis.ifas.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. cotton.org [cotton.org]
- 10. mdpi.com [mdpi.com]
- 11. Selectivity of ammonium-glufosinate applied alone or in mixture with pyrithiobac sodium in transgenic LL® cotton - Advances in Weed Science [awsjournal.org]
- 12. nichino.uk [nichino.uk]
Technical Support Center: Analysis of Pyrithiobac-sodium and its Degradation Products in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the environmental analysis of Pyrithiobac-sodium and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound in soil and water?
A1: The primary degradation products of this compound in environmental samples include:
-
In soil: Under aerobic conditions, the major degradates are IN-JW212 and IN-JW213.[1] O-desmethyl pyrithiobac (B56207) and 2-chloro-6-sulfobenzoate have also been identified as significant degradation products in some studies.[2] Microbial degradation can further lead to the formation of carbon dioxide.[2][3]
-
In water: Aqueous photolysis leads to the cleavage of the sulfur bridge, yielding 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimindinol.[2] The pyrimidine (B1678525) ring can be further degraded to urea (B33335) under irradiated conditions.[2]
Q2: What are the main degradation pathways for this compound in the environment?
A2: this compound degrades in the environment through two primary pathways:
-
Microbial Degradation: This is the main degradation route in soil and sediment, leading to the mineralization of the compound to carbon dioxide.[3][4][5]
-
Photodegradation: This pathway is significant in aqueous environments and on the soil surface. It involves the cleavage of the sulfur bridge in the molecule.[2] this compound is relatively stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9).[1]
Q3: What is the persistence of this compound in soil and water?
A3: this compound is considered to be slightly to moderately persistent.[1] Its half-life (DT50) in soil can range from 11 to 160 days, depending on environmental conditions such as microbial activity and sunlight exposure.[1][2][3] The half-life for aqueous photolysis is approximately 13 days.[1]
Q4: What is the mechanism of action of this compound as a herbicide?
A4: this compound is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7] By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of plant growth and eventual death.[6]
Data Presentation
Table 1: Environmental Fate of this compound
| Parameter | Value | Environmental Matrix | Reference |
| Aerobic Soil Metabolism Half-life | 40 - 160 days | Soil | [1] |
| Field Dissipation Half-life (DT50) | 11 - 46 days | Soil | [2][3] |
| Aqueous Photolysis Half-life | 13 days | Water (pH 7) | [1] |
| Hydrolysis Half-life | Stable | Water (pH 5, 7, 9) | [1] |
Table 2: Peak Concentrations of this compound Degradation Products in a Soil Cylinder Study
| Degradation Product | Peak Concentration (µg/g) | Time to Peak Concentration (Days after Application) | Reference |
| O-desmethyl pyrithiobac | 0.01 - 0.02 | 92 | [2] |
| 2-chloro-6-sulfobenzoate | 0.01 - 0.02 | 92 | [2] |
Experimental Protocols
Method 1: Analysis of this compound and its Degradates in Water by LC-MS/MS
This method is intended for the quantitative determination of this compound and its metabolites IN-B5363 and IN-JW212 in water samples.
1. Sample Preparation:
-
Accurately weigh 10.0 g (± 1%) of the water sample into a 15-mL plastic centrifuge tube.
-
For fortified samples, add the appropriate volume of a standard solution.
-
Cap the tube and shake vigorously.
-
Filter an aliquot of the sample through a 0.20 µm PTFE syringe filter into an autosampler vial for direct analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1200 or equivalent.
-
Mass Spectrometer: Applied Biosystems API 5000 or equivalent.
-
Column: MacMod ACE C18-PFP, 3.0 mm x 50 mm, or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.05% aqueous formic acid.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0.0-2.0 min: 90% A, 10% B
-
5.0-7.0 min: 1% A, 99% B
-
8.0-15.0 min: 90% A, 10% B
-
-
Flow Rate: 0.6 mL/minute.
-
Injection Volume: 25 µL.
-
Ionization Mode: Electrospray (Turbospray), Positive Ion Mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
This compound: m/z 327.0→308.9 (Quantitation), m/z 329.0→139.1 (Confirmation)
-
IN-B5363: m/z 157.1→68.0 (Quantitation), m/z 157.1→58.0 (Confirmation)
-
IN-JW212: m/z 313.0→196.0 (Quantitation), m/z 313.0→295.0 (Confirmation)
-
3. Quality Control:
-
The Limit of Quantitation (LOQ) is 0.10 µg/kg (ppb).
-
The Limit of Detection (LOD) is 0.03 µg/kg (ppb).
-
Analyze a curve check standard every 3-4 sample injections.
-
Mean recoveries should be within 70-120% with a relative standard deviation (RSD) of ≤20%.
Method 2: Analysis of this compound and its Degradates in Soil by LC-MS/MS
This method is designed for the quantitative determination of this compound and its transformation products IN-B5363 and IN-JW212 in soil.
1. Sample Preparation (Extraction):
-
Homogenize the soil sample.
-
Extract the sample three times with the following acetone:0.1M ammonium (B1175870) carbonate (aq) solutions:
-
90:10
-
50:50
-
20:80
-
-
Bring the final extract volume to 50 mL with 20:80 acetone:0.1M ammonium carbonate (aq).
-
Evaporate an aliquot of the extract until only the aqueous portion remains.
-
Partition the remaining aqueous extract with a 1:1 hexane:ethyl acetate (B1210297) mixture.
-
Discard the upper organic layer.
-
Evaporate the remaining extract, dilute with water, and submit for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: Waters Acquity UPLC or equivalent.
-
Mass Spectrometer: Applied BioSystems/MDS Sciex API 5000 or equivalent.
-
Column: MacMod ACE C18-PFP, 3.0 mm x 50 mm, or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.05% aqueous formic acid.
-
Mobile Phase B: Methanol.
-
Gradient and Flow Rate: Same as Method 1.
-
Injection Volume: 25 µL.
-
Ionization Mode: Electrospray, Positive Ion Mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) with the same transitions as in Method 1.
3. Quality Control:
-
The Limit of Quantitation (LOQ) is 0.0010 mg/kg (ppm).
-
Mean recoveries should be within 70-120% with an RSD of ≤20%.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Secondary Interactions with the Column. this compound has functional groups that can interact with active sites on the silica-based column packing.
-
Solution: Ensure the mobile phase pH is low enough (e.g., using formic acid) to keep the analyte in a single protonation state. A C18-PFP column is recommended as it provides alternative selectivity and can reduce silanol (B1196071) interactions.
-
-
Potential Cause 2: Column Contamination or Degradation. Buildup of matrix components can lead to poor peak shape.
-
Solution: Use a guard column and replace it regularly. If the problem persists, wash the analytical column with a strong solvent or replace it. A warning has been noted that a cyano guard column may increase peak width and generate poor peak shape for this compound.[8]
-
-
Potential Cause 3: Incompatible Injection Solvent. Injecting in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the final extract in a solvent that matches the initial mobile phase composition as closely as possible.
-
-
Issue 2: Low or Inconsistent Analyte Recovery
-
Question: I am experiencing low and variable recoveries for the degradation product IN-B5363 from soil samples. What should I check?
-
Answer:
-
Potential Cause 1: Inefficient Extraction. The analyte may be strongly adsorbed to the soil matrix.
-
Solution: Ensure the homogenization and extraction steps are performed vigorously and for a sufficient duration. The sequential extraction with varying solvent strengths, as described in the protocol, is designed to improve recovery from different soil components.
-
-
Potential Cause 2: Analyte Instability. Degradation products can be less stable than the parent compound.
-
Solution: It has been noted that acetone:0.1 M aqueous ammonium carbonate solutions used for extraction may need to be prepared on the same day of extraction to avoid issues with the recovery of IN-B5363.[9] Process samples promptly and store extracts at the recommended temperature (e.g., 8°C for water extracts for up to 5 days).[10]
-
-
Potential Cause 3: Matrix Effects (Ion Suppression). Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer source.
-
Solution: See Issue 3 for detailed strategies to address matrix effects.
-
-
Issue 3: Suspected Matrix Effects Leading to Inaccurate Quantification
-
Question: How can I determine if matrix effects are impacting my results, and what are the strategies to mitigate them?
-
Answer:
-
Determining Matrix Effects: Compare the slope of the calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve (prepared in an extract of a blank environmental sample). A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Matrix-Matched Calibration: This is the most common approach. Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for signal suppression or enhancement.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the LOQ.
-
Improved Sample Cleanup: Incorporate additional cleanup steps, such as solid-phase extraction (SPE), to remove more of the interfering matrix components before LC-MS/MS analysis. For soil extracts, a graphitized carbon column can be effective.[8]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it will co-elute with the analyte and experience similar matrix effects. If a labeled standard is not available, a structurally similar compound can be used, but its effectiveness in compensating for matrix effects may be limited.
-
-
Visualizations
Caption: Proposed degradation pathways of this compound in environmental samples.
Caption: Mechanism of action of this compound via inhibition of the ALS enzyme.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Pyrithiobac Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Technical Support Center: Managing Pyrithiobac-Sodium Persistence in Soil for Crop Rotation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pyrithiobac-sodium persistence in soil during crop rotation experiments.
Troubleshooting Guides
Issue: Unexpected Rotational Crop Injury
Symptoms: Stunting, chlorosis (yellowing), or death of rotational crops planted in soil previously treated with this compound.
Possible Causes & Solutions:
-
High Herbicide Persistence: this compound persistence can be influenced by various soil and environmental factors.
-
Low Soil Moisture: Microbial degradation, the primary breakdown mechanism for this compound, is reduced in dry conditions.[1]
-
Solution: Maintain optimal soil moisture (at or near field capacity) through irrigation to enhance microbial activity.
-
-
Soil pH: The persistence of this compound can be affected by soil pH.[2][3]
-
Solution: Monitor and adjust soil pH to the optimal range for microbial degradation, typically near neutral.
-
-
Soil Texture: Coarse-textured, sandy soils with low organic matter may exhibit higher herbicide mobility, while fine-textured soils with higher clay and organic matter content may have increased sorption, potentially leading to longer persistence.[1][4]
-
Solution: In fine-textured soils, consider incorporating organic amendments to enhance microbial populations and activity.
-
-
-
Incorrect Application Rate or Timing: Higher application rates and later application timings can increase the risk of carryover.[5]
-
Solution: Strictly adhere to recommended application rates and timings for this compound.
-
-
Insufficient Time for Degradation: Rotational crops may be planted before this compound has sufficiently degraded.
-
Solution: Conduct a soil bioassay before planting sensitive rotational crops to determine if herbicide residues are at a safe level.
-
Issue: Inconsistent this compound Degradation Rates in Experiments
Symptoms: High variability in this compound half-life across different experimental plots or microcosms.
Possible Causes & Solutions:
-
Variable Microbial Activity: The primary route of this compound degradation is microbial.[6][7][8] Differences in microbial community composition and abundance can lead to inconsistent degradation rates.
-
Solution: Standardize soil sources for experiments or characterize the microbial populations in each soil. Consider bioaugmentation with known this compound-degrading microorganisms.
-
-
Inconsistent Environmental Conditions: Variations in temperature, moisture, and light exposure can affect degradation rates.
-
Solution: Maintain consistent and optimal environmental conditions across all experimental units. For laboratory studies, use controlled environment chambers. Field studies should carefully monitor and record these parameters. Photodegradation can also play a role in dissipation, so consistent light exposure is important.[6]
-
-
Differences in Soil Properties: Variations in soil pH, organic matter content, and texture can alter herbicide bioavailability and degradation.[1][2][4]
-
Solution: Thoroughly characterize and homogenize soil used for experiments. Report soil properties in detail in experimental methodologies.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of this compound in soil?
A1: The half-life of this compound in soil can vary significantly. In laboratory studies under non-irradiated conditions, the half-life is approximately 60 days. However, under field conditions, degradation is more rapid, with half-lives ranging from 11 to 46 days.[6][7] In some field studies, a half-life of around 61 days has been observed.[9][10]
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathway for this compound in soil is microbial degradation, which can lead to the mineralization of the herbicide to carbon dioxide.[6][7][8] Photodegradation on the soil surface is another important abiotic dissipation process, involving the cleavage of the sulfur bridge in the molecule.[6][11]
Q3: How can I accelerate the degradation of this compound in my experimental soil?
A3: To accelerate degradation, you can focus on enhancing the key degradation pathways:
-
Enhance Microbial Activity:
-
Moisture Management: Maintain soil moisture near field capacity.[1]
-
Organic Amendments: The addition of organic matter like compost can stimulate microbial populations and activity, potentially increasing the degradation rate of herbicides.
-
-
Promote Photodegradation:
-
Tillage: Tillage practices that expose the herbicide to sunlight can enhance photodegradation. Conventional tillage may help dilute herbicide residues.
-
Q4: Are there any chemical or physical methods to remediate this compound contaminated soil?
A4: While research on specific chemical and physical remediation techniques for this compound is limited, some general approaches for pesticide remediation in soil include:
-
Biochar Application: Biochar can sorb pesticides, potentially reducing their bioavailability and leaching.[12][13] However, this may also slow down microbial degradation. Its effect on this compound needs specific investigation.
-
Advanced Oxidation Processes: Techniques like Fenton's reagent can be used for the chemical oxidation of pesticides in soil, but their application for this compound is not well-documented.
Q5: How do I perform a soil bioassay to check for this compound carryover?
A5: A soil bioassay is a simple and effective way to determine if herbicide residues are present at levels harmful to rotational crops. The general steps are outlined in the Experimental Protocols section below.
Data Presentation
Table 1: Half-life (DT₅₀) of this compound Under Different Conditions
| Condition | Soil Type | Half-life (days) | Reference |
| Laboratory (non-irradiated) | Silt Loam | 60 | [6][7] |
| Laboratory (irradiated) | Silt Loam | Accelerated degradation | [6] |
| Field | Various | 11 - 46 | [6][7] |
| Field | Clay | ~61 | [9][10] |
| Controlled Incubation (Field Capacity) | Red Sandy Loam | 46.2 | [1] |
| Controlled Incubation (50% Field Capacity) | Red Sandy Loam | 53.3 | [1] |
| Controlled Incubation (Field Capacity) | Black Clayey | 57.8 | [1] |
| Controlled Incubation (50% Field Capacity) | Black Clayey | 63.0 | [1] |
Table 2: Factors Influencing this compound Persistence in Soil
| Factor | Effect on Persistence | Explanation | References |
| Soil Moisture | Increased moisture decreases persistence | Enhances microbial degradation. | [1] |
| Sunlight Exposure | Increased exposure decreases persistence | Promotes photodegradation. | [6] |
| Soil pH | Higher pH can increase persistence in some cases | Affects herbicide availability and microbial activity. | [2] |
| Organic Matter | Higher organic matter can increase sorption | May decrease bioavailability for microbial degradation. | [4] |
| Clay Content | Higher clay content can increase sorption | May decrease bioavailability for microbial degradation. | [4] |
| Temperature | Higher temperatures generally decrease persistence | Increases microbial activity. | [10] |
Experimental Protocols
Protocol 1: Soil Bioassay for Herbicide Carryover
Objective: To determine if this compound residues in treated soil are at a level that could harm a sensitive rotational crop.
Materials:
-
Representative soil samples from the treated field.
-
Control soil from an area with no history of this compound application.
-
Pots or containers with drainage holes.
-
Seeds of a sensitive indicator crop (e.g., grain sorghum, corn, or soybean).[9][10]
-
Greenhouse or growth chamber with controlled light and temperature.
Methodology:
-
Soil Collection: Collect soil samples from the top 5-10 cm of the treated field. Take multiple subsamples from different areas and combine them to create a representative sample. Collect a similar amount of control soil.
-
Potting: Fill an equal number of pots with the treated soil and the control soil.
-
Planting: Plant seeds of the indicator crop in each pot at the recommended depth.
-
Incubation: Place the pots in a greenhouse or growth chamber with adequate light and temperature for the chosen crop. Water the pots as needed.
-
Observation: Observe the germination and growth of the plants for 2-3 weeks.
-
Assessment: Compare the growth of plants in the treated soil to those in the control soil. Look for signs of herbicide injury in the treated soil pots, such as stunting, chlorosis, or necrosis. A significant difference in growth indicates the presence of harmful herbicide residues.
Protocol 2: Laboratory Soil Incubation Study to Assess this compound Degradation
Objective: To determine the degradation rate (half-life) of this compound in a specific soil under controlled laboratory conditions.
Materials:
-
Freshly collected and sieved soil.
-
Analytical grade this compound.
-
Incubation vessels (e.g., glass jars with loose-fitting lids).
-
Controlled environment incubator.
-
Analytical equipment for quantifying this compound (e.g., HPLC-UV or LC-MS/MS).
Methodology:
-
Soil Preparation: Adjust the moisture content of the soil to a specific level (e.g., 75% of field capacity).
-
Herbicide Application: Fortify a known mass of soil with a standard solution of this compound to achieve the desired concentration. Thoroughly mix to ensure uniform distribution.
-
Incubation: Place the treated soil into the incubation vessels and store them in a controlled environment incubator at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 3, 7, 14, 28, 42, 60 days), remove replicate soil samples for analysis.
-
Extraction: Extract this compound from the soil samples using an appropriate solvent and method.[14]
-
Quantification: Analyze the extracts to determine the concentration of this compound using a validated analytical method.
-
Data Analysis: Plot the concentration of this compound versus time and calculate the half-life (DT₅₀) using first-order kinetics.
Mandatory Visualization
Caption: Primary degradation pathways of this compound in soil.
Caption: Workflow for conducting a soil bioassay for herbicide carryover.
Caption: Troubleshooting logic for rotational crop injury.
References
- 1. journalijecc.com [journalijecc.com]
- 2. Persistence of trifloxysulfuron-sodium and this compound in different types of soil - Advances in Weed Science [awsjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. journalajsspn.com [journalajsspn.com]
- 5. Carryover Potential of Pyrithiobac to Rotational Crops on a Mississippi Black Belt Region Clay Soil | Weed Technology | Cambridge Core [cambridge.org]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of Pyrithiobac Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-field bioassay to investigate the persistence of imazaquin and pyrithiobac | Weed Science | Cambridge Core [cambridge.org]
- 10. scilit.com [scilit.com]
- 11. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
Validation & Comparative
Comparative Analysis of Pyrithiobac-sodium and Glyphosate for Weed Management
A comprehensive guide for researchers and agricultural scientists on the efficacy, mechanisms, and environmental impact of two pivotal herbicides.
This guide provides an objective comparison of Pyrithiobac-sodium and Glyphosate, two widely used herbicides in modern agriculture. The analysis is supported by experimental data to offer a clear perspective on their performance, application, and environmental footprint.
General Overview and Mechanism of Action
This compound and Glyphosate are both post-emergence herbicides but differ significantly in their mode of action and weed control spectrum.
This compound is a selective herbicide primarily used for controlling broadleaf weeds in crops like cotton.[1][2] It belongs to the pyrimidinylthiobenzoate chemical family and functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3][4][5][6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7] Inhibition of ALS leads to a cessation of cell division and ultimately plant death.[3][4] It is absorbed by both leaves and roots and possesses soil activity that can control susceptible weeds germinating after application.[1]
Glyphosate is a broad-spectrum, non-selective systemic herbicide, meaning it is effective against a wide range of annual and perennial grasses, sedges, and broadleaf weeds.[8][9][10][11] It is an organophosphorus compound that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[8][12][13] This enzyme is a key component of the shikimate pathway, which is responsible for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) essential for protein synthesis and plant growth.[8][12][13][14] Glyphosate is absorbed through foliage and translocated to growing points throughout the plant.[8] It has no significant soil activity, which allows for immediate replanting after application.[10]
Table 1: General Characteristics of this compound and Glyphosate
| Feature | This compound | Glyphosate |
| Herbicide Group (HRAC) | Group 2 (B) | Group 9 (G) |
| Mechanism of Action | Acetolactate Synthase (ALS) inhibitor | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase inhibitor |
| Spectrum of Control | Primarily broadleaf weeds | Broad-spectrum (grasses, broadleaf weeds, sedges) |
| Selectivity | Selective | Non-selective |
| Application Timing | Pre- and post-emergence | Post-emergence |
| Systemic Activity | Yes | Yes |
| Soil Activity | Yes (controls later germinating weeds) | No (minimal) |
Signaling Pathways and Mechanism of Action Diagrams
The distinct mechanisms of action of this compound and Glyphosate are visualized below, illustrating the specific biochemical pathways they disrupt within the plant cell.
References
- 1. peptechbio.com [peptechbio.com]
- 2. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Provide | Pyrithiobac Sodium Weed Control in Cotton [piindustries.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 6. This compound (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- 7. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 8. Glyphosate - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. How Glyphosate Provides Broad-Spectrum Weed Control in Modern Agriculture [jindunchemical.com]
- 11. pomais.com [pomais.com]
- 12. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 13. Toxic Effects of Glyphosate on the Nervous System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glyphosate | Description, Discovery, Uses, Mechanism, Resistance, Environmental Risks, & Health Concerns | Britannica [britannica.com]
Pyrithiobac-Sodium: A Comparative Analysis of Cross-Resistance with Other Herbicide Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns observed in weed populations resistant to Pyrithiobac-sodium, an acetolactate synthase (ALS) inhibiting herbicide. The data presented is compiled from peer-reviewed studies to assist researchers in understanding the spectrum of resistance and informing the development of sustainable weed management strategies.
Executive Summary
This compound is a selective, post-emergence herbicide that controls broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids.[1][2][3] The recurrent use of ALS inhibitors has led to the evolution of resistant weed biotypes. Understanding the cross-resistance patterns of these weeds to other herbicide classes is crucial for effective weed control. This guide summarizes experimental data on the cross-resistance of this compound resistant weeds to other ALS inhibitors and herbicides with different modes of action, including photosystem II inhibitors, PPO inhibitors, HPPD inhibitors, and ACCase inhibitors.
Data Summary: Cross-Resistance Profiles
The following tables summarize the quantitative data from cross-resistance studies on weed species with confirmed resistance to this compound. The data is presented as the Resistance Factor (RF), which is the ratio of the herbicide concentration required to cause 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population.
Table 1: Cross-Resistance of this compound-Resistant Amaranthus palmeri to Various Herbicide Classes
| Herbicide Class | Herbicide | Weed Species | Resistance Factor (RF) | Reference |
| ALS Inhibitor | This compound | Amaranthus palmeri | >138 | [4] |
| Trifloxysulfuron | Amaranthus palmeri | >145 | [4] | |
| PPO Inhibitor | Fomesafen | Amaranthus palmeri | 1.0 | [4] |
| Photosystem II Inhibitor | Atrazine | Amaranthus palmeri | 1.0 | [4] |
| HPPD Inhibitor | Mesotrione | Amaranthus palmeri | 1.0 | [4] |
Table 2: Multiple Resistance of this compound-Resistant Conyza canadensis to a Photosystem II Inhibitor
| Herbicide Class | Herbicide | Weed Species | Resistance Mechanism | Reference |
| ALS Inhibitor | This compound | Conyza canadensis | Target-site mutation (Trp574 to Leu) | [5][6] |
| Photosystem II Inhibitor | Atrazine | Conyza canadensis | Target-site mutation (Ser264 to Gly) | [5][6] |
Table 3: Cross-Resistance of this compound-Resistant Weeds to Other ALS Inhibitors
| Herbicide | Weed Species | Resistance Factor (RF) | Reference |
| Imazethapyr | Amaranthus palmeri | Cross-resistance observed | [7] |
| Flumetsulam | Amaranthus palmeri | Cross-resistance observed | [7] |
| Primisulfuron | Amaranthus palmeri | Cross-resistance observed | [7] |
| Trifloxysulfuron | Amaranthus palmeri | Cross-resistance observed | [7] |
| Imazamox | Cyperus esculentus | Not controlled at labeled field rate | [8] |
| Imazethapyr | Cyperus esculentus | Not controlled at labeled field rate | [8] |
| Penoxsulam | Cyperus esculentus | Not controlled at labeled field rate | [8] |
| Bispyribac | Cyperus esculentus | Not controlled at labeled field rate | [8] |
| Bensulfuron | Cyperus esculentus | Not controlled at labeled field rate | [8] |
| Halosulfuron | Cyperus esculentus | Not controlled at labeled field rate | [8] |
Experimental Protocols
The confirmation of herbicide resistance and the determination of cross-resistance patterns are typically conducted through whole-plant bioassays. The following is a generalized protocol based on established methodologies.[7][8][9][10][11][12]
1. Seed Collection and Plant Growth:
-
Seeds are collected from putative resistant weed populations from agricultural fields.
-
Seeds from a known susceptible population of the same species are used as a control.
-
Seeds are germinated and seedlings are grown in a controlled greenhouse environment to a specific growth stage (e.g., 3-4 leaf stage) before herbicide application.
2. Herbicide Application:
-
A range of herbicide doses, including the recommended field rate, are applied to the plants.
-
Herbicides from different classes are applied to separate sets of plants to assess cross-resistance.
-
A set of plants is left untreated to serve as a control for normal growth.
3. Data Collection and Analysis:
-
Plant injury and biomass (fresh or dry weight) are recorded at a set time after treatment (e.g., 21 days).
-
The data is used to generate dose-response curves.
-
The GR₅₀ (the herbicide dose that causes a 50% reduction in plant growth compared to the untreated control) is calculated for both the resistant and susceptible populations.
-
The Resistance Factor (RF) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
Visualizations
Signaling Pathway: Mechanism of Action of ALS Inhibitors
Caption: Inhibition of the ALS enzyme by this compound blocks the synthesis of essential amino acids.
Experimental Workflow: Whole-Plant Herbicide Resistance Bioassay
Caption: Workflow for determining herbicide resistance levels in weed populations.
References
- 1. weedscience.org [weedscience.org]
- 2. mdpi.com [mdpi.com]
- 3. cropj.com [cropj.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. weedscience.org [weedscience.org]
- 6. researchgate.net [researchgate.net]
- 7. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hracglobal.com [hracglobal.com]
- 10. hracglobal.com [hracglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. bioone.org [bioone.org]
A Comparative Analysis of the Environmental Impact of Pyrithiobac-sodium and Alternative Weed Control Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the herbicide Pyrithiobac-sodium with alternative weed control methods. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions regarding weed management strategies.
Environmental Fate and Ecotoxicity of this compound
This compound is a post-emergence herbicide used to control broad-leaved weeds.[1][2][3][4] Its environmental behavior is characterized by high aqueous solubility and mobility, which gives it the potential to leach into groundwater.[1][2][3][4] It is moderately persistent in soil environments but tends to be less persistent in aquatic systems.[1][2][3][4]
Physicochemical Properties and Environmental Fate
| Property | Value | Source |
| Water Solubility | 728,000 mg/L | [1] |
| Soil Sorption Coefficient (Koc) | 14.7 - 26.9 | [5] |
| Soil Half-life (Aerobic) | 40 - 160 days | [1] |
| Aquatic Half-life (Aerobic) | 40 - 160 days | [1] |
| Aqueous Photolysis Half-life | 13 days | [1] |
Ecotoxicity to Non-Target Organisms
| Organism | Test | Result | Source |
| Rat (Mammal) | Oral LD50 | >5,000 mg/kg | [6] |
| Bobwhite Quail (Bird) | Oral LD50 | >2,250 mg/kg | |
| Rainbow Trout (Fish) | 96-hour LC50 | >120 mg/L | |
| Daphnia magna (Aquatic Invertebrate) | 48-hour EC50 | >130 mg/L | |
| Honeybee (Insect) | Contact Acute LD50 | >25 µ g/bee | [7] |
Alternative Weed Control Methods
Alternatives to this compound can be broadly categorized into other chemical herbicides with similar modes of action and non-chemical methods, often employed within an Integrated Weed Management (IWM) framework.
Alternative Herbicides: ALS Inhibitors
Herbicides that, like this compound, inhibit the acetolactate synthase (ALS) enzyme include sulfonylureas and imidazolinones.
-
Sulfonylureas: This class of herbicides is known for its low application rates and low mammalian toxicity.[8] However, some sulfonylureas can be persistent in the soil, potentially affecting subsequent crops.[9] Their mobility in soil is influenced by soil pH.[8]
-
Imidazolinones (e.g., Imazethapyr): These herbicides are also effective at low use rates. Imazethapyr (B50286) is weakly adsorbed to soil and has the potential for leaching, particularly in soils with low organic matter and high pH.[10] It can persist in the soil, with half-lives ranging from 45.9 to 105 days.[11]
Non-Chemical Weed Control Methods
Integrated Weed Management (IWM) combines various techniques to manage weeds, reducing reliance on herbicides.[12]
-
Mechanical Weed Control: This includes methods like tillage, mowing, and cultivation. While effective, these methods can have environmental impacts.
-
Soil Erosion: Tillage, especially conventional tillage, can significantly increase soil erosion. Studies have shown that conventional tillage can lead to soil loss of up to 63 Mg ha⁻¹ yr⁻¹, while conservation tillage methods can reduce this by 30-53%.[13] No-tillage systems are generally the least erodible.[14]
-
Energy Consumption: Mechanical weeders consume fuel, contributing to greenhouse gas emissions. Fuel consumption can range from 0.41 to 0.7 L/h, with total energy consumption for weeding operations ranging from approximately 480 to over 3600 MJ/ha depending on the equipment and field conditions.[15][16][17]
-
-
Cultural Weed Control: This involves practices like crop rotation, cover cropping, and adjusting planting density to give crops a competitive advantage over weeds.
-
Biological Weed Control: This method uses natural enemies, such as insects or pathogens, to control specific weed species.
Comparative Environmental Impact Assessment
A Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040/14044) used to evaluate the environmental impacts of a product or process throughout its entire life cycle.[18][19][20][21][22]
Quantitative Comparison of Weed Control Methods
The following table summarizes the potential environmental impacts of different weed control strategies. The values are indicative and can vary significantly based on specific conditions.
| Impact Category | This compound | Alternative Herbicides (ALS Inhibitors) | Mechanical Weeding (Tillage) |
| Groundwater Leaching Potential | High | Moderate to High | Low |
| Soil Persistence | Moderate | Moderate to High | Not Applicable |
| Toxicity to Mammals | Low | Low | Not Applicable |
| Toxicity to Aquatic Organisms | Low to Moderate | Variable | Low (indirect effects) |
| Toxicity to Bees | Low to Moderate | Variable | Low |
| Soil Erosion | Low | Low | High |
| Energy Consumption (Direct) | Low | Low | High |
| Greenhouse Gas Emissions (Direct) | Low | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of environmental impacts.
Ecotoxicity Testing
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used for ecotoxicity testing.
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[2][23][24][25][26]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes immobilization in 50% of the daphnids (a type of aquatic invertebrate) over a 48-hour period (EC50).[1][5][27][28][29]
-
Honeybees, Acute Oral Toxicity Test (OECD 213): This laboratory test evaluates the acute oral toxicity of a substance to adult worker honeybees, determining the dose that is lethal to 50% of the bees (LD50).[30][31][32][33][34]
Life Cycle Assessment (LCA)
The ISO 14040 and 14044 standards provide the framework for conducting an LCA. The key phases are:
-
Goal and Scope Definition: Clearly defining the purpose of the assessment, the functional unit (e.g., weed control for one hectare of a specific crop for one growing season), and the system boundaries.
-
Life Cycle Inventory (LCI): Compiling an inventory of all inputs (e.g., raw materials, energy) and outputs (e.g., emissions, waste) for each stage of the weed control method's life cycle.
-
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI.
Visualizations
Signaling Pathway: Acetolactate Synthase (ALS) Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow: OECD 203 Fish Acute Toxicity Test
Caption: Workflow for OECD 203 fish toxicity test.
Logical Relationship: Integrated Weed Management (IWM)
Caption: Components of an IWM program.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 4. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. This compound (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- 8. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of imazethapyr residues in soil and grains after its application to soybeans [jstage.jst.go.jp]
- 11. DSpace [digital.library.adelaide.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. jeeng.net [jeeng.net]
- 14. mdpi.com [mdpi.com]
- 15. files.sdiarticle5.com [files.sdiarticle5.com]
- 16. Field Performance Evaluation of Power Weeder for Paddy Crop – Current Agriculture Research Journal [agriculturejournal.org]
- 17. researchgate.net [researchgate.net]
- 18. ISO 14040 - Life Cycle Assessment Principles | BSI [bsigroup.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. Understanding ISO 14040 and 14044 Standards for LCA [root-sustainability.com]
- 21. help.covetool.com [help.covetool.com]
- 22. apec.org [apec.org]
- 23. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 24. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 25. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 26. eurofins.com.au [eurofins.com.au]
- 27. fera.co.uk [fera.co.uk]
- 28. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 29. eurofins.it [eurofins.it]
- 30. oecd.org [oecd.org]
- 31. content.fera.co.uk [content.fera.co.uk]
- 32. biotecnologiebt.it [biotecnologiebt.it]
- 33. fera.co.uk [fera.co.uk]
- 34. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
A Comparative Guide to the Validation of Analytical Methods for Pyrithiobac-sodium in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Pyrithiobac-sodium in complex matrices such as agricultural products, soil, and water. The information presented is curated from established methodologies to assist researchers in selecting the most suitable approach for their specific analytical needs.
Comparative Analysis of Analytical Methods
The determination of this compound residues in diverse and complex samples necessitates robust and sensitive analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS and MS/MS) are the most prevalent techniques. The choice of method often depends on the matrix, the required limit of quantification, and the available instrumentation.
Performance Data of Validated Methods
The following tables summarize the quantitative performance of various analytical methods for this compound in different matrices.
Table 1: Analytical Methods for this compound in Agricultural Products (e.g., Cotton Seeds)
| Analytical Method | Sample Preparation | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) |
| HPLC-UV with Column Switching | Acetonitrile/ammonium (B1175870) carbonate extraction, dichloromethane (B109758) wash, SPE clean-up (trimethylaminopropylsilanized silica (B1680970) gel and C18)[1] | 0.01 mg/kg[1] | Not Specified | Not Specified |
| LC-MS/MS | Acetonitrile/ammonium carbonate extraction, dichloromethane wash, SPE clean-up (trimethylaminopropylsilanized silica gel and C18)[1] | 0.01 mg/kg[1] | Not Specified | Not Specified |
Table 2: Analytical Methods for this compound in Soil
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD) |
| HPLC-UV with Column Switching | Subcritical water extraction (100°C), SPE clean-up (graphitized carbon)[2] | 0.3 µg/kg[2] | 1.0 µg/kg[2] | 81 ± 11%[2] | 14%[2] |
| Reversed-Phase HPLC-UV | Milli-Q® water extraction at subcritical conditions, SPE clean-up (graphitized carbon)[3] | 0.3 ng/g[3] | Not Specified | Not Specified | Not Specified |
| LC-MS/MS | Acetone (B3395972)/ammonium carbonate extraction, hexane (B92381):ethyl acetate (B1210297) partition[4] | Not Specified | 0.0010 ppm[4] | Not Specified | Not Specified |
Table 3: Analytical Methods for this compound in Water
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Recovery (%) | Precision (RSD) |
| HPLC-UV with Column Switching | Solid-phase extraction (graphitized carbon)[5] | 0.051 ng/mL[5] | 93 ± 12%[5] | 13%[5] |
| Reversed-Phase HPLC-UV | Filtration through a graphitized carbon solid phase extraction cartridge[3] | 0.05 ng/g[3] | Not Specified | Not Specified |
| LC-MS/MS | Direct injection after filtration[6][7] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: HPLC-UV with Column Switching for this compound in Agricultural Products[1]
1. Extraction:
-
Homogenize 5.00 g of the sample with 100 mL of acetonitrile/0.01 mol/L ammonium carbonate solution (2:1, v/v).
-
Centrifuge the mixture and collect the supernatant.
-
Wash the supernatant with dichloromethane to remove non-polar interferences.
2. Clean-up:
-
Perform solid-phase extraction (SPE) using a trimethylaminopropylsilanized silica gel cartridge followed by an octadecylsilanized (C18) silica gel cartridge.
-
Elute the analyte from the C18 cartridge with methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
3. HPLC-UV Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector and a column switching system.
-
Columns: A combination of a clean-up column and an analytical column is used in the switching system.
-
Mobile Phase: Acetonitrile/0.03 mol/L phosphate (B84403) buffer (pH 3.0).
-
Detection: UV at a specified wavelength.
Method 2: LC-MS/MS for this compound in Soil[4]
1. Extraction:
-
Extract the soil sample sequentially with mixtures of acetone and 0.1M ammonium carbonate solution in decreasing ratios of acetone.
-
Combine the extracts and adjust the final volume.
2. Clean-up:
-
Evaporate an aliquot of the extract to remove acetone.
-
Partition the remaining aqueous solution with a 1:1 mixture of hexane and ethyl acetate to remove interfering substances.
-
The aqueous layer is then further prepared for injection.
3. LC-MS/MS Analysis:
-
Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., Applied BioSystems/MDS Sciex API 5000)[4].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
Method 3: HPLC-UV for this compound in Water[3][5]
1. Extraction:
-
For water samples, extraction is often simplified to passing the sample through a solid-phase extraction cartridge, typically packed with graphitized carbon[3][5].
2. Elution and Concentration:
-
The analyte is eluted from the SPE cartridge with an appropriate solvent.
-
The eluate may be concentrated before analysis.
3. HPLC-UV Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Reversed-phase columns like C18 are commonly used.
-
Detection: UV detection at an appropriate wavelength.
Visualizing the Workflow
The following diagram illustrates a general experimental workflow for the analysis of this compound in complex matrices.
Caption: General workflow for this compound analysis.
References
Efficacy comparison of Pyrithiobac-sodium and trifloxysulfuron-sodium on specific weed species
A Comparative Guide for Researchers and Crop Protection Professionals
In the ongoing battle for crop yield and quality, effective weed management remains a critical pillar of modern agriculture. Among the chemical tools available, acetolactate synthase (ALS) inhibitors have long been a cornerstone for their broad-spectrum activity. This guide provides a detailed comparison of two prominent ALS-inhibiting herbicides: Pyrithiobac-sodium and trifloxysulfuron-sodium (B27718). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy and application of these compounds.
Both this compound and trifloxysulfuron-sodium are post-emergence herbicides that control a variety of broadleaf weeds.[1][2] They share the same mode of action, inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4][5] This inhibition leads to the cessation of cell division and growth, ultimately causing weed death.[3]
Quantitative Efficacy Comparison
The following table summarizes the comparative efficacy of this compound and trifloxysulfuron-sodium on several key weed species as reported in various field studies. It is important to note that efficacy can be influenced by a multitude of factors including weed growth stage, application rate, and environmental conditions.
| Weed Species | This compound Efficacy (%) | Trifloxysulfuron-sodium Efficacy (%) | Application Rate (g ai/ha) | Notes |
| Sicklepod (Senna obtusifolia) | Lower than trifloxysulfuron (B132728) | > this compound | 70 (Pyrithiobac) vs. 8 (Trifloxysulfuron) | Trifloxysulfuron at 8 g/ha provided greater control than pyrithiobac (B56207) at 70 g/ha 28 days after application.[6] |
| Pitted Morningglory (Ipomoea lacunosa) | Lower than trifloxysulfuron | > this compound | 70 (Pyrithiobac) vs. 8 (Trifloxysulfuron) | Trifloxysulfuron at 8 g/ha provided greater control than pyrithiobac at 70 g/ha 28 days after application.[6] |
| Prickly Sida (Sida spinosa) | > Trifloxysulfuron | Lower than pyrithiobac | 70 (Pyrithiobac) vs. 5.3 & 8 (Trifloxysulfuron) | Pyrithiobac provided greater control than trifloxysulfuron at both tested rates.[6] |
| Palmer Amaranth (Amaranthus palmeri) | 55 - 78 | 55 - 78 | Not specified | Control was variable and indicated potential resistance to both herbicides in some biotypes.[7] In other studies, both herbicides increased control when added to glyphosate.[6] |
| Purple Nutsedge (Cyperus rotundus) | Effective | Good control | Not directly compared | Both herbicides are recognized for their efficacy against nutsedge species.[8][9][10] |
| Yellow Nutsedge (Cyperus esculentus) | Effective | Good control | Not directly compared | Both herbicides are recognized for their efficacy against nutsedge species.[8][9] |
Experimental Protocols
The data presented in this guide is derived from robust field and greenhouse experiments. A generalized protocol for such herbicide efficacy trials is outlined below.
1. Experimental Design and Setup:
-
Site Selection: Trials are typically conducted in fields with a natural and uniform infestation of the target weed species.
-
Plot Establishment: The experimental area is divided into plots of a standardized size, with treatments replicated in a randomized complete block design to minimize the effects of field variability.
-
Crop and Weed Management: The crop is grown under standard agronomic practices. Weed-free and untreated control plots are included for comparison.
2. Herbicide Application:
-
Timing: Herbicides are applied at specific weed and crop growth stages, as defined in the study objectives (e.g., early post-emergence, mid-post-emergence).[6]
-
Application Equipment: Calibrated sprayers are used to ensure precise and uniform application of the herbicides at the specified rates.
-
Adjuvants: Surfactants or other adjuvants may be added to the spray solution to enhance herbicide uptake by the weeds, as recommended by the product label.[11]
3. Data Collection and Analysis:
-
Efficacy Assessment: Weed control is typically assessed visually at multiple intervals after application (e.g., 7, 14, 28 days after treatment).[6] Efficacy is rated on a scale of 0% (no control) to 100% (complete weed death) relative to the untreated control plots.
-
Crop Injury: Any phytotoxicity to the crop is also visually assessed and recorded.
-
Biomass Measurement: In some studies, weed biomass (fresh or dry weight) is collected from a defined area within each plot to provide a quantitative measure of control.
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine statistically significant differences between herbicide treatments.
Visualizing the Mode of Action and Experimental Workflow
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Mode of action for this compound and trifloxysulfuron-sodium.
Caption: Generalized workflow for herbicide efficacy trials.
References
- 1. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 2. Trifloxysulfuron-sodium (Ref: CGA 362622) [sitem.herts.ac.uk]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Comparison of Trifloxysulfuron and Pyrithiobac in Glyphosate-Resistant and Bromoxynil-Resistant Cotton | Weed Technology | Cambridge Core [cambridge.org]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Influence of pyrithiobac sodium on purple (Cyperus rotundus) and yellow nutsedge (C. esculentus) | Weed Science | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. extension.arizona.edu [extension.arizona.edu]
- 11. syngentaturf.com.au [syngentaturf.com.au]
Pyrithiobac-Sodium versus Manual Weeding: A Cost-Effectiveness Analysis in Cotton Research Trials
A comprehensive comparison for researchers and agricultural scientists on the economic viability and efficacy of chemical versus manual weed control methods in cotton cultivation.
This guide provides an objective comparison of Pyrithiobac-sodium, a selective post-emergence herbicide, and traditional manual weeding for weed management in cotton research trials. The analysis is based on experimental data, focusing on cost-effectiveness, weed control efficiency, and impact on crop yield. Detailed experimental protocols and a visualization of the herbicide's mode of action are included to support researchers in their decision-making processes.
Executive Summary
Effective weed management is a critical factor in optimizing cotton yield and quality. While manual weeding has been the traditional approach, rising labor costs and the availability of selective herbicides like this compound present a compelling case for chemical weed control. This guide synthesizes data from various research trials to provide a quantitative comparison of these two methods. The evidence suggests that while manual weeding can achieve high weed control efficiency, integrated approaches involving herbicides like this compound often demonstrate a superior benefit-cost ratio, making them a more economically viable option in many scenarios.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from field trials, offering a clear comparison between different weed management strategies in cotton.
Table 1: Economic Comparison of Weed Management Practices in Bt Cotton
| Treatment | Gross Monetary Returns (INR/ha) | Net Monetary Returns (INR/ha) | Benefit-Cost Ratio (B:C) |
| POE this compound @ 62.5 g a.i./ha + Quizalofop-ethyl @ 50 g a.i./ha at 30 DAS + One Hand Weeding at 60 DAS | 129,122 | 77,182 | 2.69 |
| Weed Free (Hand Weeding) | 129,122 | - | - |
| PE Pendimethalin @ 0.75 kg a.i./ha + One Hand Weeding at 60 DAS | - | - | - |
| PE this compound @ 62.5 g a.i./ha + One Hand Weeding at 60 DAS | - | - | - |
| Weedy Check | - | 36,944 | - |
Source: Adapted from a study on the productivity of Bt cotton under different weed control methods.[1] Note: POE = Post-emergence, PE = Pre-emergence, DAS = Days After Sowing. Some data points were not available in the source material.
Table 2: Yield and Weed Control Efficiency under Different Weed Management Strategies
| Treatment | Seed Cotton Yield ( kg/ha ) | Weed Control Efficiency (%) |
| Sequential application of this compound (PE fb POE) + One Hoeing | 4389 | 96.08 |
| Weed Free Plot | - | - |
| Weedy Check | 1918 | - |
Source: Adapted from a study evaluating effective weed management strategies for Bt cotton. Note: PE = Pre-emergence, POE = Post-emergence. Specific data for the "Weed Free Plot" was not provided in a comparable format in this source.
Experimental Protocols
The data presented in this guide is based on standardized field trial methodologies designed to assess the efficacy and economic viability of different weed management practices.
General Experimental Design
A common experimental design for such trials is the Randomized Block Design (RBD) with multiple replications (typically three or four) for each treatment.[2] This design helps to minimize the effects of soil heterogeneity and other environmental variations within the experimental area.
Key Parameters Measured
-
Weed Density and Dry Weight: Weed populations are typically assessed at critical stages of crop growth (e.g., 25, 50, and 75 days after sowing). This involves counting the number of weeds per square meter and measuring their dry biomass to quantify the level of infestation.
-
Weed Control Efficiency (WCE): This is a percentage that indicates the effectiveness of a weed control treatment compared to an untreated (weedy check) plot. It is calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100 Where WDC is the weed dry matter in the weedy check plot and WDT is the weed dry matter in the treated plot.
-
Crop Yield: The seed cotton yield is measured in kilograms per hectare ( kg/ha ) at the end of the trial to determine the impact of weed competition on crop productivity.
-
Economic Analysis: This involves calculating the cost of each treatment (including herbicide, application, and labor costs) and comparing it to the gross monetary returns from the crop yield. The net monetary returns and the benefit-cost ratio (gross returns divided by the cost of cultivation) are key indicators of economic viability.[1]
Herbicide Application
For trials involving this compound, the herbicide is typically applied as a post-emergence spray at a specified rate (e.g., 62.5 g active ingredient per hectare) when weeds are at the 2-4 leaf stage.[3] Application is carried out using a calibrated sprayer to ensure uniform coverage.
Manual Weeding
Manual weeding treatments involve the physical removal of weeds by hand or with hand tools. The timing and frequency of manual weeding are critical and are typically aligned with the critical period of crop-weed competition, often performed one to three times during the growing season.[2] The labor required for manual weeding is recorded in man-hours per hectare to calculate the associated costs. In some regions, manual weeding of cotton can require approximately 100 man-hours per hectare.
Mode of Action: this compound
This compound belongs to the pyrimidinylthio-benzoate family of herbicides and functions as an acetolactate synthase (ALS) inhibitor.[4]
This compound inhibits the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition disrupts protein synthesis and ultimately leads to the death of susceptible weeds.[4]
Experimental Workflow for Cost-Effectiveness Assessment
The following diagram illustrates a typical workflow for conducting a research trial to compare the cost-effectiveness of this compound and manual weeding.
Conclusion
The decision between using this compound and manual weeding is not merely a choice between chemical and physical methods but a complex economic and agronomic consideration. The presented data from research trials indicate that while both methods can be effective in controlling weeds, integrated weed management strategies that include the use of this compound, often in combination with a single late-season hand weeding, tend to offer a higher benefit-cost ratio.[1][2] This is primarily due to the significant reduction in labor costs associated with chemical application compared to multiple rounds of manual weeding.
For researchers, these findings underscore the importance of conducting site-specific cost-benefit analyses to determine the most appropriate weed management strategy. Factors such as local labor costs, the price and availability of herbicides, and the specific weed flora present will all influence the optimal approach. The experimental protocols and visualizations provided in this guide offer a framework for conducting such assessments and contribute to the development of more sustainable and economically sound cotton production systems.
References
A Comparative Analysis of Pyrithiobac-sodium and Glufosinate on Non-target Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicides Pyrithiobac-sodium and glufosinate (B12851), focusing on their respective impacts on non-target microbial communities. The information presented is collated from various scientific studies to offer a comprehensive overview supported by available experimental data.
Introduction to this compound and Glufosinate
This compound is a post-emergence herbicide primarily used for broadleaf weed control. Its mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2][3][4] The degradation of this compound in the soil is predominantly a microbial process.[5][6][7][8]
Glufosinate is a broad-spectrum, non-selective herbicide. It functions by inhibiting glutamine synthetase (GS), an essential enzyme for nitrogen metabolism in both plants and microorganisms.[9][10][11] This inhibition leads to the accumulation of ammonia (B1221849) and the disruption of amino acid synthesis.[9] Similar to this compound, glufosinate is primarily degraded by soil microorganisms.[9][10][12][13][14]
Comparative Effects on Soil Microbial Communities
The application of herbicides can induce shifts in the structure and function of soil microbial communities. The following tables summarize the observed effects of this compound and glufosinate from various studies.
Impact on Microbial Biomass and Diversity
| Parameter | This compound | Glufosinate |
| Microbial Biomass | Studies suggest that this compound, particularly at higher application rates, can adversely affect soil microbial populations, potentially leading to a decrease in overall microbial biomass.[15] | The effect on microbial biomass can be variable. Some studies report a dose-dependent shift, with higher concentrations potentially decreasing microbial biomass.[16] In contrast, other research found no significant long-term impact on microbial biomass at recommended application rates.[17][18] |
| Bacterial Community | Application of this compound in conjunction with other herbicides has been shown to negatively impact bacterial populations.[15] The inhibition of ALS can affect a wide range of bacteria that rely on this enzyme for amino acid synthesis.[1] | Glufosinate application can lead to a shift in the bacterial community composition, favoring glufosinate-tolerant taxa such as Firmicutes.[16] A decrease in species richness and evenness has also been observed.[16] Some studies have identified the enrichment of glufosinate-degrading bacteria like Bacillus and Pseudomonas.[16] |
| Fungal Community | The impact on fungal populations has been observed to be more pronounced in certain soil types.[15] As with bacteria, the inhibition of ALS can affect various fungal species.[1] | The effects on fungal communities appear to be less consistent. One study found that glufosinate did not significantly alter the abundance of the fungus Mucor compared to mechanical weeding.[19] |
Impact on Soil Enzyme Activities
Soil enzymes are crucial for nutrient cycling and are often used as indicators of soil health. The following table compares the effects of the two herbicides on key soil enzymes.
| Enzyme | This compound | Glufosinate |
| Dehydrogenase | No significant effect on dehydrogenase activity was observed in a study where this compound was applied in a tank mix with other herbicides.[20][21] | The impact on dehydrogenase activity is dose-dependent. Higher concentrations have been shown to inhibit its activity, while lower, field-recommended rates may have a less significant or even transient stimulatory effect.[19][22][23] |
| Urease | Application of this compound in combination with other herbicides has been found to reduce urease activity in the soil.[20][21] | Similar to dehydrogenase, the effect on urease activity is concentration-dependent. Higher doses can be inhibitory, while lower doses may not cause significant long-term effects.[19][22] |
| Phosphatase | Data on the specific effects of this compound on phosphatase activity is limited in the reviewed literature. | The effect on phosphatase activity varies. Some studies report an inhibition of both acid and alkaline phosphatase activity at higher glyphosate (B1671968) concentrations, a herbicide often compared with glufosinate.[22] Another study found no significant effect on phosphatase activity at recommended rates.[17] |
Experimental Protocols
This section outlines the general methodologies used in studies assessing the impact of herbicides on soil microbial communities.
Phospholipid Fatty Acid (PLFA) Analysis
PLFA analysis is a widely used method to quantify the viable microbial biomass and to characterize the structure of the microbial community in soil.[17][24]
Protocol:
-
Lipid Extraction: Lipids are extracted from soil samples using a one-phase extraction with a mixture of chloroform, methanol, and a buffer.
-
Fractionation: The extracted lipids are fractionated into neutral lipids, glycolipids, and phospholipids (B1166683) using solid-phase extraction chromatography.
-
Methanolysis: The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).
-
Quantification and Identification: The FAMEs are separated, identified, and quantified using gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Specific PLFAs are used as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes). The total amount of PLFAs provides an estimate of the total microbial biomass.
Denaturing Gradient Gel Electrophoresis (DGGE)
DGGE is a molecular fingerprinting technique used to assess the genetic diversity of microbial communities by separating PCR-amplified DNA fragments.[18][24]
Protocol:
-
DNA Extraction: Total DNA is extracted from soil samples using a commercially available kit or a standard protocol.
-
PCR Amplification: A specific region of a marker gene (commonly the 16S rRNA gene for bacteria or the 18S rRNA/ITS region for fungi) is amplified using PCR with primers, one of which has a GC-clamp at the 5' end.
-
DGGE: The PCR products are separated on a polyacrylamide gel containing a linear gradient of a denaturant (e.g., urea (B33335) and formamide). DNA fragments with different sequences will denature at different points in the gradient and migrate to different positions in the gel, resulting in a banding pattern that represents the microbial community.
-
Analysis: The banding patterns are visualized and can be compared between different samples to assess changes in microbial community structure. Bands of interest can be excised from the gel, and the DNA can be sequenced for taxonomic identification.
Visualization of Herbicide-Microbe Interactions
The following diagrams illustrate the known modes of action of this compound and glufosinate and their impact on microbial metabolism.
Conclusion
Both this compound and glufosinate can exert measurable effects on non-target soil microbial communities. The extent of these impacts is often dependent on the herbicide concentration, soil type, and the specific microbial groups present. This compound's inhibition of ALS and glufosinate's inhibition of GS target fundamental metabolic pathways that are conserved across many microbial species. While some studies indicate transient or negligible effects at recommended field rates, others show significant shifts in microbial community structure and function, particularly at higher concentrations. This comparative guide highlights the importance of considering the ecological footprint of these herbicides and underscores the need for further research to fully elucidate their long-term consequences on soil health and ecosystem services.
References
- 1. Regulation of glutamine synthetase. II. Patterns of feedback inhibition in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Glutamine Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Down-regulation of acetolactate synthase compromises Ol-1- mediated resistance to powdery mildew in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 8. Acetohydroxyacid synthase: a target for antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glutamine Synthetase Contributes to the Regulation of Growth, Conidiation, Sclerotia Development, and Resistance to Oxidative Stress in the Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "IMPACT OF GLUFOSINATE ON SOIL MICROBIAL COMMUNITY DYNAMICS" by Sarobi Das [mavmatrix.uta.edu]
- 13. The effects of glyphosate, glufosinate, paraquat and paraquat-diquat on soil microbial activity and bacterial, archaeal and nematode diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Effects of Glyphosate-, Glufosinate- and Flazasulfuron-Based Herbicides on Soil Microorganisms in a Vineyard - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Selectivity of ammonium-glufosinate applied alone or in mixture with pyrithiobac sodium in transgenic LL® cotton - Advances in Weed Science [awsjournal.org]
- 18. mdpi.com [mdpi.com]
- 19. Changes in soil microbial community and activity caused by application of dimethachlor and linuron - PMC [pmc.ncbi.nlm.nih.gov]
- 20. davidcwhite.org [davidcwhite.org]
- 21. schirp.sites.olt.ubc.ca [schirp.sites.olt.ubc.ca]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]
Validating the mode of action of Pyrithiobac-sodium through genetic and biochemical assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pyrithiobac-sodium's performance with other acetolactate synthase (ALS) inhibiting herbicides. Supported by experimental data, this document details the genetic and biochemical assays used to validate its mode of action.
This compound is a selective, post-emergence herbicide belonging to the pyrimidinylthiobenzoate chemical family.[1][2] It is primarily utilized for the control of broadleaf weeds in cotton and other crops.[1][3] The established mode of action for this compound is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[4][5] By blocking ALS, this compound effectively halts plant development, leading to weed death.[4]
This guide presents a comparative analysis of this compound against other classes of ALS-inhibiting herbicides, namely sulfonylureas and imidazolinones. The performance is evaluated through quantitative data from whole-plant bioassays and in vitro enzyme inhibition assays. Furthermore, detailed protocols for these key validation assays are provided, along with methodologies for genetic analysis to identify resistance mechanisms.
Performance Comparison of ALS-Inhibiting Herbicides
The efficacy of this compound in comparison to other ALS inhibitors can be quantified by determining the herbicide concentration required to cause a 50% reduction in plant growth (GR50) in whole-plant assays, and the concentration needed to inhibit 50% of the ALS enzyme's activity (IC50) in in vitro assays. Lower GR50 and IC50 values indicate higher herbicidal potency.
The following tables summarize comparative data for this compound, the imidazolinone herbicide imazaquin (B1671739), and the sulfonylurea herbicide trifloxysulfuron (B132728) against susceptible populations of redroot pigweed (Amaranthus retroflexus) and tall waterhemp (Amaranthus tuberculatus).
Table 1: Whole-Plant Dose-Response Assay (GR50)
| Herbicide Class | Herbicide | Weed Species | GR50 (kg ai/ha) |
| Pyrimidinylthiobenzoate | This compound | Redroot Pigweed | 0.004[6] |
| Tall Waterhemp | 0.09[7] | ||
| Imidazolinone | Imazaquin | Redroot Pigweed | 0.005[6] |
| Tall Waterhemp | 0.012[7] | ||
| Sulfonylurea | Trifloxysulfuron | Redroot Pigweed | 0.0001[6] |
| Tall Waterhemp | 0.0005[7] |
Table 2: In Vitro ALS Enzyme Inhibition Assay (IC50)
| Herbicide Class | Herbicide | Weed Species | IC50 (µM) |
| Pyrimidinylthiobenzoate | This compound | Redroot Pigweed | 0.062[6][7] |
| Tall Waterhemp | 0.072[6][7] |
Note: IC50 data for imazaquin and trifloxysulfuron were not available in the cited sources.
Validated Mode of Action: Inhibition of Branched-Chain Amino Acid Synthesis
The primary mode of action of this compound is the inhibition of the ALS enzyme, a critical component in the biosynthesis pathway of essential branched-chain amino acids.
Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.
Experimental Workflow for Validating Herbicide Mode of Action
A systematic approach is essential to validate the mode of action of a herbicide like this compound and to investigate potential resistance mechanisms.
Caption: Experimental workflow for herbicide mode of action and resistance validation.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This assay determines the effective dose of a herbicide required to inhibit plant growth by 50% (GR50).
Materials:
-
Seeds of susceptible and suspected resistant weed biotypes
-
Pots filled with a standardized soil mix
-
Herbicide formulations (e.g., this compound, imazaquin, trifloxysulfuron)
-
Automated spray chamber
-
Growth chamber or greenhouse with controlled environmental conditions
-
Balance for weighing plant biomass
Procedure:
-
Planting: Sow a predetermined number of seeds (e.g., 5-10) of each biotype into individual pots.
-
Growth: Cultivate the plants in a growth chamber or greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the appropriate growth stage for herbicide application (e.g., 2-4 leaf stage).
-
Herbicide Preparation: Prepare a series of herbicide concentrations. For a suspected resistant population, the dose range could be 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate. For a susceptible population, a lower range (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1, and 2 times the recommended rate) is appropriate.[8]
-
Herbicide Application: Apply the different herbicide doses to the respective pots using a calibrated automated spray chamber to ensure uniform coverage. Include an untreated control for each biotype.
-
Post-Treatment Growth: Return the plants to the growth chamber or greenhouse and continue to provide optimal growing conditions.
-
Data Collection: After a specified period (e.g., 21 days), visually assess plant injury and harvest the above-ground biomass for each pot. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.
-
Data Analysis: Express the dry weight of the treated plants as a percentage of the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to determine the GR50 value for each herbicide and biotype combination.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This biochemical assay measures the concentration of a herbicide that inhibits the activity of the ALS enzyme by 50% (IC50).
Materials:
-
Young leaf tissue from susceptible and suspected resistant weed biotypes
-
Extraction buffer
-
Reaction buffer containing pyruvate, thiamine (B1217682) pyrophosphate (TPP), and flavin adenine (B156593) dinucleotide (FAD)
-
Herbicide stock solutions of varying concentrations
-
Creatine (B1669601) and α-naphthol solutions for colorimetric reaction
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh leaf tissue in a cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme extract.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer and different concentrations of the herbicide to be tested. Include a control with no herbicide.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme extract to each tube. Incubate the mixtures at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes).
-
Stopping the Reaction and Color Development: Stop the enzymatic reaction by adding sulfuric acid. This also catalyzes the conversion of acetolactate to acetoin. Add creatine and α-naphthol to develop a colored product.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control. Use a non-linear regression analysis to determine the IC50 value.
Genetic Assay for ALS Gene Mutation Detection
This molecular assay is used to identify specific point mutations in the ALS gene that can confer resistance to ALS-inhibiting herbicides.
Materials:
-
Leaf tissue from susceptible and suspected resistant weed biotypes
-
DNA extraction kit
-
Primers specific to the ALS gene
-
PCR master mix
-
Thermal cycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract total genomic DNA from the leaf tissue of individual plants using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the ALS gene (or specific regions known to harbor resistance mutations) using polymerase chain reaction (PCR). Use primers designed to flank the target regions.
-
Verification of Amplification: Run a portion of the PCR product on an agarose (B213101) gel to confirm that the desired DNA fragment has been amplified.
-
DNA Sequencing: Send the purified PCR products to a sequencing facility for Sanger sequencing.
-
Sequence Analysis: Align the obtained DNA sequences from the suspected resistant plants with the sequence from a known susceptible plant. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the ALS protein. Common resistance-conferring mutations occur at specific codons, such as Pro-197 and Trp-574.[6][7]
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Provide | Pyrithiobac Sodium Weed Control in Cotton [piindustries.com]
- 3. mdpi.com [mdpi.com]
- 4. 16.3 Branched Chain Amino Acid Biosynthesis and the ALS Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. Branched Chain Amino Acid Biosynthesis | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Branched-chain amino acid (BCAA) biosynthetic pathway [pfocr.wikipathways.org]
Benchmarking Pyrithiobac-Sodium: A Comparative Guide to New Generation Herbicides in Cotton Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Pyrithiobac-sodium against a selection of new-generation herbicides for broadleaf weed control in cotton. The information is intended to assist researchers and scientists in evaluating weed management strategies through the presentation of experimental data and detailed methodologies.
Introduction to this compound
This compound is a selective, post-emergence herbicide belonging to the pyrimidinyl carboxy herbicide group.[1] It is widely used in cotton cultivation for the control of a variety of broadleaf weeds.[2][3] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme (HRAC/WSSA Group 2), which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[1] This inhibition leads to the cessation of cell division and plant growth, ultimately causing weed death. While effective, the continuous use of ALS inhibitors has led to the evolution of herbicide-resistant weeds, necessitating the evaluation of alternative and new generation herbicides with different modes of action.[3]
Comparative Performance Analysis
This section benchmarks the efficacy of this compound against three new-generation herbicides: Topramezone (B166797), Penoxsulam, and Halosulfuron-methyl. These herbicides represent different chemical families and modes of action, offering alternative solutions for broadleaf weed management in cotton.
Topramezone
Topramezone is a post-emergence herbicide from the pyrazolone (B3327878) chemical class, which acts by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (HRAC/WSSA Group 27).[4] This mode of action differs from that of this compound. Research has explored the use of Topramezone in herbicide-tolerant cotton varieties, such as Axant™ Flex cotton, which is engineered to tolerate specific HPPD-inhibiting herbicides.[5]
Table 1: Performance of this compound vs. Topramezone on Key Cotton Weeds
| Weed Species | This compound (% Control) | Topramezone (% Control) |
| Palmer amaranth (B1665344) (Amaranthus palmeri) | 70-90% | >95% (in tolerant cotton)[6] |
| Common Ragweed (Ambrosia artemisiifolia) | 60-80% | >97%[6] |
| Prickly Sida (Sida spinosa) | 80-95% | >95%[6] |
Note: Efficacy can vary based on weed size, environmental conditions, and application rates. Data is compiled from multiple sources for illustrative purposes.
Penoxsulam
Penoxsulam is a triazolopyrimidine sulfonamide herbicide that also inhibits the ALS enzyme, placing it in the same mode of action group as this compound (HRAC/WSSA Group 2).[7] However, it can exhibit a different spectrum of weed control and crop selectivity. While primarily used in rice, its efficacy on broadleaf weeds has been evaluated in other crops, including cotton.[8][9]
Table 2: Performance of this compound vs. Penoxsulam on Key Cotton Weeds
| Weed Species | This compound (% Control) | Penoxsulam (% Control) |
| Morningglory (Ipomoea spp.) | 75-90% | 70-85% |
| Cocklebur (Xanthium strumarium) | 85-95% | 80-90% |
| Velvetleaf (Abutilon theophrasti) | 80-95% | 75-90% |
Note: Efficacy can vary based on weed size, environmental conditions, and application rates. Data is compiled from multiple sources for illustrative purposes.
Halosulfuron-methyl
Halosulfuron-methyl is a sulfonylurea herbicide, another class of ALS inhibitors (HRAC/WSSA Group 2). It is particularly effective against sedges and certain broadleaf weeds.[10] Its use in cotton is typically as a post-directed application to avoid crop injury.[1]
Table 3: Performance of this compound vs. Halosulfuron-methyl on Key Cotton Weeds
| Weed Species | This compound (% Control) | Halosulfuron-methyl (% Control) |
| Purple Nutsedge (Cyperus rotundus) | 40-60% | 85-95% |
| Yellow Nutsedge (Cyperus esculentus) | 40-60% | 85-95% |
| Spurred Anoda (Anoda cristata) | 80-90% | 70-85% |
Note: Efficacy can vary based on weed size, environmental conditions, and application rates. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
The data presented in this guide is based on standardized herbicide efficacy trials. The following section outlines a typical experimental protocol for evaluating herbicide performance in cotton.
Experimental Design
A randomized complete block design (RCBD) is commonly employed for herbicide efficacy trials.[11] This design helps to minimize the effects of field variability.
Herbicide Application and Evaluation Workflow
The workflow for a typical herbicide efficacy trial involves several key steps from plot establishment to data analysis.
References
- 1. pubs.nmsu.edu [pubs.nmsu.edu]
- 2. Weed Management in Cotton | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 3. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 4. agriculture.basf.com [agriculture.basf.com]
- 5. Axant™ Flex cotton response to topramezone in the Texas High Plains | PSS Student Research Symposium | Research | Plant and Soil Science | TTU [depts.ttu.edu]
- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 7. smagrichem.com [smagrichem.com]
- 8. mdpi.com [mdpi.com]
- 9. isws.org.in [isws.org.in]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. joasdjournal.org [joasdjournal.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pyrithiobac-Sodium
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like pyrithiobac-sodium, a post-emergence herbicide, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding ecosystem.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound can cause serious eye irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[4]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]
In the event of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[4]
-
After skin contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[4]
-
After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its containers must be handled with care to prevent environmental contamination. Discharge into sewer systems or the environment must be strictly avoided.[4]
-
Collect and Contain Waste: All this compound waste, including any material from spill clean-up, should be collected in suitable, closed containers labeled for disposal.[4]
-
Engage a Licensed Professional: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not attempt to dispose of this chemical through standard laboratory waste streams.
-
Container Decontamination and Disposal:
Managing Accidental Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Ensure Personnel Safety: Evacuate unnecessary personnel from the area.[4] The cleanup crew must wear the appropriate PPE as detailed above.
-
Ventilate the Area: Ensure adequate ventilation in the spill zone.[4]
-
Prevent Further Spillage: If it is safe to do so, prevent further leakage of the material.[4]
-
Contain and Collect: Use spark-proof tools and explosion-proof equipment to collect the spilled material.[4] The collected waste should be placed in a suitable, closed container for disposal.[4]
-
Avoid Environmental Contamination: Do not allow the chemical to enter drains or waterways.[4]
Environmental Fate and Ecotoxicity of this compound
Understanding the environmental impact of this compound underscores the importance of proper disposal. It is classified as very toxic to aquatic life with long-lasting effects.[1][3] Its high aqueous solubility and mobility create a potential for it to leach into groundwater.[5][6][7][8]
| Property | Value | Reference |
| Water Solubility | 728,000 ppm | [6] |
| Soil Half-Life (Aerobic) | 40 - 160 days | [6] |
| Aqueous Photolysis Half-Life | 13 days | [6] |
| Soil Photolysis Half-Life | 31 - 55 days | [6] |
| Organic Carbon Partition Coefficient (Koc) | 17.2 | [6] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary actions from initial waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. aksci.com [aksci.com]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- 8. Pyrithiobac sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrithiobac-sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyrithiobac-sodium, offering procedural, step-by-step guidance to directly address your operational questions. Our commitment is to provide value beyond the product itself, building deep trust and becoming your preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a series of protective measures must be employed to minimize exposure and ensure personal safety. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety glasses with side shields, snug-fitting goggles, or a full-face shield | Should be worn whenever there is a potential for eye contact.[1] For high-exposure situations, a face shield worn over goggles is recommended.[1] |
| Hand Protection | Unlined, elbow-length chemical-resistant gloves | Materials such as nitrile, butyl, and neoprene generally offer good protection.[1] Never use leather or cotton gloves as they can absorb and retain the chemical.[1] |
| Body Protection | Chemical-resistant apron, coveralls, or a lab coat | An apron is recommended when mixing or loading the substance.[1] For tasks with a risk of splashing or significant contamination, waterproof coveralls or a jacket and pants should be worn.[2] |
| Foot Protection | Chemical-resistant boots or shoe coverings | Leather or fabric footwear should not be used.[3] Pant legs should be worn outside of boots to prevent chemicals from running inside.[4] |
| Respiratory Protection | Respirator with an appropriate cartridge | A respirator is advised for lengthy exposure or when handling highly toxic pesticides.[1] The specific type of respirator and cartridge should be determined based on the potential for inhalation exposure. |
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[5][6] Continue rinsing and seek medical attention if irritation persists.[6][7] |
| Skin Contact | Remove contaminated clothing immediately.[5][8] Wash the affected area with soap and plenty of water.[5][8] |
| Inhalation | Move the person to fresh air.[5][8] If breathing is difficult, give oxygen.[5][8] If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[8] Seek immediate medical attention.[5][8] |
| Ingestion | Rinse the mouth with water.[5][8] Do not induce vomiting.[5][8] Never give anything by mouth to an unconscious person.[5][8] Call a poison control center or doctor immediately.[8] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow is critical for minimizing risk.
Caption: Workflow for Safe Handling of this compound.
Logical Hierarchy of Chemical Safety Controls
To ensure a multi-layered defense against chemical hazards, a hierarchical approach to safety controls should be implemented. This strategy prioritizes the most effective measures to eliminate or reduce risk.
Caption: Hierarchy of Controls for Chemical Safety.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[8]
-
Container Disposal : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[8] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[8] Always dispose of contents and containers in accordance with local, regional, national, and international regulations.[6]
By adhering to these guidelines, researchers can confidently handle this compound while maintaining the highest standards of laboratory safety.
References
- 1. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 2. Pesticide use and personal protective equipment [health.vic.gov.au]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. growingproduce.com [growingproduce.com]
- 5. aksci.com [aksci.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. agilent.com [agilent.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
